molecular formula C17H19FN2O7S B1662896 Pazufloxacin Mesilate CAS No. 163680-77-1

Pazufloxacin Mesilate

カタログ番号: B1662896
CAS番号: 163680-77-1
分子量: 414.4 g/mol
InChIキー: UDHGFPATQWQARM-FJXQXJEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Potent and broad spectrum fluoroquinolone antibiotic agent (MIC90 values are 4 and 9 μM for Staphylococcus aureus and epidermidis respectively). Inhibits topoisomerase IV and DNA gyrase.>Pazufloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic. It is active against Gram-negative and Gram-positive bacteria, including clinical isolates of E. coli, K. pneumoniae, methicillin-susceptible and -resistant S. aureus, and methicillin-susceptible and -resistant S. epidermidis (MIC90s = 0.05, 0.1, 0.39, 12.5, 0.39, and 6.25 μg/ml, respectively). It inhibits E. coli, P. aeruginosa, and S. aureus DNA gyrase (IC50s = 0.88, 1.9, and 10.2 μg/ml, respectively) and S. aureus topoisomerase IV (IC50 = 24.2 μg/ml) in cell-free assays. In vivo, pazufloxacin is active against systemic E. coli, K. pneumoniae, and methicillin-resistant S. aureus infections in mice (ED50s = 0.15, 5.5, and 4.5 mg/kg, respectively).>Pazufloxacin (T-3761) mesylate is a fluoroquinolone antibiotic. Target: AntibacterialPazufloxacin (T-3761), a new quinolone derivative, showed broad and potent antibacterial activity. T-3761 showed good efficacy in mice against systemic, pulmonary, and urinary tract infections with gram-positive and gram-negative bacteria, including quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa. The in vivo activity of T-3761 was comparable to or greater than those of ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin against most infection models in mice. The activities of T-3761 were lower than those of tosufloxacin against gram-positive bacterial systemic and pulmonary infections in mice but not against infections with methicillin-resistant Staphylococcus aureus. T-3761 had a broad spectrum of activity and had potent activity against gram-positive and -negative bacteria. The MICs of T-3761 against 90% of the methicillin-susceptible Staphylococcus aureus, methicillin-susceptible and -resistant Staphylococcus epidermidis, and Clostridium spp. tested were 0.39 to 6.25 micrograms/ml. The MBCs of T-3761 were either equal to or twofold greater than the MICs. The 50% inhibitory concentrations of T-3761 for DNA gyrases isolated from E. coli and P. aeruginosa were 0.88 and 1.9 micrograms/ml, respectively.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHGFPATQWQARM-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167645
Record name Pazufloxacin methanesulfonate
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Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163680-77-1
Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1)
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Record name Pazufloxacin methanesulfonate
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Record name Pazufloxacin mesylate
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Record name Pazufloxacin methanesulfonate
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Record name Pazufloxacin mesilate
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Record name PAZUFLOXACIN MESILATE
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Foundational & Exploratory

Pazufloxacin Mesilate: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the antibacterial activity of Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic, with a specific focus on its efficacy against clinically relevant Gram-positive bacteria. Drawing from established research, this document will delve into the mechanistic underpinnings of its action, present key susceptibility data, and outline the standardized methodologies for its evaluation.

Introduction: The Clinical Significance of this compound

This compound is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class.[1] Administered intravenously, it is particularly valuable in hospital settings for treating severe and complicated infections.[1] While demonstrating potent activity against a wide range of Gram-negative bacteria, its efficacy against Gram-positive pathogens, including resistant strains, makes it a critical tool in the clinician's armamentarium.[1][2] This guide will specifically explore the latter, providing drug development professionals and researchers with a detailed understanding of its performance against key Gram-positive species.

Mechanism of Action: Dual Targeting of Essential Bacterial Enzymes

The bactericidal activity of this compound stems from its ability to inhibit two essential bacterial enzymes involved in DNA synthesis: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] By targeting both enzymes, this compound disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication.[3][4] Inhibition of DNA gyrase by this compound prevents this supercoiling, thereby halting DNA replication.[3]

  • Topoisomerase IV: This enzyme plays a vital role in the segregation of replicated chromosomal DNA into daughter cells.[1][3] By inhibiting topoisomerase IV, this compound prevents the separation of interlinked daughter DNA molecules, leading to a failure in cell division.[3]

Notably, in Staphylococcus aureus, Pazufloxacin has been shown to inhibit both DNA gyrase and topoisomerase IV at nearly the same level, contributing to its potent activity against this pathogen.[5][6] Furthermore, it exhibits high selectivity for bacterial topoisomerases with poor inhibitory activity against human topoisomerase II, which contributes to its favorable safety profile.[5][6]

cluster_0 This compound Action cluster_1 Bacterial Cell Pazufloxacin This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Pazufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Pazufloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Failure leads to

Caption: Mechanism of action of this compound against Gram-positive bacteria.

In Vitro Antibacterial Spectrum Against Gram-Positive Bacteria

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of Pazufloxacin against a range of clinically significant Gram-positive bacteria.

Gram-Positive BacteriumMIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Staphylococcus aureus (Methicillin-Susceptible)0.251[2][6]
Staphylococcus aureus (Methicillin-Resistant, MRSA)-16[2][6]
Staphylococcus epidermidis-4[2][6]
Streptococcus pneumoniae-3.13[7]
Streptococcus agalactiae3.133.13[8]
Enterococcus faecalis-16[2]

Key Insights from Susceptibility Data:

  • Staphylococcus aureus: Pazufloxacin demonstrates good activity against methicillin-susceptible S. aureus (MSSA).[2][6] Notably, its activity against methicillin-resistant S. aureus (MRSA) is considered potent among the agents tested in some studies.[2][6]

  • Streptococcus species: The activity against Streptococcus pneumoniae and Streptococcus agalactiae is moderate.[7][8]

  • Enterococcus faecalis: Pazufloxacin shows limited activity against Enterococcus faecalis, with a higher MIC90 value.[2]

It's important to note that the antibacterial activity of Pazufloxacin against Gram-negative bacteria is generally superior to its activity against Gram-positive bacteria.[2]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely accepted protocol.

Principle: A standardized suspension of the test bacterium is inoculated into a series of microplate wells containing serial dilutions of this compound. Following incubation, the lowest concentration of the antibiotic that inhibits visible bacterial growth is recorded as the MIC.

Step-by-Step Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a reference standard of this compound powder.

    • Dissolve in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the Gram-positive test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microplate:

    • Dispense a specified volume of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microplate.

    • Add the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Ensure a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Cover the microplate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the microplate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[9]

    • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the U.S. Food and Drug Administration (FDA).[9][10]

start Start prep_paz Prepare Pazufloxacin Stock Solution start->prep_paz prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution in 96-Well Plate prep_paz->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret end End interpret->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Concluding Remarks

This compound is a valuable therapeutic agent with a broad antibacterial spectrum that includes important Gram-positive pathogens. Its dual-targeting mechanism of action provides a robust bactericidal effect. While its activity against Gram-positive bacteria is well-documented, ongoing surveillance of susceptibility patterns is crucial to guide its effective clinical use and mitigate the emergence of resistance. This guide provides a foundational understanding for researchers and drug development professionals engaged in the study and application of this important fluoroquinolone.

References

The Post-Antibiotic Effect (PAE) of Pazufloxacin Mesilate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: Beyond the MIC

In the landscape of antimicrobial chemotherapy, the Minimum Inhibitory Concentration (MIC) has long been the cornerstone of susceptibility testing. However, the true dynamic interplay between an antibiotic and a pathogen extends far beyond this single metric. The phenomenon of the Post-Antibiotic Effect (PAE) represents a crucial aspect of this interaction, describing the persistent suppression of bacterial growth even after the antimicrobial agent's concentration has fallen below the MIC.[1][2] For researchers and drug developers, a profound understanding of the PAE is not merely academic; it is fundamental to optimizing dosing regimens, enhancing therapeutic efficacy, and mitigating the development of resistance.[3]

This guide provides a deep, technical exploration of the PAE as it pertains to Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic.[2][4] We will move beyond simple definitions to dissect the causality behind experimental design, provide field-proven protocols for PAE determination, and contextualize the data within the broader framework of pharmacokinetic/pharmacodynamic (PK/PD) modeling.

This compound: A Mechanistic Overview

This compound is a synthetic fluoroquinolone antimicrobial agent with a broad spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, as well as some Gram-positive organisms.[2][5][6] Its bactericidal action is rooted in the targeted inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][6][7]

  • DNA Gyrase: Crucial for introducing negative supercoils into bacterial DNA, a process vital for the initiation of replication and transcription.

  • Topoisomerase IV: Responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication.

By forming a stable complex with these enzymes and the bacterial DNA, Pazufloxacin induces double-strand breaks, halting DNA synthesis and leading to rapid cell death.[2][7] This potent, targeted mechanism is a key contributor to its significant post-antibiotic effect. The PAE observed with fluoroquinolones is thought to arise from the non-lethal damage inflicted upon the bacterial DNA and the time required for the synthesis of new enzymes to resume normal cellular function.[3][8]

Pazufloxacin This compound Ternary_Complex Stable Ternary Complex (Pazufloxacin-Enzyme-DNA) Pazufloxacin->Ternary_Complex Binds to Enzyme_Complex DNA Gyrase / Topoisomerase IV Enzyme_Complex->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex Replication_Block DNA Replication & Repair Blocked Ternary_Complex->Replication_Block Induces Double-Strand Breaks Cell_Death Bactericidal Effect Replication_Block->Cell_Death Leads to PAE Post-Antibiotic Effect (PAE) (Sub-MIC Recovery Period) Replication_Block->PAE Causes Non-Lethal Damage Requiring Repair

Caption: Mechanism of Pazufloxacin action and its relation to PAE.

Quantifying the Post-Antibiotic Effect: In Vitro Methodologies

The accurate determination of PAE is paramount. The choice of methodology depends on the desired balance between precision, throughput, and labor. Here, we detail the gold-standard viable count method and a common photometric alternative.

The Reference Method: Viable Colony Counting

This method directly measures the number of colony-forming units (CFU) over time, providing the most direct assessment of bacterial regrowth. Its self-validating nature lies in the visual confirmation of viable colonies.

Protocol: Step-by-Step PAE Determination by Viable Counts

  • Preparation of Inoculum:

    • Culture the test organism (e.g., P. aeruginosa ATCC 27853) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).

    • Dilute the overnight culture to achieve a starting inoculum in the logarithmic growth phase, typically around 1 x 10⁶ CFU/mL. The use of log-phase bacteria is critical as it ensures the population is metabolically active and uniformly susceptible to the antibiotic.

  • Antibiotic Exposure:

    • Divide the bacterial suspension into two sets of tubes: 'Test' and 'Control'.

    • To the 'Test' tubes, add this compound to achieve the desired concentration (e.g., 2x, 4x, or 8x MIC).

    • Incubate all tubes for a defined period, typically 1 or 2 hours, at 37°C with shaking. This short, high-concentration exposure mimics the peak drug levels achieved in vivo.

  • Antibiotic Removal (Critical Step):

    • The core principle of PAE measurement is the complete removal of the drug to observe the subsequent recovery. This is achieved by reducing the drug concentration to well below the MIC (at least 1:1000 dilution).

    • Method A (Dilution): Perform a 1:1000 serial dilution of the 'Test' and 'Control' cultures in pre-warmed, drug-free MHB. This is the simplest method but assumes the diluted drug concentration is negligible.

    • Method B (Centrifugation): For drugs that may adhere to the bacterial surface, a wash step is superior. Centrifuge the cultures (e.g., 5000 x g for 10 minutes), discard the supernatant, and resuspend the bacterial pellet in an equal volume of fresh, pre-warmed MHB. Repeat this wash step twice before the final resuspension and dilution.

  • Regrowth Monitoring:

    • Incubate the diluted 'Test' and 'Control' cultures at 37°C.

    • At time zero (immediately after drug removal) and at regular intervals thereafter (e.g., every 1-2 hours for up to 8-10 hours), draw aliquots from each culture.

    • Perform serial dilutions of these aliquots and plate onto agar (e.g., Tryptic Soy Agar) for CFU enumeration.

  • PAE Calculation:

    • Plot log₁₀ CFU/mL versus time for both the 'Test' and 'Control' cultures.

    • The PAE is calculated using the standard formula: PAE = T - C

      • T: The time required for the count in the 'Test' culture to increase by 1 log₁₀ above the count observed immediately after drug removal.

      • C: The time required for the count in the untreated 'Control' culture to increase by 1 log₁₀ above its initial count.

cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_removal Phase 3: Drug Removal cluster_regrowth Phase 4: Regrowth & Measurement cluster_calc Phase 5: Calculation A1 Prepare Log-Phase Bacterial Inoculum (~10^6 CFU/mL) B1 Expose 'Test' Culture to Pazufloxacin (e.g., 4x MIC) A1->B1 B2 Incubate 'Control' Culture (Drug-Free) A1->B2 B3 Incubate Both for 1-2 hours at 37°C B1->B3 B2->B3 C1 Reduce Drug Concentration by 1:1000 Dilution or Centrifugation/Wash B3->C1 D1 Incubate Diluted Cultures C1->D1 D2 Sample at Intervals (t=0, 1, 2...8h) D1->D2 D3 Perform Viable Counts (CFU/mL) D2->D3 E1 Calculate PAE = T - C D3->E1

Caption: Workflow for In Vitro PAE determination via viable counting.

The Alternative Method: Photometric Assessment

For higher throughput, bacterial growth can be monitored indirectly by measuring optical density (OD). This method is less laborious but relies on the assumption that OD correlates with bacterial density.[9][10]

Protocol: Key Steps for Photometric PAE Determination

  • Steps 1-3 (Preparation, Exposure, Removal): Follow the same procedure as the viable count method.

  • Regrowth Monitoring: Instead of plating for CFU, transfer the diluted 'Test' and 'Control' cultures to a microplate reader or spectrophotometer.

  • Measurement: Record OD (e.g., at 600 nm) at regular intervals.

  • Calculation: The PAE is determined by comparing the time it takes for the 'Test' culture's OD to reach a specific threshold (e.g., 50% of the maximum OD) compared to the 'Control' culture. This method provides a PAE value that is generally well-correlated with the reference method for fluoroquinolones.[11]

The In Vivo Context: Neutropenic Murine Thigh Model

While in vitro studies are essential for mechanistic understanding, in vivo models are critical for assessing the clinical relevance of the PAE.[1] The neutropenic murine thigh infection model is the industry standard for evaluating antimicrobial efficacy, as it isolates the drug's activity from the host immune response.[5]

Workflow: Murine Thigh Model for In Vivo PAE Assessment

  • Induce Neutropenia:

    • Administer cyclophosphamide to mice. This renders the animals neutropenic, ensuring that the observed antibacterial effect is attributable to the drug alone and not a competent immune system.

  • Infection:

    • Two hours prior to antibiotic administration, inoculate the thigh muscle of each mouse with a standardized suspension of the pathogen (e.g., 10⁶ - 10⁷ CFU of P. aeruginosa).

  • Pharmacokinetic Profiling:

    • In a satellite group of infected mice, administer a single dose of this compound. Collect blood samples at multiple time points to determine key PK parameters like Cmax, T½, and AUC (Area Under the Curve).

  • Pharmacodynamic Assessment:

    • Administer a range of this compound doses to different groups of infected mice.

    • At a set time point (typically 24 hours post-treatment), euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform quantitative bacterial culture (CFU/gram of tissue).

  • Data Integration and Analysis:

    • The in vivo PAE is not calculated as a discrete time value but is reflected in the overall antibacterial effect.

    • The change in bacterial load (Δlog₁₀ CFU) over 24 hours is correlated with PK/PD indices, most commonly ƒAUC₂₄/MIC (the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC).[5]

    • For fluoroquinolones, a high ƒAUC₂₄/MIC ratio is predictive of efficacy, and this parameter inherently incorporates the concentration-dependent killing and PAE of the drug.[12][13]

cluster_prep Phase 1: Animal Model Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Efficacy Measurement cluster_integration Phase 4: PK/PD Integration A1 Induce Neutropenia in Mice (Cyclophosphamide) A2 Inoculate Thigh Muscle with Pathogen A1->A2 B1 Administer Range of Pazufloxacin Doses A2->B1 B2 Satellite Group: Collect Blood for Pharmacokinetic (PK) Analysis A2->B2 C1 At 24h, Excise & Homogenize Thigh B1->C1 D1 Correlate Δlog10 CFU with PK/PD Index (e.g., fAUC24/MIC) B2->D1 Provides PK Data C2 Determine Bacterial Load (CFU/gram tissue) C1->C2 C2->D1

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

Factors Influencing this compound PAE

The duration and significance of the PAE are not fixed but are influenced by several key variables.[1] Understanding these factors is crucial for interpreting experimental results.

FactorInfluence on Pazufloxacin PAERationale & Causality
Drug Concentration Concentration-Dependent: Higher drug concentrations (relative to the MIC) generally produce a longer PAE.[9]A higher concentration leads to more extensive and rapid damage to bacterial DNA and a greater number of inhibited enzyme targets, requiring a longer recovery period.
Bacterial Species Variable: PAE is typically more pronounced and longer against Gram-negative bacilli compared to some Gram-positive cocci for fluoroquinolones.[3]Differences in cell wall structure, drug penetration, and the specific structure of DNA gyrase/topoisomerase IV enzymes across species can affect the extent of drug-induced damage.
Exposure Duration Directly Proportional: Longer exposure times can extend the PAE, up to a saturation point.[14]Prolonged exposure allows the drug more time to penetrate cells and inflict damage, increasing the post-exposure recovery burden on the pathogen.
Environmental Conditions Modulatory: Sub-optimal conditions for bacterial growth (e.g., altered pH, lower temperature) can artificially lengthen the observed PAE.[15]These factors slow the bacterial metabolic and replication rates, which in turn extends the time required for them to recover from the antibiotic-induced damage. It is crucial to maintain standard growth conditions (pH 7.2-7.4, 35-37°C) for accurate PAE assessment.

Clinical Implications and Future Directions

The robust PAE of this compound is a significant pharmacological attribute with direct clinical relevance.

  • Dosing Optimization: A prolonged PAE allows for less frequent dosing intervals without compromising therapeutic efficacy.[2][3] This is because bacterial regrowth remains suppressed even when drug concentrations transiently dip below the MIC. This can lead to improved patient adherence and potentially reduce the risk of toxicity.[3]

  • Minimizing Resistance: The suppression of growth during the PAE period reduces the time bacteria have to multiply and potentially develop resistance mutations under sub-optimal drug pressure.

  • PK/PD Integration: The PAE is a key reason why the integrated parameter ƒAUC₂₄/MIC, rather than time above MIC (%T>MIC), is the most predictive index of efficacy for fluoroquinolones.[5][12] It captures the total drug exposure and its sustained impact.

For drug development professionals, quantifying the PAE early in the discovery and preclinical phases is essential. It informs the selection of promising candidates and provides a strong rationale for the design of efficient and effective dosing regimens for clinical trials. Future research should continue to explore the PAE of Pazufloxacin against emerging multi-drug resistant pathogens and in more complex infection models, such as biofilms, to fully elucidate its therapeutic potential.

References

The Preclinical Compass: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pazufloxacin Mesilate in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale and Clinical Context

Pazufloxacin, a third-generation fluoroquinolone antibacterial agent, has demonstrated potent bactericidal activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] This disruption of critical cellular processes ultimately leads to bacterial cell death. The mesilate salt of pazufloxacin enhances its solubility and stability, making it suitable for intravenous administration, particularly in clinical settings where rapid and potent intervention is required for severe infections.[2] A thorough understanding of its behavior in preclinical animal models is paramount for optimizing dosing strategies, predicting clinical efficacy, and ensuring patient safety. This guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of Pazufloxacin Mesilate in various animal models, offering a comprehensive resource for researchers in the field of antimicrobial drug development.

Pharmacokinetics: The Journey of Pazufloxacin Through the Body

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), dictates its concentration-time course at the site of infection. Understanding these parameters across different preclinical species is crucial for interspecies scaling and predicting human pharmacokinetics.

Absorption and Distribution

Following intravenous administration, this compound is rapidly distributed into the tissues.[3] Studies in rats have shown that the drug permeates various tissues, with particularly high concentrations found in the kidney.[3] The volume of distribution at steady state (Vdss) in rats was determined to be 0.945 L/kg. The plasma protein binding of pazufloxacin in mice has been reported to be approximately 20.25%.[4] While specific protein binding percentages for other species are not extensively detailed in the available literature, it is a critical parameter to consider as only the unbound (free) fraction of the drug is microbiologically active. Interspecies differences in plasma protein binding are common, with binding in rats and rabbits often being more predictive of the human scenario than in dogs or mice.[5][6]

Metabolism and Excretion

This compound is primarily excreted from the body as an unchanged, active compound, indicating that it does not undergo significant metabolism in the studied animal species. The primary route of elimination is via the kidneys, with a substantial portion of the administered dose recovered in the urine. Biliary excretion also contributes to its clearance. The urinary excretion rates of the active form of pazufloxacin within 24 hours of intravenous administration have been reported to be 44.7% in mice, 74.3% in rats, 54.9% in rabbits, and 56.6% in dogs.[3]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in various animal models following intravenous or subcutaneous administration. These data are essential for designing in vivo efficacy studies and for understanding the exposure-response relationship.

Animal ModelDose (mg/kg) & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Vd (L/kg)Clearance (L/kg/h)Reference
Mouse 2.5 (SC)0.63-1.350.230.84-[3][4]
10 (SC)------[4]
40 (SC)10.03-21.6---[4]
Rat 5 (IV)~6.83 (at 5 min)--0.880.945-[3]
Rabbit 5 (IV)~4.77 (at 5 min)--1.0--[3]
Dog 5 (IV)~5.88 (at 5 min)--4.5--[3]
Buffalo Calf 5 (SC)1.120.75-3.012.960.67[7]

Pharmacodynamics: The Action of Pazufloxacin Against Pathogens

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on microorganisms. For antibiotics, a key pharmacodynamic parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

In Vitro Antibacterial Spectrum

This compound exhibits a broad spectrum of in vitro activity against a wide range of clinically relevant pathogens. The following table presents the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for pazufloxacin against several key bacteria.

Bacterial SpeciesMIC90 (µg/mL)Reference
Staphylococcus aureus (Methicillin-susceptible)0.2 - 0.39[1]
Staphylococcus aureus (Methicillin-resistant)0.39[1]
Streptococcus pneumoniae-
Escherichia coli≤0.25[1]
Klebsiella pneumoniae≤0.25[1]
Pseudomonas aeruginosa0.78[1]
Haemophilus influenzae0.013[1]
In Vivo Efficacy in Animal Infection Models

The therapeutic efficacy of this compound has been demonstrated in various animal infection models. In murine systemic infection models, it has shown a potent protective effect against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and imipenem-resistant Pseudomonas aeruginosa.[8]

PK/PD Integration: Linking Exposure to Efficacy

The integration of pharmacokinetic and pharmacodynamic data is crucial for predicting the clinical success of an antibiotic and for establishing optimal dosing regimens. For fluoroquinolones, the two most important PK/PD indices that correlate with bactericidal activity are:

  • fAUC24/MIC: The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC.

  • fCmax/MIC: The ratio of the maximum free drug concentration to the MIC.

PK/PD Targets for Pazufloxacin

Studies in a neutropenic murine thigh infection model have established specific PK/PD targets for Pazufloxacin against Pseudomonas aeruginosa.[4] These targets are the values of the PK/PD indices required to achieve a certain level of bacterial killing.

  • For a bacteriostatic effect (stasis):

    • fAUC24/MIC ≈ 46.1

    • fCmax/MIC ≈ 5.5

  • For a 2-log10 reduction in bacterial count:

    • fAUC24/MIC ≈ 100.8

    • fCmax/MIC ≈ 10.8

A human clinical study on pazufloxacin methanesulphonate injection provided insights into the PK/PD targets against other pathogens. For methicillin-sensitive Staphylococcus aureus (MSSA) and Streptococcus pneumoniae, the AUC0-24/MIC50 values were significantly higher than the generally accepted target for fluoroquinolones, suggesting good predicted efficacy.[2][3] However, for MRSA, the AUC0-24/MIC was well below the target, indicating a lower probability of success.[2] For P. aeruginosa, both the AUC0-24/MIC50 and Cmax/MIC50 exceeded the defined criteria of 100 and 10, respectively.[2][3] In contrast, for E. coli, K. pneumoniae, and A. baumannii, these ratios were much lower than the desired targets.[2]

PKPD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) PK_Parameters Cmax, AUC, t½ (Drug Concentration in Body) PK_PD_Indices PK/PD Indices (fAUC/MIC, fCmax/MIC) PK_Parameters->PK_PD_Indices Drug Exposure PD_Parameters MIC (Drug Potency vs. Pathogen) PD_Parameters->PK_PD_Indices Pathogen Susceptibility Efficacy Therapeutic Efficacy (Bacterial Killing) PK_PD_Indices->Efficacy Predicts Outcome

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Experimental Protocols for Preclinical Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the PK/PD of this compound in animal models.

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is a gold standard for evaluating the in vivo efficacy of antibiotics and for determining PK/PD indices.

1. Animal Preparation and Induction of Neutropenia:

  • Use specific pathogen-free mice (e.g., Swiss Webster or ICR), typically female, weighing 20-25g.

  • Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This minimizes the contribution of the host immune system to bacterial clearance.

2. Inoculum Preparation:

  • Culture the bacterial strain of interest (e.g., P. aeruginosa, S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).

  • Subculture the bacteria in fresh broth and grow to the mid-logarithmic phase.

  • Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 10^7 - 10^8 CFU/mL).

3. Induction of Thigh Infection:

  • Anesthetize the mice (e.g., using isoflurane).

  • Inject 0.1 mL of the bacterial suspension intramuscularly into each posterior thigh muscle.

4. Drug Administration and Pharmacokinetic Sampling:

  • Two hours post-infection, administer this compound via the desired route (e.g., subcutaneous, intravenous).

  • For pharmacokinetic analysis, administer a single dose to separate groups of infected, neutropenic mice.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours) via cardiac puncture or another appropriate method.

  • Process blood to obtain plasma and store at -80°C until analysis by a validated HPLC method.

5. Pharmacodynamic Assessment:

  • At the start of therapy (2 hours post-infection) and at 24 hours post-treatment, euthanize cohorts of mice.

  • Aseptically dissect the thigh muscles, homogenize them in a known volume of sterile PBS.

  • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

  • The change in bacterial load (log10 CFU/thigh) over 24 hours is the primary pharmacodynamic endpoint.

Thigh_Infection_Workflow A Induce Neutropenia (Cyclophosphamide) C Induce Thigh Infection (Intramuscular Injection) A->C B Prepare Bacterial Inoculum B->C D Administer Pazufloxacin (2h post-infection) C->D E PK Sampling (Blood Collection at Time Points) D->E F PD Assessment (Thigh CFU Count at 0h & 24h) D->F G Data Analysis (PK Parameters, PK/PD Correlation) E->G F->G

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

Protocol 2: Murine Respiratory Tract Infection Model

This model is used to evaluate the efficacy of antibiotics in treating pneumonia.

1. Animal and Inoculum Preparation:

  • Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Prepare the bacterial inoculum (e.g., S. pneumoniae, K. pneumoniae) as described in Protocol 1, adjusting the final concentration to induce a non-lethal but significant lung infection.

2. Induction of Pneumonia:

  • Anesthetize the mice.

  • Hold the mouse in a supine position and instill a small volume (20-50 µL) of the bacterial suspension into the nares (intranasal inoculation). The mouse will inhale the inoculum into the lungs.

3. Treatment and Efficacy Evaluation:

  • At a predetermined time post-infection (e.g., 2-4 hours), administer this compound or a vehicle control.

  • Survival Studies: Monitor the mice for a defined period (e.g., 7 days) and record mortality.

  • Bacterial Load Determination: At specific time points (e.g., 24 hours post-treatment), euthanize subsets of mice. Aseptically remove the lungs, homogenize them in sterile PBS, and perform quantitative cultures to determine the CFU per gram of lung tissue.

  • Histopathology: Lungs can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.

Conclusion and Future Directions

The data synthesized in this guide demonstrate that this compound possesses a favorable pharmacokinetic and pharmacodynamic profile in a range of animal models. Its broad spectrum of activity, coupled with predictable in vivo efficacy, underscores its potential as a valuable therapeutic agent. The established PK/PD targets, particularly for challenging pathogens like P. aeruginosa, provide a rational basis for dose selection in further preclinical and clinical development.

Future research should aim to further delineate the PK/PD relationships of this compound against a wider array of multidrug-resistant pathogens. Additionally, studies exploring its efficacy in combination with other antimicrobial agents could reveal synergistic interactions that may be beneficial in combating complex infections. The robust preclinical data package for this compound provides a solid foundation for its continued investigation and clinical application.

References

A Technical Guide to Pazufloxacin Mesilate for Respiratory Tract Infection Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic, with a specific focus on its application in respiratory tract infection research. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in preclinical and clinical studies.

Section 1: Core Principles of this compound

This compound is a fourth-generation fluoroquinolone administered intravenously, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other antibiotics.[1][2] Its efficacy in treating respiratory tract infections, such as community-acquired and hospital-acquired pneumonia, has been substantiated in numerous studies.[3][4][5]

Mechanism of Action: Dual Inhibition of Bacterial DNA Synthesis

The primary antibacterial action of this compound involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme is responsible for the negative supercoiling of bacterial DNA, a process vital for initiating DNA replication.[6] By inhibiting DNA gyrase, this compound prevents the unwinding of the DNA double helix, thereby halting replication.

  • Topoisomerase IV: This enzyme plays a crucial role in the decatenation of daughter chromosomes following DNA replication.[6] Inhibition of topoisomerase IV by this compound results in the inability of the replicated circular DNA to separate, leading to cell division arrest and ultimately, bacterial cell death.

This dual-targeting mechanism contributes to its potent bactericidal activity and may help to mitigate the development of resistance.[7]

Pazufloxacin_Mechanism_of_Action cluster_pazufloxacin This compound Pazufloxacin This compound DNA_Gyrase DNA Gyrase Pazufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Pazufloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Bacterial_Death Bacterial Cell Death Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables DNA_Replication->Cell_Division

Caption: Mechanism of action of this compound.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the PK/PD parameters of this compound is crucial for designing effective dosing regimens. Key parameters include:

  • Area Under the Curve (AUC) to Minimum Inhibitory Concentration (MIC) Ratio (AUC/MIC): A critical determinant of fluoroquinolone efficacy. For Pazufloxacin, an AUC24/MIC ratio of over 100 is generally associated with a good clinical and bacteriological response.[8][9]

  • Maximum Concentration (Cmax) to MIC Ratio (Cmax/MIC): Another important parameter, with a target of >10 often cited for optimal bactericidal activity.[8][9]

  • Post-Antibiotic Effect (PAE): Pazufloxacin exhibits a significant PAE, meaning its antibacterial effect persists even after the drug concentration falls below the MIC.[7] This allows for less frequent dosing intervals.

This compound is administered intravenously, achieving peak plasma concentrations rapidly.[10] It demonstrates wide tissue distribution, including significant penetration into lung tissue and bronchial fluids, which is advantageous for treating respiratory infections.[10][11]

Section 2: In Vitro Efficacy Assessment

Standardized in vitro testing is the foundational step in evaluating the antimicrobial activity of this compound against relevant respiratory pathogens.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reproducible technique for determining the MIC of this compound.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1024 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add 50 µL of the this compound stock solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column of the dilution series.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate of the test organism (e.g., Streptococcus pneumoniae, Haemophilus influenzae), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms).

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[12]

MIC_Workflow start Start prep_antibiotic Prepare Pazufloxacin Stock Solution start->prep_antibiotic prep_plates Prepare 96-well Plates with Serial Dilutions prep_antibiotic->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Section 3: In Vivo Efficacy Assessment in a Murine Pneumonia Model

Animal models are indispensable for evaluating the in vivo efficacy of antibiotics in a setting that mimics human infection.[13] The murine pneumonia model is a well-established and widely used model for this purpose.[14]

Murine Pneumonia Model: A Step-by-Step Protocol

Experimental Protocol: Acute Murine Pneumonia Model

  • Animal Acclimatization and Housing:

    • Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old).

    • Acclimatize animals for at least 7 days prior to the experiment with free access to food and water.

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Preparation of Bacterial Inoculum:

    • Culture the desired respiratory pathogen (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) overnight in appropriate broth.

    • Subculture in fresh broth and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 10^6 - 10^8 CFU/mL). The optimal inoculum size should be determined in pilot studies to induce pneumonia without causing rapid mortality.[15]

  • Induction of Pneumonia:

    • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).[1]

    • Instill a defined volume of the bacterial suspension (e.g., 50 µL) intranasally.[13]

  • This compound Administration:

    • Prepare the desired concentrations of this compound in a sterile vehicle (e.g., saline).

    • Administer the treatment intravenously (via tail vein injection) at a specified time point post-infection (e.g., 2-4 hours).[1]

    • The dosing regimen (dose and frequency) should be based on pharmacokinetic studies in mice to mimic human exposure.[16]

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for clinical signs of illness (e.g., ruffled fur, lethargy, respiratory distress) and body weight loss.

    • At a predetermined time point (e.g., 24 or 48 hours post-treatment), euthanize the mice.

    • Aseptically harvest the lungs for bacterial load determination (CFU counting) and histopathological analysis.[1]

  • Bacterial Load Quantification:

    • Homogenize the harvested lungs in sterile PBS.

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar media.

    • Incubate the plates and count the colonies to determine the number of CFU per gram of lung tissue.

  • Histopathological Analysis:

    • Fix a portion of the lung tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Evaluate the lung sections for signs of inflammation, such as cellular infiltration, edema, and tissue damage, using a scoring system.[17][18][19]

Section 4: Clinical Evidence in Respiratory Tract Infections

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of respiratory tract infections. Comparative studies have often shown non-inferiority to other standard-of-care antibiotics.

Table 1: Summary of Selected Clinical Trials of this compound in Respiratory Tract Infections

Study Reference Indication Comparator This compound Dosage Clinical Efficacy Rate (Pazufloxacin) Clinical Efficacy Rate (Comparator) Key Findings
ResearchGate (2025)[20]Bacterial Pneumonia / Lung AbscessCeftazidime (CAZ)500mg b.i.d.90.7%89.9%This compound was non-inferior to Ceftazidime.
ResearchGate (2025)[20]Chronic Respiratory Tract InfectionsCeftazidime (CAZ)500mg b.i.d.93.2%91.5%This compound demonstrated high efficacy and was non-inferior to Ceftazidime.
ResearchGate (2025)[4]Acute Respiratory and Urinary Tract InfectionsLevofloxacin500mg b.i.d.93.0% (effective rate)83.1% (effective rate)Pazufloxacin showed comparable efficacy and safety to Levofloxacin.
ResearchGate (2025)[5]Respiratory and Urinary Tract Bacterial InfectionsLevofloxacin500mg b.i.d.98.33% (efficacious rate)96.67% (efficacious rate)Pazufloxacin was as effective and safe as Levofloxacin.
PubMed (2012)[3]Acute Exacerbation of Chronic Respiratory DiseasesN/ANot specified88.9% (16/18 cases successfully treated)N/APazufloxacin was effective in treating acute exacerbations of chronic respiratory diseases.

Section 5: Conclusion and Future Directions

This compound is a valuable therapeutic option for respiratory tract infections, underpinned by its potent dual-inhibitory mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate its potential applications, explore its activity against emerging resistant pathogens, and optimize dosing strategies. Future research should focus on its role in combination therapies, its efficacy in special patient populations, and the continuous surveillance of resistance patterns.

References

Pazufloxacin Mesilate for Urinary Tract Infection Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Urinary tract infections (UTIs) represent a significant global health burden, exacerbated by rising antimicrobial resistance. Pazufloxacin, a parenteral fluoroquinolone, offers a potent therapeutic option due to its broad-spectrum activity against key uropathogens and favorable pharmacokinetic profile in the urinary tract. This guide provides a comprehensive technical overview for researchers and drug development professionals on the preclinical and clinical evaluation of Pazufloxacin Mesilate for UTIs. It details the drug's mechanism of action, validated experimental protocols for in vitro and in vivo assessment, and strategic considerations for clinical trial design, aiming to equip scientific teams with the foundational knowledge to effectively advance Pazufloxacin research in this critical indication.

Introduction to this compound and the Challenge of UTIs

The Unmet Medical Need in Urinary Tract Infections

Urinary tract infections are among the most common bacterial infections encountered in both community and hospital settings.[1] The increasing prevalence of multidrug-resistant (MDR) uropathogens, particularly Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, complicates empirical treatment and leads to higher rates of clinical failure, recurrence, and healthcare costs.[2] This evolving resistance landscape necessitates the strategic development and evaluation of potent antimicrobial agents with demonstrated efficacy against these challenging pathogens.

This compound: A Parenteral Fluoroquinolone

This compound is an injectable fluoroquinolone antibiotic with robust bactericidal activity.[3] Developed in Japan, it is recognized for its efficacy against a wide range of bacterial pathogens, including those causing severe and complicated infections.[4] Its primary route of administration is intravenous, making it particularly suitable for hospitalized patients with moderate to severe infections who require immediate and potent therapeutic intervention.[4]

Rationale for Investigating Pazufloxacin in UTIs
  • Broad-Spectrum Activity: It is effective against common Gram-negative and some Gram-positive uropathogens.[4]

  • Targeted Mechanism: Its mechanism of action, inhibiting bacterial DNA synthesis, provides potent bactericidal effects.[5]

  • Favorable Pharmacokinetics: Pazufloxacin is primarily excreted in the urine as an unchanged drug, leading to high concentrations at the site of infection.[6][7]

  • Clinical Evidence: Studies have already demonstrated its clinical efficacy in treating UTIs, including complicated cases and pyelonephritis.[8][9]

Core Pharmacology and Mechanism of Action

Targeting Bacterial DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, Pazufloxacin's bactericidal effect stems from its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.[3]

  • DNA Gyrase: This enzyme controls the supercoiling of bacterial DNA. Inhibition by Pazufloxacin prevents this process, halting DNA replication.[3]

  • Topoisomerase IV: This enzyme is vital for separating interlinked daughter DNA strands following replication. Pazufloxacin's inhibition disrupts cell division, leading to bacterial cell death.[3][4]

This dual-targeting mechanism enhances its antibacterial potency.[4] Pazufloxacin also exhibits a high affinity for bacterial enzymes over their mammalian counterparts, which contributes to its safety profile.[3]

Caption: Pazufloxacin inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and cell division, ultimately causing bacterial cell death.

Spectrum of Activity Against Key Uropathogens

Pazufloxacin demonstrates potent in vitro activity against a wide array of uropathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

Table 1: In Vitro Activity of Pazufloxacin Against Common Uropathogens

Pathogen MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Source(s)
Escherichia coli ≤0.05 0.05 [10][11]
Klebsiella pneumoniae 0.1 0.1 [11]
Proteus mirabilis ≤0.1 0.2 [12]
Pseudomonas aeruginosa 1.9 (IC₅₀) 12.5 [10][11]
Staphylococcus aureus (MSSA) 0.39 0.39 [11]
Enterococcus faecalis 0.78 3.13 [8]

MIC₅₀/₉₀: Concentration inhibiting 50% and 90% of isolates, respectively. IC₅₀: Concentration causing 50% inhibition of enzyme activity.

Pharmacokinetics and Pharmacodynamics (PK/PD) in the Urinary Tract

A critical factor for UTI treatment is the drug's concentration in the urinary system. Pazufloxacin exhibits favorable pharmacokinetics for this indication.

  • Distribution: The drug is widely distributed in body tissues and fluids.[3][6]

  • Excretion: It is primarily excreted via the urine as an unchanged drug, with reported excretion rates of 89.5-93.8%.[6] This ensures high, therapeutic concentrations at the site of infection.

  • PK/PD Parameters: The efficacy of fluoroquinolones like Pazufloxacin is best predicted by the ratio of the 24-hour Area Under the Curve to the MIC (AUC₂₄/MIC) and the ratio of the maximum concentration to the MIC (Cmax/MIC).[13] Studies show that Pazufloxacin achieves PK/PD targets in prostate tissue, suggesting strong potential for complicated UTIs and prostatitis.[14]

Preclinical Evaluation Workflow for UTI Indications

A robust preclinical program is essential to validate the potential of Pazufloxacin and de-risk subsequent clinical development. The workflow should systematically assess its antimicrobial activity and in vivo efficacy.

Caption: Preclinical workflow progresses from in vitro characterization to in vivo efficacy models to support clinical development.

Phase 1: In Vitro Characterization

Objective: To determine the minimum inhibitory (MIC) and minimum bactericidal (MBC) concentrations of Pazufloxacin against a panel of clinically relevant uropathogens.

Causality: This initial step is foundational. It establishes the baseline potency of the drug against target pathogens and provides the concentration range for all subsequent in vitro and in vivo testing. Adherence to CLSI or EUCAST guidelines ensures the data is standardized and comparable to other antimicrobial agents.[5][15]

Methodology (Broth Microdilution):

  • Isolate Preparation: Culture uropathogen isolates (e.g., E. coli CFT073) overnight on appropriate agar (e.g., Luria-Bertani agar).[16]

  • Inoculum Standardization: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Drug Dilution: Prepare a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of Pazufloxacin that completely inhibits visible growth.

  • MBC Determination: Subculture 10-100 µL from each well showing no growth onto drug-free agar plates. Incubate overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Phase 2: In Vivo Efficacy Assessment

Objective: To evaluate the in vivo efficacy of Pazufloxacin in reducing bacterial burden in the bladder and kidneys of infected mice.

Causality: Animal models are crucial for bridging the gap between in vitro activity and human clinical efficacy. The murine ascending UTI model is well-established and recapitulates key aspects of human infection, including the establishment of infection via the urethra and potential progression to pyelonephritis.[17][18] This model allows for the assessment of the drug's ability to reach the site of infection and exert its antibacterial effect in a complex biological system.

Methodology:

  • Animal Model: Use female Balb/c or C57BL/6 mice (6-8 weeks old).[16]

  • Infection:

    • Anesthetize the mice according to an approved protocol.

    • Introduce a suspension of a uropathogenic E. coli strain (e.g., CFT073, ~10⁸ CFU in 50 µL) into the bladder via transurethral catheterization.[16][19]

  • Treatment:

    • At 24 hours post-infection, begin treatment with this compound administered via a relevant route (e.g., subcutaneous or intraperitoneal injection) at various doses.[16] A vehicle control group must be included.

    • Administer treatment for a defined period, typically 3-7 days, with dosing intervals based on the drug's half-life in mice.[10][16]

  • Endpoint Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the bladder and kidneys.[19]

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[1]

  • Data Analysis: Compare the bacterial loads in the organs of the Pazufloxacin-treated groups to the vehicle control group. Efficacy is demonstrated by a statistically significant reduction in CFU counts.

Clinical Development Strategy for Complicated UTIs (cUTIs)

The clinical development of Pazufloxacin for UTIs should follow a phased approach, adhering to regulatory guidance from bodies like the FDA and EMA.[20]

Key Trial Design Considerations

Designing robust clinical trials is paramount for regulatory approval.[21]

  • Patient Population: Clearly define the patient population, such as adults with complicated UTIs (cUTIs) or acute pyelonephritis, with microbiological confirmation of infection.[8]

  • Comparator: Select an appropriate active comparator, typically a standard-of-care antibiotic for cUTIs (e.g., a carbapenem or another broad-spectrum agent).[9]

  • Endpoints: The primary endpoint is often a composite of clinical cure (resolution of symptoms) and microbiological eradication (negative urine culture) at a Test-of-Cure (TOC) visit, typically 5-9 days after the end of therapy.[8][22]

  • Non-Inferiority Design: Most antibiotic trials use a non-inferiority design to demonstrate that the investigational drug is "at least as good as" the standard of care.[22]

Table 2: Summary of Representative Clinical Trial Data for Pazufloxacin in UTIs

Study Indication Pazufloxacin Regimen Comparator Regimen Clinical Efficacy (Pazufloxacin) Microbiological Efficacy (Pazufloxacin) Source
Comparative Study[9] Complicated UTI 500 mg IV b.i.d. Ceftazidime 1000 mg IV b.i.d. 92.5% (99/107) 87.9% (174/198) [9]
Sequential Therapy Study[8] Pyelonephritis 500 mg IV b.i.d. followed by oral FQ N/A 81.0% (17/21) 81.0% (17/21) [8]
Comparative Study[23] Acute UTI 500mg IV b.i.d. Levofloxacin 200mg IV b.i.d. 93.0% (Effective Rate) 97.6% (Eradication Rate) [23]

b.i.d.: twice daily; FQ: fluoroquinolone.

Addressing Fluoroquinolone Resistance

The development of resistance is a significant concern for all antibiotics, including fluoroquinolones.[24] Resistance typically occurs through step-wise mutations in the target genes (gyrA, parC) or through mechanisms that reduce drug accumulation (efflux pumps).[24][25]

Strategies for Stewardship and Future Research:

  • Surveillance: Continuous monitoring of Pazufloxacin susceptibility patterns among clinical isolates is essential.

  • PK/PD Optimization: Research should focus on dosing regimens that maximize efficacy while minimizing the selection pressure for resistance, often by ensuring optimal AUC/MIC ratios are achieved.[13]

  • Combination Therapy: Investigating Pazufloxacin in combination with other classes of antibiotics could be a strategy to overcome resistance and broaden its spectrum of activity.

Conclusion and Future Perspectives

This compound is a potent parenteral antibiotic with a well-defined mechanism of action, a favorable pharmacokinetic profile, and proven clinical efficacy for treating urinary tract infections. For drug development professionals, its investigation offers a promising avenue to address the growing challenge of antimicrobial resistance in uropathogens. Future research should focus on optimizing dosing strategies through advanced PK/PD modeling, continued surveillance of resistance patterns, and exploring its role in specific, hard-to-treat patient populations. By employing the rigorous preclinical and clinical methodologies outlined in this guide, the full therapeutic potential of Pazufloxacin can be systematically evaluated and potentially integrated into the clinical armamentarium against serious urinary tract infections.

References

Pazufloxacin Mesilate: A Technical Guide to its Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Pazufloxacin Mesilate's efficacy against the opportunistic pathogen Pseudomonas aeruginosa. It is intended for researchers, scientists, and drug development professionals. The content herein synthesizes preclinical data, outlines robust experimental methodologies, and offers insights into the clinical application of this potent fluoroquinolone.

Introduction: The Clinical Challenge of Pseudomonas aeruginosa and the Role of Pazufloxacin

Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a wide array of severe nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections.[1][2] Its intrinsic and acquired resistance to numerous antibiotics makes treatment particularly challenging.[3] Pazufloxacin, an injectable fluoroquinolone, has emerged as a significant therapeutic option due to its potent activity against a broad spectrum of bacteria, including strains of P. aeruginosa.[4][5][6] This guide will dissect the multifaceted efficacy of Pazufloxacin against this clinically important pathogen.

Mechanism of Action: Targeting Bacterial DNA Replication

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.[4][7]

  • DNA Gyrase: This enzyme is responsible for the negative supercoiling of bacterial DNA, a process necessary for the initiation of replication and transcription.[7]

  • Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter DNA molecules following replication, enabling proper cell division.[4][7]

By binding to these enzymes, Pazufloxacin induces the formation of double-strand breaks in the bacterial DNA, ultimately leading to cell death.[4] Pazufloxacin has demonstrated a high selectivity for bacterial topoisomerases over their mammalian counterparts, which contributes to its favorable safety profile.[5]

cluster_0 Pazufloxacin's Mechanism of Action Pazufloxacin Pazufloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Pazufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) Pazufloxacin->Topoisomerase_IV Inhibits Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Prevents relaxation of supercoils Topoisomerase_IV->Replication_Fork Prevents decatenation of daughter chromosomes DSBs Double-Strand Breaks Replication_Fork->DSBs Leads to Cell_Death Bacterial Cell Death DSBs->Cell_Death Induces

Caption: Mechanism of action of Pazufloxacin against P. aeruginosa.

In Vitro Efficacy: A Quantitative Assessment

The in vitro activity of Pazufloxacin against P. aeruginosa has been extensively evaluated, primarily through the determination of Minimum Inhibitory Concentrations (MICs).

MIC Distribution

Multiple studies have demonstrated the potent in vitro activity of Pazufloxacin against clinical isolates of P. aeruginosa. The MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are key indicators of its efficacy.

Study ReferenceNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Study 1[8]2072Not Reported
Study 2[9]Not Reported0.7812.5
Study 3[10]342Not Reported0.06-4

These data indicate that while Pazufloxacin is active against a significant proportion of P. aeruginosa isolates, a subset of strains exhibits higher MICs, underscoring the importance of susceptibility testing.

Experimental Protocol: MIC Determination by Broth Microdilution

The following protocol is a standardized method for determining the MIC of Pazufloxacin against P. aeruginosa, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12][13][14][15]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of P. aeruginosa on a suitable agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Preparation of Pazufloxacin Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the Pazufloxacin dilutions.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of Pazufloxacin that completely inhibits visible growth of the bacteria.

cluster_1 MIC Determination Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions Prepare Pazufloxacin Serial Dilutions Prep_Dilutions->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy: Preclinical Animal Models

Animal models are indispensable for evaluating the in vivo efficacy of antibiotics and for establishing pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with clinical success.[16][17][18][19][20]

Murine Thigh Infection Model

A commonly used model to assess the efficacy of antibiotics against P. aeruginosa is the neutropenic murine thigh infection model.[1][21] This model allows for the determination of key PK/PD indices.

Key Findings from a Murine Thigh Infection Model: [1][21][22][23]

  • The therapeutic efficacy of Pazufloxacin against P. aeruginosa was strongly correlated with the ratio of the area under the free concentration-time curve over 24 hours to the MIC (fAUC24/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC).[1][21][22][23]

  • The target value of fAUC24/MIC for a static effect (no change in bacterial count) was 46.1.[1][22][23]

  • For a 1-log10 and 2-log10 reduction in bacterial count, the target fAUC24/MIC values were 63.8 and 100.8, respectively.[1][22][23]

  • The corresponding fCmax/MIC target values were 5.5 for a static effect, and 7.1 and 10.8 for 1-log10 and 2-log10 reductions, respectively.[1][22][23]

These findings highlight the concentration-dependent killing activity of Pazufloxacin against P. aeruginosa.[1][23]

Experimental Protocol: Murine Thigh Infection Model

The following is a generalized protocol for the murine thigh infection model.

  • Induction of Neutropenia:

    • Administer cyclophosphamide to mice intraperitoneally for several days prior to infection to induce a neutropenic state.

  • Infection:

    • Inject a standardized inoculum of P. aeruginosa (e.g., 10^6 - 10^7 CFU) into the thigh muscle of the neutropenic mice.

  • Pazufloxacin Administration:

    • At a set time post-infection (e.g., 2 hours), administer varying doses of this compound subcutaneously or intravenously.

  • Sample Collection and Analysis:

    • At various time points after treatment, euthanize the mice and aseptically remove the infected thigh muscle.

    • Homogenize the thigh tissue and perform serial dilutions for quantitative bacterial culture to determine the number of CFU per gram of tissue.

    • Collect blood samples to determine the pharmacokinetic profile of Pazufloxacin.

  • Data Analysis:

    • Correlate the PK/PD indices (fAUC24/MIC, fCmax/MIC) with the observed change in bacterial load in the thigh.

Mechanisms of Resistance in Pseudomonas aeruginosa

The development of resistance to fluoroquinolones, including Pazufloxacin, in P. aeruginosa is a significant clinical concern. The primary mechanisms of resistance include:

  • Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively, can reduce the binding affinity of Pazufloxacin.[24]

  • Efflux Pump Overexpression: P. aeruginosa possesses a number of multidrug efflux pumps (e.g., MexAB-OprM, MexCD-OprJ, MexEF-OprN) that can actively extrude fluoroquinolones from the cell, thereby reducing the intracellular drug concentration.[24]

  • Reduced Outer Membrane Permeability: Decreased expression of outer membrane porins can limit the influx of Pazufloxacin into the bacterial cell.

cluster_2 Mechanisms of Resistance to Pazufloxacin Pazufloxacin_Ext Extracellular Pazufloxacin Porin Outer Membrane Porin Pazufloxacin_Ext->Porin Influx Pazufloxacin_Int Intracellular Pazufloxacin Target_Enzymes DNA Gyrase & Topoisomerase IV Pazufloxacin_Int->Target_Enzymes Binding Efflux_Pump Efflux Pump Pazufloxacin_Int->Efflux_Pump Substrate for Bactericidal_Effect Bactericidal Effect Target_Enzymes->Bactericidal_Effect Porin->Pazufloxacin_Int Efflux_Pump->Pazufloxacin_Ext Efflux Target_Mutation Target Site Mutation Target_Mutation->Target_Enzymes Alters binding site

Caption: Key mechanisms of P. aeruginosa resistance to Pazufloxacin.

Conclusion and Future Directions

This compound is a potent antimicrobial agent with demonstrated efficacy against Pseudomonas aeruginosa. Its concentration-dependent bactericidal activity, favorable pharmacokinetic profile, and broad spectrum of activity make it a valuable therapeutic option. However, the emergence of resistance remains a critical challenge. Continued surveillance of susceptibility patterns, optimization of dosing regimens based on PK/PD principles, and the development of strategies to overcome resistance are essential for preserving the clinical utility of Pazufloxacin in the treatment of P. aeruginosa infections. Further research into combination therapies and novel drug delivery systems may also enhance its efficacy and combat the evolution of resistance.

References

The Activity of Pazufloxacin Mesilate Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the antibacterial activity of Pazufloxacin Mesilate against Methicillin-resistant Staphylococcus aureus (MRSA), a pathogen of significant clinical concern. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, determinants of susceptibility, and robust methodologies for evaluating the efficacy of this fluoroquinolone antibiotic.

Introduction: The Challenge of MRSA and the Role of Fluoroquinolones

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in both hospital and community settings, primarily due to its resistance to a broad spectrum of β-lactam antibiotics. The quest for effective therapeutic agents has led to the investigation of various antibiotic classes, including fluoroquinolones. Pazufloxacin, a synthetic fluoroquinolone administered as this compound, has demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria. This guide will specifically explore its utility and performance against MRSA.

Mechanism of Action: Dual Targeting of Essential Bacterial Enzymes

This compound exerts its bactericidal effect by inhibiting two critical bacterial enzymes essential for DNA replication, repair, and recombination: DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism is a hallmark of the fluoroquinolone class and is pivotal to its potent antibacterial activity.

  • DNA Gyrase (encoded by gyrA and gyrB): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV (encoded by grlA and grlB): This enzyme plays a vital role in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

By inhibiting both enzymes, Pazufloxacin induces the formation of double-strand breaks in the bacterial DNA, ultimately leading to cell death.[1] The ability of Pazufloxacin to effectively inhibit both enzymes contributes to its potency and can influence the development of resistance.

cluster_0 This compound cluster_1 Bacterial Cell Pazufloxacin Pazufloxacin DNA_Gyrase DNA Gyrase (gyrA/gyrB) Pazufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (grlA/grlB) Pazufloxacin->Topoisomerase_IV Inhibits Cell_Death Cell Death Pazufloxacin->Cell_Death Leads to DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables

Mechanism of Pazufloxacin Action.

In Vitro Susceptibility Testing: Quantifying Antibacterial Potency

Determining the in vitro activity of Pazufloxacin against MRSA is fundamental to understanding its potential clinical utility. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this purpose.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antibiotics against MRSA, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Table 1: In Vitro Activity of Pazufloxacin against Staphylococcus aureus

ParameterOrganism(s)Value(s)
MIC₅₀Gram-positive & Gram-negative bacteria0.0125 - 12.5 µg/mL
MIC₉₀Gram-positive & Gram-negative bacteria0.025 - 100 µg/mL

Data synthesized from available literature.

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

  • MRSA isolate(s)

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

Procedure:

  • Preparation of Pazufloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the Pazufloxacin stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the MRSA isolate on a non-selective agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

    • Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, except for the sterility control well. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Pazufloxacin at which there is no visible growth (turbidity) in the well.[5]

Start Start Prepare_Stock Prepare Pazufloxacin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with MRSA Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare MRSA Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination.

Bactericidal Activity and Pharmacodynamics

Beyond simple inhibition of growth, it is crucial to understand the bactericidal (killing) activity of Pazufloxacin against MRSA. Time-kill kinetic assays and the determination of the post-antibiotic effect (PAE) provide valuable insights into the pharmacodynamic properties of the drug.

Time-Kill Kinetic Assay

This assay evaluates the rate and extent of bacterial killing over time at different concentrations of the antibiotic.[6] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[7]

Detailed Protocol: Time-Kill Kinetic Assay

Materials:

  • MRSA isolate

  • This compound

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile PBS for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Colony counter

Procedure:

  • Inoculum Preparation: Prepare an MRSA inoculum in CAMHB adjusted to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare tubes with CAMHB containing Pazufloxacin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation and Incubation: Inoculate each tube with the prepared MRSA suspension and incubate at 35°C ± 2°C with shaking.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[8]

  • Serial Dilution and Plating: Perform serial ten-fold dilutions in sterile PBS and plate a defined volume of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each Pazufloxacin concentration and the growth control.

Post-Antibiotic Effect (PAE)

The PAE refers to the continued suppression of bacterial growth after a brief exposure to an antimicrobial agent.[9] Fluoroquinolones are known to exhibit a PAE, which can have implications for dosing regimens.[10]

Detailed Protocol: PAE Determination

Materials:

  • MRSA isolate

  • This compound

  • CAMHB

  • Centrifuge and sterile centrifuge tubes

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Exposure Phase:

    • Expose a logarithmic-phase culture of MRSA to a specific concentration of Pazufloxacin (e.g., 4x or 10x MIC) for a defined period (e.g., 1-2 hours).

    • Include a control culture with no antibiotic.

  • Removal of Antibiotic:

    • After the exposure period, pellet the bacteria by centrifugation.

    • Wash the bacterial pellet twice with pre-warmed, drug-free CAMHB to remove the antibiotic.

    • Resuspend the washed bacteria in fresh, pre-warmed CAMHB.

  • Monitoring of Regrowth:

    • Monitor the growth of both the antibiotic-exposed and control cultures by measuring the optical density (OD) at 600 nm or by performing viable counts (CFU/mL) at regular intervals.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL after antibiotic removal, and C is the corresponding time for the unexposed control culture.

Mechanisms of Resistance to Pazufloxacin in MRSA

The emergence of resistance to fluoroquinolones in MRSA is a significant clinical concern. The primary mechanisms of resistance involve alterations in the drug targets and increased drug efflux.

Target Site Mutations

Mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and grlA genes are the most common cause of fluoroquinolone resistance in S. aureus.[11]

  • grlA Mutations: Mutations at codons 80 (e.g., Ser80→Phe or Tyr) and 84 (e.g., Glu84→Lys) are frequently observed.[12][13]

  • gyrA Mutations: Mutations at codons 84 (e.g., Ser84→Leu) and 88 (e.g., Glu88→Lys) are also common.[11][13]

The accumulation of mutations in both genes is associated with higher levels of resistance.[12]

Efflux Pump Overexpression

The NorA efflux pump, a member of the major facilitator superfamily (MFS), can actively extrude fluoroquinolones from the bacterial cell, thereby reducing the intracellular drug concentration.[14][15] Overexpression of the norA gene can contribute to low- to moderate-level resistance to fluoroquinolones.

cluster_0 Pazufloxacin Resistance Mechanisms in MRSA cluster_1 QRDR Mutations Target_Site_Mutations Target Site Mutations grlA_Mutations grlA Mutations (e.g., Ser80, Glu84) Target_Site_Mutations->grlA_Mutations gyrA_Mutations gyrA Mutations (e.g., Ser84, Glu88) Target_Site_Mutations->gyrA_Mutations Efflux_Pump_Overexpression Efflux Pump Overexpression NorA_Efflux_Pump NorA Efflux Pump Efflux_Pump_Overexpression->NorA_Efflux_Pump

Mechanisms of Pazufloxacin Resistance.

In Vivo Efficacy Assessment: Murine Infection Models

Evaluating the efficacy of Pazufloxacin in a living organism is a critical step in preclinical development. Murine models of MRSA infection are widely used for this purpose.[16][17]

Murine Systemic Infection (Sepsis) Model

This model assesses the ability of an antibiotic to protect against a lethal systemic infection.[18][19]

Detailed Protocol: Murine Systemic Infection Model

Materials:

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Sterile PBS

  • This compound, vehicle control, and a positive control antibiotic (e.g., vancomycin)

  • 6-8 week old BALB/c or C57BL/6 mice

  • Sterile syringes and needles

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture MRSA overnight in TSB.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mouse).

  • Infection: Infect the mice via intraperitoneal (IP) or intravenous (IV) injection with the prepared MRSA suspension.[19]

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer Pazufloxacin, vehicle, or the positive control via a clinically relevant route (e.g., IV or subcutaneous). Dosing can be single or multiple, depending on the study design.[18]

  • Monitoring and Endpoints:

    • Monitor the mice for survival over a period of 7-14 days.

    • In separate cohorts, euthanize mice at specific time points (e.g., 24 hours post-infection) to determine the bacterial burden in organs such as the kidneys, liver, and spleen by homogenizing the tissues and plating serial dilutions.

Table 2: Example Data from a Murine Systemic Infection Model

Treatment GroupDose (mg/kg)Survival Rate (%) at 168 hours
Vehicle Control-0
Pazufloxacin1040
Pazufloxacin2580
Vancomycin1090

Hypothetical data for illustrative purposes.

Activity Against MRSA Biofilms

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which can adhere to surfaces.[20] MRSA biofilms are notoriously difficult to eradicate and are a major cause of chronic and device-related infections.[21] The activity of Pazufloxacin against MRSA biofilms is an important area of investigation. While some fluoroquinolones have shown activity against biofilms, higher concentrations are often required compared to planktonic (free-floating) bacteria.[22][23] Further research is needed to fully elucidate the efficacy of Pazufloxacin in eradicating established MRSA biofilms.

Conclusion

This compound demonstrates significant in vitro and in vivo activity against MRSA, mediated by its dual inhibition of DNA gyrase and topoisomerase IV. Understanding its potency through standardized methodologies such as MIC determination and time-kill assays is essential for its potential application. However, the emergence of resistance through target site mutations and efflux pump overexpression remains a critical consideration. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of Pazufloxacin and other novel anti-MRSA agents.

References

Understanding the chemical structure of Pazufloxacin Mesilate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure of Pazufloxacin Mesilate

Introduction

This compound is a potent, synthetic, third-generation fluoroquinolone antibiotic renowned for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics.[1][] Administered intravenously, it is a critical therapeutic agent for treating severe and complicated infections, such as respiratory tract infections, urinary tract infections, and intra-abdominal infections.[1][3] The clinical efficacy of this compound is intrinsically linked to its unique and sophisticated molecular architecture.

This technical guide offers a comprehensive exploration of the chemical structure of this compound, designed for researchers, scientists, and drug development professionals. We will dissect its core scaffold, analyze the stereochemical nuances, and elucidate the structure-activity relationships (SAR) that define its potent mechanism of action. Furthermore, we will detail the analytical methodologies employed to verify and characterize this complex structure, providing a holistic understanding from the atomic level to its functional implications.

Core Molecular Architecture

This compound is the methanesulfonate salt of the active pharmaceutical ingredient, pazufloxacin.[4] The formation of this salt enhances the compound's solubility and stability, rendering it suitable for intravenous administration.[5] The fundamental properties of the compound are summarized below.

PropertyData
IUPAC Name (2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid[4]
Synonyms Pazufloxacin methanesulfonate, T-3762[6][7]
Molecular Formula C₁₇H₁₉FN₂O₇S[8][4][9]
Molecular Weight 414.41 g/mol [9]
CAS Number 163680-77-1[4][6]

The structure consists of the pazufloxacinium cation and the mesilate (methanesulfonate) anion.

cluster_pazufloxacin Pazufloxacinium Cation cluster_mesilate Mesilate Anion paz mes

Pazufloxacinium Cation and Mesilate Anion Structures.
The Fluoroquinolone Core

The foundation of pazufloxacin is a rigid, tricyclic ring system: 7H-pyrido[1,2,3-de]-1,4-benzoxazine. This scaffold is a defining feature that distinguishes it from many earlier bicyclic quinolones.[10] Embedded within this core are two critical moieties essential for antibacterial activity:

  • 4-Oxo Group: A ketone functional group.

  • 3-Carboxylic Acid Group: This acidic group, along with the 4-oxo group, is fundamental to the binding of fluoroquinolones to their bacterial enzyme targets, DNA gyrase and topoisomerase IV.[10][11]

Key Substituents and Their Significance

The potency and spectrum of pazufloxacin are dictated by specific substituents at key positions of its core structure.

  • C-7 Aminocyclopropyl Group: This substituent is a major determinant of the drug's antibacterial spectrum and potency.[12] The primary amino group on this moiety is basic and serves as the site of protonation by methanesulfonic acid to form the stable mesilate salt.[13]

  • C-9 Fluorine Atom: As a member of the fluoroquinolone class, the fluorine atom at the C-9 position (often referred to as C-6 in classical quinolone numbering) is paramount. It dramatically enhances the drug's activity by improving both cell penetration and the inhibition of DNA gyrase.[10]

  • (3S)-Methyl Group: The oxazine ring of the tricyclic system contains a chiral center at the C-3 position (or C10 in some numbering schemes), which bears a methyl group.[13][14] The absolute configuration of this stereocenter is (S), which is crucial for its specific biological activity.[4][9]

Stereochemistry and Three-Dimensional Conformation

The biological activity of a drug is often dependent on its precise three-dimensional shape. Pazufloxacin is a chiral molecule, existing as a specific enantiomer.

  • Absolute Configuration: The single stereocenter at the C-3 position has been unequivocally confirmed to possess the (S) configuration through single-crystal X-ray diffraction studies.[13] The corresponding SMILES notation, C[C@H]1..., explicitly denotes this stereochemistry.[4]

  • Molecular Conformation: Crystallographic analysis reveals that the tricyclic core of the pazufloxacinium cation is relatively rigid.[13] This rigidity is further stabilized by a strong intramolecular hydrogen bond formed between the hydrogen of the carboxylic acid group and the oxygen of the 4-oxo group (O–H···O=C).[13] This interaction locks the molecule into a specific conformation that is believed to be optimal for binding to its enzyme targets.

The Role of the Mesilate Salt Form

While the pazufloxacin cation is the pharmacologically active entity, its formulation as a mesilate salt is a critical aspect of its design as an injectable therapeutic.

The salt is formed via a straightforward acid-base reaction where the strongly acidic methanesulfonic acid donates a proton to the most basic site on the pazufloxacin molecule—the primary amino group of the cyclopropyl substituent.[13]

Paz_NH2 Pazufloxacin-NH₂ (base) Paz_NH3 Pazufloxacin-NH₃⁺ (cation) Paz_NH2->Paz_NH3 Protonation Mes_Acid CH₃SO₃H (acid) Mes_Acid->Paz_NH3 Mes_Anion CH₃SO₃⁻ (anion) Mes_Acid->Mes_Anion Deprotonation

Salt formation via proton transfer.

This conversion provides two key advantages:

  • Enhanced Aqueous Solubility: The ionic nature of the salt significantly increases the compound's solubility in water, which is essential for creating a stable intravenous formulation.[5]

  • Improved Stability and Handling: The crystalline salt form often has better stability and handling properties compared to the free base, which is crucial for pharmaceutical manufacturing and shelf life.

Structure-Activity Relationship (SAR)

The potent antibacterial effect of this compound is a direct consequence of how its distinct structural components interact with bacterial targets. The inhibition of DNA gyrase and topoisomerase IV is the primary mechanism of action.[1][3][5][15]

Pazufloxacin SAR cluster_mol cluster_features Structural Features cluster_functions Functional Contributions Mol Pazufloxacin Structure F_atom C-9 Fluorine Atom Core 4-Oxo-3-Carboxylic Acid Core C7_group C-7 Aminocyclopropyl Group Tricyclic Tricyclic (S)-Methyl Benzoxazine Ring Target Binds to DNA Gyrase & Topoisomerase IV F_atom->Target Increases Binding Affinity Penetration Enhances Cell Penetration F_atom->Penetration Core->Target Essential for Target Binding Spectrum Modulates Potency & Spectrum of Activity C7_group->Spectrum Tricyclic->Spectrum PK Influences Pharmacokinetics Tricyclic->PK

Key structure-activity relationships of Pazufloxacin.
  • The Pharmacophore: The 4-oxo and 3-carboxylic acid groups are the primary points of interaction with the bacterial DNA-enzyme complex, chelating magnesium ions and disrupting the DNA re-ligation process. The C-9 fluorine atom further enhances this interaction, leading to potent inhibition.[10]

  • Modulating Groups: The C-7 aminocyclopropyl group is crucial for determining the spectrum of activity and overall potency.[12] The unique tricyclic benzoxazine system, including the N-1 position and the stereospecific (S)-methyl group, also contributes significantly to the drug's potency and pharmacokinetic profile.[10][12]

Analytical Protocols for Structural Verification

The definitive structure of this compound has been established and is routinely verified using a combination of advanced analytical techniques.

X-ray Crystallography

This technique provides unambiguous proof of the molecular structure and stereochemistry in the solid state.

  • Objective: To determine the precise three-dimensional arrangement of atoms and confirm the absolute configuration of the chiral center.

  • Methodology:

    • Sample Preparation: this compound is dissolved in an appropriate solvent (e.g., ethanol for the anhydrous form, or an acetonitrile/water mixture for the dihydrate form) under gentle heating.[13]

    • Crystallization: The solution is slowly cooled to room temperature and left undisturbed for several hours to days to allow for the formation of single, high-quality crystals suitable for diffraction.[13]

    • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a focused beam of X-rays in a single-crystal X-ray diffractometer.

    • Structure Solution and Refinement: The resulting diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined and refined to yield a final, highly accurate molecular structure.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the chemical structure of molecules in solution, confirming the connectivity of atoms and their chemical environments.[16]

  • Objective: To verify the molecular structure by analyzing the magnetic properties of its atomic nuclei (primarily ¹H and ¹³C).

  • Methodology:

    • Sample Preparation: A small amount (typically 5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and placed in an NMR tube.

    • Instrument Setup: The sample is placed in the NMR spectrometer, and the instrument is tuned and shimmed to ensure a homogeneous magnetic field.

    • Data Acquisition: A series of NMR experiments are performed. Standard experiments include:

      • ¹H NMR: To identify the number and types of hydrogen atoms.

      • ¹³C NMR: To identify the number and types of carbon atoms.

      • 2D NMR (e.g., COSY, HSQC): To establish the connectivity between atoms.

    • Spectral Analysis: The resulting spectra are analyzed to assign chemical shifts and coupling constants to specific atoms, confirming that the observed pattern matches the known structure of this compound.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

  • Objective: To measure the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming its elemental composition and molecular weight.

  • Methodology:

    • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a liquid chromatography (LC) system for purification and separation (LC-MS).[17]

    • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI).

    • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak should correspond to the calculated molecular weight of the pazufloxacin cation and/or the full salt.

Conclusion

The chemical structure of this compound is a testament to sophisticated drug design, where each component—from the rigid tricyclic core and the critical fluorine atom to the stereospecific methyl group and the solubilizing mesilate salt—is meticulously optimized for function. Its architecture provides the ideal conformation for potent inhibition of bacterial DNA gyrase and topoisomerase IV, while its formulation as a mesilate salt ensures its effective delivery as an intravenous therapeutic. A thorough understanding of this structure, verified through rigorous analytical techniques like X-ray crystallography and NMR, is fundamental for the scientists and researchers dedicated to combating bacterial resistance and developing the next generation of antimicrobial agents.

References

The Genesis of a Potent Fluoroquinolone: An In-depth Technical Guide to the Initial Discovery and Development of Pazufloxacin Mesilate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pazufloxacin Mesilate, a third-generation fluoroquinolone antibiotic, represents a significant advancement in the fight against a wide spectrum of bacterial infections, including those caused by resistant pathogens. This technical guide provides a comprehensive overview of the initial discovery, synthesis, and preclinical and early clinical development of this compound. We will delve into the scientific rationale behind its molecular design, its mechanism of action as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, and the critical experimental methodologies that defined its potent antibacterial profile. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the multifaceted process of bringing a novel anti-infective agent from the laboratory to clinical application.

Introduction: The Quest for a Superior Fluoroquinolone

The landscape of antibacterial therapy is in a constant state of flux, driven by the ever-present challenge of emerging antibiotic resistance. The fluoroquinolone class of antibiotics has long been a cornerstone in treating a variety of bacterial infections due to their broad-spectrum activity and excellent pharmacokinetic properties. The development of Pazufloxacin by Toyama Chemical Co., Ltd. was a direct response to the growing need for new agents with enhanced potency, particularly against problematic Gram-positive and Gram-negative bacteria.

Pazufloxacin is a synthetic quinolone antibiotic that distinguishes itself through key structural modifications designed to optimize its antibacterial activity and safety profile.[1] A pivotal feature of the pazufloxacin molecule is the introduction of an aminocyclopropyl group at the C-7 position, a strategic choice that contributes to its potent inhibition of bacterial enzymes and its efficacy against infections resistant to other antibiotics.[2] This guide will dissect the journey of this compound, from its conceptualization based on structure-activity relationships to its validation through rigorous preclinical and clinical evaluation.

The Genesis of Pazufloxacin: From Lead to Candidate

Rational Drug Design and Lead Optimization

The development of pazufloxacin was rooted in the extensive knowledge of the structure-activity relationships (SAR) of fluoroquinolones. The core quinolone scaffold is essential for antibacterial activity, but modifications at various positions can profoundly influence the spectrum of activity, potency, and pharmacokinetic properties.

While the specific lead molecule that was optimized to yield pazufloxacin is not detailed in the available literature, the key structural features of pazufloxacin point to a deliberate design strategy:

  • The Quinolone Core: The fundamental bicyclic structure is responsible for the interaction with the DNA-enzyme complex.

  • C-6 Fluorine Atom: A common feature in modern fluoroquinolones, the fluorine atom at the C-6 position significantly enhances cell penetration and DNA gyrase inhibition.[1]

  • C-7 Substituent: The nature of the substituent at the C-7 position is a critical determinant of the antibacterial spectrum and potency. The choice of an aminocyclopropyl ring in pazufloxacin was a key innovation. This bulky, basic moiety is understood to enhance the binding to bacterial topoisomerases and may play a role in overcoming certain resistance mechanisms.[2]

  • N-1 and C-8 Substituents: These positions are also crucial for modulating the drug's properties, including its activity against specific pathogens and its safety profile.

The journey from a lead compound to pazufloxacin would have involved iterative cycles of chemical synthesis and biological testing. Researchers would have systematically modified different parts of the lead molecule, evaluating each new analog for its in vitro activity against a panel of clinically relevant bacteria, its inhibitory effect on DNA gyrase and topoisomerase IV, and its preliminary safety profile.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the key intermediate, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid. The synthesis of this starting material itself is a complex process. A method for its preparation involves the hydrolysis of its ethyl ester, ethyl 9,10-difluoro-3-methylene-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylate, using potassium hydroxide in ethanol.[3]

The subsequent conversion of this intermediate to Pazufloxacin and then to its mesylate salt involves a series of key chemical transformations as outlined in patent literature. The general synthetic pathway can be summarized as follows:

  • Nucleophilic Substitution: The starting carboxylic acid undergoes a nucleophilic substitution reaction.

  • Cyclization: This is followed by a cyclization step to form a key intermediate.

  • Hydrolysis: The resulting compound is then hydrolyzed.

  • Hofmann Degradation: A Hofmann degradation is employed to introduce the amino group.

  • Salification: Finally, the pazufloxacin free base is reacted with methanesulfonic acid to form the more stable and soluble mesylate salt.

Below is a conceptual workflow of the synthesis process.

G start (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid nuc_sub Nucleophilic Substitution start->nuc_sub cyclization Cyclization nuc_sub->cyclization hydrolysis Hydrolysis cyclization->hydrolysis hofmann Hofmann Degradation hydrolysis->hofmann pazufloxacin Pazufloxacin (Free Base) hofmann->pazufloxacin salification Salification with Methanesulfonic Acid pazufloxacin->salification pazufloxacin_mesilate Pazufloxacin Mesilate salification->pazufloxacin_mesilate

Conceptual workflow for the synthesis of this compound.

Mechanism of Action: A Dual-Targeting Approach

Pazufloxacin exerts its potent bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for DNA replication, repair, and recombination, and their inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is necessary to relieve the torsional stress that occurs during DNA replication and transcription. Pazufloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, pazufloxacin prevents the separation of the newly replicated chromosomes, leading to a failure of cell division.

The dual-targeting mechanism of pazufloxacin is a significant advantage, as it can enhance its antibacterial potency and potentially reduce the likelihood of the development of resistance.

G cluster_pazufloxacin Pazufloxacin cluster_bacteria Bacterial Cell pazufloxacin Pazufloxacin dna_gyrase DNA Gyrase (Topoisomerase II) pazufloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV pazufloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to cell_division Cell Division topoisomerase_iv->cell_division Enables topoisomerase_iv->cell_death Inhibition leads to dna_replication->cell_division

Mechanism of action of Pazufloxacin.

Preclinical Development: Characterizing a Potent Antibacterial Agent

The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo antibacterial activity, as well as its pharmacokinetic and toxicological profiles.

In Vitro Antimicrobial Activity

The in vitro potency of pazufloxacin was determined by measuring its minimum inhibitory concentrations (MICs) against a wide range of clinically relevant bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Bacterial SpeciesMIC90 (μg/mL)
Streptococcus agalactiae3.13
Gardnerella vaginalis6.25
Escherichia coli0.10
Pseudomonas aeruginosa12.5
Peptostreptococcus magnus25
Bacteroides fragilis12.5
Prevotella bivia25
Table 1: In vitro activity of pazufloxacin against various bacterial species.[7]

These results demonstrate the broad-spectrum activity of pazufloxacin against both Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of pazufloxacin against various bacterial isolates would have been determined using a standardized broth microdilution method, such as that outlined by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Pazufloxacin Stock Solution: A stock solution of pazufloxacin is prepared in a suitable solvent (e.g., water or DMSO) at a known concentration.

  • Serial Dilutions: Serial two-fold dilutions of the pazufloxacin stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • Reading the Results: The MIC is determined as the lowest concentration of pazufloxacin at which there is no visible bacterial growth.

G start Prepare Pazufloxacin Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate start->serial_dilution inoculation Inoculate wells with Bacterial Suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 35-37°C for 18-24h inoculation->incubation read_results Read MIC (Lowest concentration with no growth) incubation->read_results end MIC Value read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Efficacy in Animal Models

The in vivo efficacy of pazufloxacin was evaluated in various animal models of infection, which are crucial for predicting the potential clinical success of a new antibiotic. These models allow for the assessment of the drug's performance in a complex biological system, taking into account factors such as pharmacokinetics and host-pathogen interactions.

Commonly used animal models for testing the efficacy of quinolone antibiotics include:

  • Murine Thigh Infection Model: This model is used to assess the bactericidal activity of the antibiotic at the site of infection.

  • Murine Systemic Infection Model (Sepsis): This model evaluates the ability of the antibiotic to protect against a lethal systemic infection.

  • Murine Pneumonia Model: This model is used to assess the efficacy of the antibiotic in treating respiratory tract infections.

  • Murine Urinary Tract Infection Model: This model is used to evaluate the drug's effectiveness in treating urinary tract infections.

In these models, animals are infected with a specific pathogen, and then treated with different doses of pazufloxacin. The efficacy of the treatment is assessed by measuring parameters such as bacterial load in the infected tissues, survival rates, and other clinical signs of infection. A study in buffalo calves demonstrated the pharmacokinetic profile of pazufloxacin after subcutaneous administration, providing valuable data for dose determination.[8]

Preclinical Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of a new drug is essential for determining the appropriate dosing regimen. Preclinical studies would have been conducted to investigate the absorption, distribution, metabolism, and excretion (ADME) of pazufloxacin in various animal species. These studies are critical for predicting the drug's behavior in humans.

Pazufloxacin is primarily excreted unchanged in the urine.[9] Its pharmacokinetic parameters, such as elimination half-life, volume of distribution, and clearance, were determined in animals to guide the design of early-phase clinical trials.[10]

Rationale for the Mesilate Salt Form

The choice of the salt form of an active pharmaceutical ingredient (API) is a critical step in drug development, as it can significantly impact the drug's physicochemical properties, bioavailability, and stability. Pazufloxacin is formulated as a mesylate salt (methanesulfonate). The selection of the mesylate salt was a deliberate decision based on its ability to confer several advantageous properties to the drug:

  • Enhanced Solubility: The mesylate salt of pazufloxacin exhibits improved aqueous solubility compared to the free base. This is particularly important for an intravenously administered drug, as it allows for the preparation of concentrated solutions for infusion.

  • Faster Onset of Action: Improved solubility can lead to a more rapid dissolution of the drug upon administration, potentially resulting in a faster onset of therapeutic action.

  • Improved Absorption: For orally administered drugs, enhanced solubility can lead to better absorption from the gastrointestinal tract. While pazufloxacin is primarily administered intravenously, this property could be beneficial for potential future oral formulations.

  • Better Stability: The mesilate salt form can also contribute to the overall stability of the drug product, extending its shelf life and ensuring consistent potency.

Early Clinical Development: From Healthy Volunteers to Patients

The clinical development of this compound followed a structured, phased approach to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials: Safety and Pharmacokinetics in Healthy Volunteers

Phase I studies are the first-in-human trials and are primarily designed to assess the safety and tolerability of a new drug. These studies are typically conducted in a small number of healthy volunteers. A single-dose, ascending-dose study of intravenous this compound in healthy Korean volunteers evaluated doses ranging from 300 mg to 1,000 mg.[11] The study found that all doses were well-tolerated. The pharmacokinetic analysis revealed that the mean maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increased with the dose.[11] Another study in healthy volunteers investigated the pharmacokinetics and pharmacodynamics of 300 mg and 500 mg doses, providing data to support the recommended dosage regimen of 300 mg every 12 hours.[12]

Phase II Clinical Trials: Dose-Ranging and Preliminary Efficacy
Phase III Clinical Trials: Confirmation of Efficacy and Safety

Phase III trials are large-scale, multicenter studies designed to confirm the efficacy and safety of the new drug in a larger and more diverse patient population. These trials typically compare the new drug to the current standard of care.

Several Phase III trials have been conducted to evaluate the efficacy and safety of this compound in various infections:

  • Chronic Respiratory Tract Infections: A comparative study of this compound versus ceftazidime in patients with chronic respiratory tract infections demonstrated that pazufloxacin had a clinical efficacy rate of 93.2% compared to 91.5% for ceftazidime, establishing its non-inferiority.[13]

  • Bacterial Pneumonia: In a study on bacterial pneumonia, this compound showed a clinical efficacy rate of 90.7% compared to 89.9% for ceftazidime.[13]

  • Urinary Tract Infections: A comparative study against levofloxacin for acute urinary tract infections showed a clinical efficacy of 92.5% for pazufloxacin versus 87.4% for the comparator.[14]

These Phase III trials provided robust evidence for the clinical efficacy and safety of this compound, leading to its approval for the treatment of various bacterial infections in several countries.

Conclusion: A Valuable Addition to the Antibacterial Armamentarium

The journey of this compound from its rational design to its successful clinical development exemplifies the rigorous and multifaceted process of modern drug discovery. Through strategic molecular modifications, particularly the incorporation of the aminocyclopropyl moiety at the C-7 position, scientists were able to create a potent, broad-spectrum fluoroquinolone with a favorable safety and efficacy profile. The selection of the mesylate salt form further optimized its pharmaceutical properties, making it a viable and effective treatment option for a range of serious bacterial infections. This in-depth technical guide has provided a comprehensive overview of the foundational science and developmental milestones that have established this compound as a valuable tool in the ongoing battle against bacterial diseases.

References

Pazufloxacin Mesilate: A Technical Guide to Its Potential in Combating Multi-Drug Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of multi-drug resistant (MDR) bacterial infections necessitates the exploration of potent antimicrobial agents. Pazufloxacin mesilate, a parenteral fluoroquinolone, has demonstrated significant promise in this arena. This technical guide provides an in-depth analysis of this compound's efficacy against MDR strains, intended for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action, present detailed protocols for its evaluation, and synthesize key data to underscore its therapeutic potential.

Introduction: The Imperative for Novel Anti-MDR Therapeutics

Multi-drug resistance is a global health emergency, with pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, and MDR Pseudomonas aeruginosa posing significant therapeutic challenges. The fluoroquinolone class of antibiotics has been a cornerstone in treating a wide array of bacterial infections. This compound, a third-generation fluoroquinolone, distinguishes itself with a broad spectrum of activity and potent bactericidal effects, even against strains resistant to other antibiotic classes.[1] This guide will provide the technical rationale and experimental framework for investigating this compound as a viable candidate against these formidable pathogens.

Mechanism of Action: A Dual Assault on Bacterial Replication

This compound exerts its bactericidal activity by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase Inhibition: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of replication and transcription. Pazufloxacin binds to the gyrase-DNA complex, stabilizing it and leading to double-strand DNA breaks, which are ultimately lethal to the cell.

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme is crucial for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by pazufloxacin prevents cell division, leading to bacterial cell death.[1]

The dual-targeting mechanism of pazufloxacin is a key attribute that contributes to its potency and may lower the frequency of resistance development compared to single-target agents.

cluster_0 This compound Action cluster_1 Bacterial Cell Pazufloxacin Pazufloxacin DNA_Gyrase DNA Gyrase (Gram-negative primary target) Pazufloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive primary target) Pazufloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division Topo_IV->Cell_Division Enables Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Cell_Division->Bacterial_Death

Caption: Mechanism of action of this compound.

In Vitro Efficacy Against Multi-Drug Resistant Strains

The in vitro activity of pazufloxacin against a range of MDR clinical isolates is a critical indicator of its potential therapeutic utility. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity.

Comparative MIC Data

The following table summarizes the MIC50 and MIC90 values of pazufloxacin against various MDR bacterial strains, compiled from multiple studies. These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial Species/Resistance ProfilePazufloxacin MIC50 (µg/mL)Pazufloxacin MIC90 (µg/mL)Comparator Drug(s) MIC90 (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) 1.0 - 4.016Ciprofloxacin (>32)
ESBL-producing Klebsiella pneumoniae 0.25>32Ciprofloxacin (>32), Ceftazidime (>256)
MDR Pseudomonas aeruginosa 2.016Ciprofloxacin (>32), Imipenem (16)
Vancomycin-Resistant Enterococcus faecium (VRE) 16>32Linezolid (2-4), Quinupristin/dalfopristin (2)[2][3]

Data compiled from multiple sources. Specific values may vary based on geographic location and specific resistance mechanisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are fundamental for assessing the in vitro potency of pazufloxacin.[4]

A. Broth Microdilution Method

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the pazufloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of pazufloxacin that completely inhibits visible growth of the organism.

B. Agar Dilution Method

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of pazufloxacin.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.

  • Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of pazufloxacin that prevents the growth of a visible colony.[5]

cluster_0 In Vitro MIC Determination Workflow Start Start Prep_Stock Prepare Pazufloxacin Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions (Broth or Agar) Prep_Stock->Serial_Dilution Inoculation Inoculate Plates/Wells Serial_Dilution->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Read MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End Read_Results->End cluster_0 In Vivo Murine Infection Model Workflow Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Infect Mice (Thigh or Lung) Neutropenia->Infection Treatment Administer Pazufloxacin (Various Dosing Regimens) Infection->Treatment Euthanasia Euthanize Mice at Pre-determined Timepoint Treatment->Euthanasia Tissue_Harvest Harvest Thighs or Lungs Euthanasia->Tissue_Harvest Quantification Quantify Bacterial Burden (CFU/organ) Tissue_Harvest->Quantification Analysis Analyze Data (PK/PD parameters) Quantification->Analysis End End Analysis->End

References

Methodological & Application

Determining the In Vitro Susceptibility of Clinical Isolates to Pazufloxacin Mesilate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Pazufloxacin Mesilate against clinically relevant bacterial isolates. As a potent fluoroquinolone antibiotic, Pazufloxacin's efficacy is critically dependent on accurate susceptibility testing. This guide is designed for researchers, clinical microbiologists, and drug development professionals, offering a synthesis of technical procedures and field-proven insights. We will detail both the broth microdilution and agar dilution methods, grounded in the principles of internationally recognized standards, and provide the necessary framework for establishing a self-validating system through rigorous quality control. The causality behind experimental choices is explained to ensure both reproducibility and accuracy.

Introduction: The Scientific Rationale for Pazufloxacin MIC Determination

This compound is a broad-spectrum fluoroquinolone antimicrobial agent that exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria. By targeting both enzymes, Pazufloxacin disrupts these vital cellular processes, leading to bacterial cell death.[1] It is particularly effective against a range of Gram-negative and some Gram-positive bacteria, including strains of Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.[1]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] It is a fundamental quantitative measure used to:

  • Determine the susceptibility or resistance of a specific bacterial strain to an antibiotic.[3]

  • Inform the selection of appropriate therapeutic strategies.[3]

  • Monitor the emergence and spread of antimicrobial resistance.

  • Evaluate the activity of new or existing antimicrobial agents in a research setting.[4]

Given the global challenge of antimicrobial resistance, precise and standardized MIC determination is not merely a procedural step but a cornerstone of effective antimicrobial stewardship and clinical practice. This guide provides the technical framework to perform reliable MIC testing for this compound, aligning with the principles set forth by leading standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Foundational Methodologies for MIC Determination

Two primary reference methods are employed for determining the MIC of an antimicrobial agent: broth dilution and agar dilution.[4] Both methods rely on exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent.

Broth Microdilution Method

This is the most common method for MIC testing, utilizing 96-well microtiter plates to test multiple antimicrobial agents simultaneously in a small volume format.[2] It is a quantitative method that yields a precise MIC value.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated directly into the agar medium at various concentrations.[5] A standardized inoculum of one or more bacterial isolates is then spotted onto the surface of the agar plates.[5] While more laborious for testing a single isolate against many drugs, it is highly efficient for testing a large number of different bacterial isolates against a single drug.[5]

Core Experimental Workflow

The following diagram illustrates the critical steps involved in performing a valid MIC determination experiment for this compound. Each step must be meticulously controlled to ensure the integrity of the final result.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_standard Phase 2: Standardization cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Analysis Pazufloxacin Prepare Pazufloxacin Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of Pazufloxacin in Plate/Agar Pazufloxacin->Serial_Dilution Media Prepare Cation-Adjusted Mueller-Hinton Medium Media->Serial_Dilution Isolates Subculture Clinical Isolate & QC Strains (18-24h) Inoculum Prepare 0.5 McFarland Standardized Inoculum (~1-2 x 10^8 CFU/mL) Isolates->Inoculum Dilute_Inoculum Dilute Inoculum to Final Test Concentration (~5 x 10^5 CFU/mL) Inoculum->Dilute_Inoculum Inoculate Inoculate Plates with Standardized Bacteria Dilute_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plates (35°C ± 2°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC Validate Validate with QC Strain Results Read_MIC->Validate Interpret Interpret using Clinical Breakpoints Validate->Interpret

Caption: High-level workflow for this compound MIC determination.

Detailed Protocol: Broth Microdilution Method

This protocol is based on the CLSI M07 guidelines for broth microdilution.[4]

Materials
  • This compound powder (potency-assessed)

  • Appropriate solvent for Pazufloxacin (e.g., sterile deionized water, DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well U-bottom microtiter plates

  • Clinical bacterial isolates and recommended Quality Control (QC) strains

  • Sterile 0.85% saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard[1]

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C ± 2°C)

  • Plate reading mirror or semi-automated plate reader

Step-by-Step Methodology

Step 1: Preparation of Pazufloxacin Stock and Working Solutions

  • Calculate and Weigh: Accurately weigh the required amount of this compound powder based on its potency to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

  • Dissolve: Dissolve the powder in the recommended solvent. If DMSO is used, its final concentration in the test wells must not exceed 1%.[7]

  • Prepare Working Solutions: Perform serial dilutions of the stock solution in CAMHB to create a range of concentrations that will be used for the assay. The final concentrations in the microtiter plate wells should typically span a range such as 0.015 to 32 µg/mL.

Step 2: Preparation of Bacterial Inoculum

  • Culture: From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the same morphological type.

  • Suspend: Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

  • Standardize: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard.[8] This is a critical step and can be done visually against a Wickerham card or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[5] This suspension contains approximately 1-2 x 10⁸ CFU/mL.[9]

  • Final Dilution: Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8] This typically requires a 1:150 dilution followed by a 1:2 dilution during inoculation.[10]

Step 3: Inoculation of Microtiter Plates

  • Dispense Antibiotic: Add 100 µL of the appropriate Pazufloxacin working solutions to the wells of the 96-well plate, creating a two-fold serial dilution across the plate.

  • Inoculate: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

  • Controls: It is imperative to include the following controls on every plate:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: Wells containing only CAMHB (no bacteria or antibiotic).

  • Seal and Incubate: Cover the plate with a lid or adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

Step 4: Reading and Interpreting Results

  • Examine Controls: Before reading the test wells, verify that the sterility control shows no growth and the growth control shows adequate turbidity.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[10] This can be determined visually using a reading mirror or with a semi-automated plate reader.[10]

  • Validate: Compare the MIC obtained for the QC strain(s) with the established acceptable ranges (see Section 6). If the QC result is out of range, the test results for the clinical isolates are considered invalid and the assay must be repeated.[9]

  • Interpret: Compare the MIC of the clinical isolate to the established clinical breakpoints to categorize it as Susceptible (S), Intermediate (I), or Resistant (R) (see Section 7).

Detailed Protocol: Agar Dilution Method

This protocol is based on the principles outlined in CLSI M07.[4]

Materials
  • This compound powder (potency-assessed)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri plates (100 mm)

  • Materials for inoculum preparation as described in Section 4.1

  • Inoculum replicating device (e.g., multipoint inoculator)

Step-by-Step Methodology

Step 1: Preparation of Antimicrobial Agar Plates

  • Prepare Drug Dilutions: Prepare a series of Pazufloxacin solutions in a sterile diluent (e.g., water) at 10 times the desired final concentrations in the agar.

  • Melt and Cool Agar: Prepare and sterilize MHA according to the manufacturer's instructions. Cool it in a water bath to 45-50°C.

  • Add Antibiotic: Add 2 mL of each 10x antibiotic dilution to 18 mL of the molten agar, mix thoroughly by inverting the tube, and immediately pour into a sterile petri plate.[6] This creates a 1:10 dilution, resulting in the desired final concentration.

  • Control Plate: Prepare at least one plate containing no antibiotic to serve as a growth control.

  • Label and Dry: Label each plate with the corresponding antibiotic concentration and allow them to solidify at room temperature. The agar surface should be dry before inoculation.

Step 2: Preparation and Inoculation

  • Prepare Inoculum: Prepare and standardize the bacterial suspensions to a 0.5 McFarland standard as described in Section 4.2.

  • Inoculate: Using a multipoint inoculator, apply a spot of each standardized bacterial suspension (approximately 10⁴ CFU per spot) onto the surface of each agar plate, starting with the growth control plate and proceeding from the lowest to the highest antibiotic concentration.[5]

  • Incubate: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours.[5]

Step 3: Reading and Interpreting Results

  • Examine Controls: Ensure robust growth on the control plate for each isolate tested.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.[9]

  • Validate and Interpret: Validate the run using QC strain results and interpret the clinical isolate MICs using established breakpoints as described for the broth microdilution method.

A Self-Validating System: Quality Control

A robust quality control program is the foundation of trustworthy MIC results. This involves the regular testing of well-characterized reference strains with known susceptibility profiles.

Recommended QC Strains

The following ATCC® (American Type Culture Collection) strains are recommended by CLSI and EUCAST for routine quality control of antimicrobial susceptibility testing for bacteria within the spectrum of Pazufloxacin:[12]

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus subsp. aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

This compound QC Ranges

As of the date of this publication, specific MIC quality control ranges for this compound are not listed in the primary CLSI M100 or EUCAST QC documents.[2][12] This indicates that official ranges have not been established by these organizations. Laboratories must therefore establish their own internal, validated QC ranges based on method-specific historical data or refer to data from other authoritative bodies or peer-reviewed studies.

One study reported an MIC of 0.5 µg/mL for Pazufloxacin against P. aeruginosa ATCC® 27853™. However, this single value does not constitute a QC range. In the absence of established ranges, it is recommended to include a fluoroquinolone with established QC ranges (e.g., Ciprofloxacin or Levofloxacin) as a control for assay performance.

Table 1: Example QC Data (Hypothetical for Pazufloxacin)

QC Strain ATCC® No. Expected MIC Range (µg/mL)
Escherichia coli 25922™ Not Established by CLSI/EUCAST
Staphylococcus aureus 29213™ Not Established by CLSI/EUCAST

| Pseudomonas aeruginosa | 27853™ | Not Established by CLSI/EUCAST |

Interpretation of MIC Values: Clinical Breakpoints

Clinical breakpoints are the MIC values used to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). These are established by regulatory and standards bodies based on microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical outcome data.

Breakpoint Status for this compound

Similar to the QC ranges, clinical breakpoints for this compound have not been established by CLSI or EUCAST.[13] However, given its development and use in Japan, breakpoints have been set by the Japanese Society of Chemotherapy (JSC).[1] These breakpoints may differ from those set by CLSI for other fluoroquinolones due to variations in dosing regimens and local resistance patterns.[1]

Researchers and clinicians should refer to guidelines from the JSC or the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) for interpretive criteria. As an example, one study comparing CLSI and JSC breakpoints for P. aeruginosa highlighted the differing criteria and their clinical implications.[1]

In the absence of readily available, universally adopted breakpoints, MIC values for Pazufloxacin should be reported quantitatively. Any interpretation must be made with caution, potentially by comparing the results to those of other fluoroquinolones with established breakpoints, while clearly noting the limitations of this approach.

Table 2: Clinical Breakpoint Status

Organization Breakpoint Status for this compound
CLSI Not Established
EUCAST Not Established
FDA Not Recognized

| JSC (Japan) | Established (Refer to specific JSC guidelines) |

Conclusion: Ensuring Accuracy and Trustworthiness

The determination of this compound MICs is a critical function for both clinical diagnostics and pharmaceutical research. The broth microdilution and agar dilution methods, when performed with strict adherence to standardized protocols, provide reliable and reproducible data. The trustworthiness of these results hinges on a robust, self-validating system anchored by diligent quality control. While official CLSI and EUCAST QC ranges and clinical breakpoints for Pazufloxacin are not currently available, this guide provides the complete procedural framework. Users must rely on internal validation and refer to guidelines from authorities such as the Japanese Society of Chemotherapy for interpretive criteria. By understanding the causality behind each step and committing to rigorous quality assurance, laboratories can generate high-quality susceptibility data to guide the effective use of this important antimicrobial agent.

References

Application Notes and Protocols: Standardized Methodology for Determining Pazufloxacin Mesilate Susceptibility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pazufloxacin Mesilate is a potent, broad-spectrum fluoroquinolone antibiotic administered intravenously.[1] It is effective against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[2] The clinical efficacy of an antimicrobial agent is intrinsically linked to the susceptibility of the target pathogen. Therefore, accurate and reproducible in vitro susceptibility testing is paramount for both clinical diagnostics and drug development research.

This document provides a detailed guide to standardized methodologies for determining the susceptibility of bacterial isolates to this compound. While official clinical breakpoints from bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have not been established for this compound, this guide presents the standardized protocols for broth microdilution and disk diffusion testing. These methods will yield reliable Minimum Inhibitory Concentration (MIC) and zone diameter data, respectively, which are fundamental for microbiological research and can be used to establish internal interpretive criteria based on pharmacokinetic/pharmacodynamic (PK/PD) data.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for DNA replication, transcription, repair, and recombination.[1] By targeting both enzymes, this compound effectively induces double-strand breaks in bacterial DNA, leading to cell death.[1] This dual-targeting mechanism contributes to its potent antibacterial activity and may help mitigate the development of resistance.[1]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The fundamental principle of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). This is achieved by exposing a standardized bacterial inoculum to a range of antibiotic concentrations. The two most widely accepted and standardized methods for quantitative and semi-quantitative susceptibility testing are broth microdilution and disk diffusion, respectively.

The Importance of Standardization

Adherence to a standardized protocol is critical to ensure the reproducibility and accuracy of susceptibility testing results. Key parameters that must be strictly controlled include:

  • Inoculum Preparation: The density of the bacterial suspension must be standardized to ensure a consistent number of bacteria are tested.

  • Growth Medium: The composition of the culture medium can significantly impact antibiotic activity. Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for most non-fastidious bacteria.

  • Incubation Conditions: Temperature, duration, and atmospheric conditions of incubation must be consistent.

  • Quality Control (QC): Regular testing of reference bacterial strains with known susceptibility profiles is essential to validate the accuracy of the testing procedure.

Section 1: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is considered a reference method for susceptibility testing.

Scientific Rationale

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Experimental Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_plate Microtiter Plate Setup cluster_incubation Incubation & Reading Pazufloxacin This compound Stock Solution Dilutions Serial Two-Fold Dilutions in CAMHB Pazufloxacin->Dilutions Dilute Plate 96-Well Plate (100 µL/well) Dilutions->Plate Dispense Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Inoculate Incubate Incubate 35°C ± 2°C 16-20 hours Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Reconstitute in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer) to a known concentration (e.g., 1000 µg/mL). Ensure complete dissolution.

  • Further dilutions should be made in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Microtiter Plate Preparation and Inoculation:

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate or in separate tubes.

  • The final volume in each well should be 100 µL after inoculation.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

4. Incubation:

  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

5. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plate from the bottom using a reading mirror.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Section 2: Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a semi-quantitative test that provides a qualitative assessment of antimicrobial susceptibility (Susceptible, Intermediate, or Resistant). It is a widely used and practical method for routine testing.

Scientific Rationale

A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton Agar (MHA) plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will form around the disk. The diameter of this zone is inversely proportional to the MIC.

Experimental Workflow Diagram

DiskDiffusionWorkflow cluster_prep Preparation cluster_procedure Inoculation & Disk Application cluster_incubation Incubation & Measurement Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Swab Swab Inoculum for Confluent Growth Inoculum->Swab MHA_Plate Mueller-Hinton Agar Plate (4 mm depth) Apply_Disk Apply Pazufloxacin Disk Swab->Apply_Disk Incubate Incubate 35°C ± 2°C 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Caption: Disk diffusion (Kirby-Bauer) workflow.

Detailed Protocol

1. Preparation of Bacterial Inoculum:

  • Follow the same procedure as described for the broth microdilution method to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

2. Inoculation of Mueller-Hinton Agar Plate:

  • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

  • Rotate the swab several times and press firmly against the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streak the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.

  • Allow the plate to dry for 3-5 minutes before applying the disks.

3. Application of Antibiotic Disks:

  • Aseptically apply the this compound disk to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.

  • Gently press the disk down to ensure complete contact with the agar.

  • Disks should be placed at least 24 mm apart from each other.

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

  • The zone of inhibition is measured from the underside of the plate.

Section 3: Quality Control

A robust quality control program is essential for ensuring the accuracy and reliability of susceptibility testing results. This involves the regular testing of well-characterized reference strains with known susceptibility profiles.

Rationale for QC

QC testing monitors the performance of all aspects of the susceptibility test, including the integrity of the antimicrobial agent, the performance of the media and reagents, and the technical proficiency of the operator. Results for QC strains must fall within established acceptable ranges for the test to be considered valid.

Recommended QC Strains and Reference Ranges

While specific QC ranges for this compound have not been published by CLSI or EUCAST, the following standard ATCC® strains are recommended for routine QC of fluoroquinolone susceptibility testing. The provided ranges for other fluoroquinolones can serve as a performance benchmark for the test methodology. It is imperative for each laboratory to establish its own internal QC data for this compound.

QC StrainFluoroquinolone (Example)MIC (µg/mL) RangeZone Diameter (mm) Range (Disk Content)
Escherichia coli ATCC® 25922™Ciprofloxacin0.004 - 0.01630 - 40 (5 µg)
Levofloxacin0.008 - 0.0329 - 37 (5 µg)
Staphylococcus aureus ATCC® 29213™Ciprofloxacin0.12 - 0.5N/A
Levofloxacin0.06 - 0.25N/A
Pseudomonas aeruginosa ATCC® 27853™Ciprofloxacin0.25 - 125 - 33 (5 µg)
Levofloxacin0.5 - 219 - 26 (5 µg)

Note: These ranges are for illustrative purposes and are based on established values for ciprofloxacin and levofloxacin. A study has reported a Pazufloxacin MIC of 0.5 µg/mL for P. aeruginosa ATCC® 27853™.[4] Laboratories must establish their own acceptable ranges for this compound.

Frequency of QC Testing
  • QC testing should be performed each day that patient isolates are tested.

  • If results are consistently within the acceptable range, the frequency of testing may be reduced to weekly.

  • QC testing must be performed whenever a new batch of reagents (media, disks, etc.) is used.

Conclusion

The standardized broth microdilution and disk diffusion methodologies detailed in this document provide a robust framework for determining the in vitro susceptibility of bacterial isolates to this compound. While the absence of official clinical breakpoints from regulatory bodies necessitates the establishment of internal interpretive criteria, adherence to these protocols will ensure the generation of accurate and reproducible data. This is crucial for researchers and drug development professionals in evaluating the efficacy of this compound and advancing our understanding of antimicrobial resistance.

References

Application Notes and Protocols for Evaluating Pazufloxacin Mesilate Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of various animal models to assess the in vivo efficacy of Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic. This document outlines the scientific rationale behind model selection, detailed experimental protocols, and key endpoints for robust preclinical evaluation.

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting both enzymes, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death.[1][3] The mesylate salt form enhances its solubility and stability, making it suitable for intravenous administration, particularly in severe infections requiring rapid intervention.[3]

Given its broad spectrum of activity, this compound is a candidate for treating a variety of bacterial infections, including respiratory tract infections, urinary tract infections, systemic infections, and skin and soft tissue infections.[1][2] Preclinical evaluation of its efficacy in relevant animal models is a critical step in its development and for establishing appropriate dosing regimens for clinical use.

Foundational Principles of In Vivo Efficacy Testing

The primary objective of in vivo efficacy studies is to determine the therapeutic potential of an antimicrobial agent in a living organism. These studies are essential for understanding the complex interplay between the drug, the host, and the pathogen. Key pharmacokinetic/pharmacodynamic (PK/PD) parameters, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum concentration to the MIC (Cmax/MIC), are crucial in predicting the efficacy of concentration-dependent antibiotics like fluoroquinolones.[4] Animal models provide the platform to establish these critical PK/PD relationships.

Murine Neutropenic Thigh Infection Model

The neutropenic thigh infection model is a highly standardized and widely used in vivo model for the initial evaluation of antimicrobial agents.[5][6] By inducing neutropenia, the model minimizes the influence of the host's immune system, allowing for a more direct assessment of the antimicrobial's bactericidal or bacteriostatic activity against the pathogen.[5] This model is particularly valuable for establishing PK/PD indices that correlate with efficacy.

Rationale for Use with this compound

This model is ideal for determining the dose-response relationship of this compound against specific pathogens and for identifying the PK/PD driver of its efficacy (e.g., fAUC/MIC or fCmax/MIC).[3]

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation animal_prep Animal Preparation (Female ICR mice, 5-6 weeks old) neutropenia Induction of Neutropenia (Cyclophosphamide) animal_prep->neutropenia Day -4 and -1 infection Intramuscular Thigh Infection neutropenia->infection bacterial_prep Bacterial Inoculum Preparation (e.g., P. aeruginosa ATCC 27853) bacterial_prep->infection Day 0 treatment This compound Administration (Subcutaneous or Intravenous) infection->treatment 2h post-infection euthanasia Euthanasia (24h post-treatment) treatment->euthanasia pk_sampling Pharmacokinetic Sampling (Satellite Group) treatment->pk_sampling thigh_harvest Thigh Muscle Harvest euthanasia->thigh_harvest homogenization Tissue Homogenization thigh_harvest->homogenization cfu_enumeration CFU Enumeration homogenization->cfu_enumeration

Caption: Workflow for the Murine Neutropenic Thigh Infection Model.

Detailed Protocol

Materials:

  • Female ICR (CD-1) mice (5-6 weeks old)

  • Cyclophosphamide

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa ATCC 27853)

  • This compound

  • Sterile saline

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[7]

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in TSB. Subculture to achieve logarithmic growth phase. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection: On day 0, inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.

  • Pazufloxacin Administration: At 2 hours post-infection, administer this compound via the desired route (e.g., subcutaneous or intravenous) at various dose levels. A vehicle control group should be included.

  • Efficacy Evaluation: At 24 hours after treatment, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in a known volume of sterile saline, and perform serial dilutions for bacterial enumeration (CFU/gram of tissue) on TSA plates.

  • Pharmacokinetic Analysis: In a satellite group of infected and treated animals, collect blood samples at various time points to determine the pharmacokinetic profile of this compound.[3]

Data Analysis

The primary endpoint is the bacterial load in the thigh muscle (log10 CFU/g). The efficacy of this compound is determined by the reduction in bacterial count compared to the control group. PK/PD analysis is performed by correlating the pharmacokinetic parameters (e.g., fAUC24, fCmax) with the observed antibacterial effect.

Table 1: Representative Pharmacokinetic Parameters of Pazufloxacin in Neutropenic Mice [3]

Dose (mg/kg)Cmax (µg/mL)AUC0–∞ (µg∙h/mL)
2.50.631.35
102.515.40
4010.0321.6

Murine Pneumonia Model

Respiratory tract infections are a major indication for fluoroquinolone use. The murine pneumonia model is crucial for evaluating the efficacy of this compound in a setting that mimics clinical lung infections.

Rationale for Use with this compound

This model allows for the assessment of drug penetration into the lung tissue and its effectiveness in reducing bacterial burden in the lungs. It is particularly relevant for pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, which are common causes of pneumonia.[8][9]

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation animal_prep Animal Preparation (Female BALB/c mice, 6-8 weeks old) anesthesia Anesthesia animal_prep->anesthesia bacterial_prep Bacterial Inoculum Preparation (e.g., K. pneumoniae) infection Intranasal or Intratracheal Inoculation bacterial_prep->infection anesthesia->infection treatment This compound Administration infection->treatment e.g., 2h post-infection monitoring Monitoring for Survival and Clinical Signs treatment->monitoring euthanasia Euthanasia at Pre-determined Time Points monitoring->euthanasia lung_harvest Lung Harvest euthanasia->lung_harvest cfu_enumeration CFU Enumeration in Lung Homogenate lung_harvest->cfu_enumeration histopathology Histopathological Analysis of Lung Tissue lung_harvest->histopathology

Caption: Workflow for the Murine Pneumonia Model.

Detailed Protocol

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Anesthetic agent (e.g., isoflurane)

  • Bacterial strain of interest (e.g., Klebsiella pneumoniae)

  • This compound

  • Sterile saline

  • Appropriate culture media

Procedure:

  • Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described for the thigh infection model.

  • Infection: Anesthetize the mice. Instill a specific volume (e.g., 50 µL) of the bacterial suspension intranasally or intratracheally.[9][10]

  • Pazufloxacin Administration: Initiate treatment at a specified time post-infection (e.g., 2 hours) with the desired dosing regimen of this compound.

  • Efficacy Evaluation:

    • Survival: Monitor the animals for a defined period (e.g., 7 days) and record mortality.

    • Bacterial Load: At specific time points (e.g., 24 and 48 hours post-treatment), euthanize a subset of mice, aseptically remove the lungs, homogenize the tissue, and determine the bacterial load (CFU/g).[10]

    • Histopathology: Fix lung tissue in formalin for histopathological examination to assess the extent of inflammation and tissue damage.

Data Analysis

Primary endpoints include survival rates and the reduction in bacterial load in the lungs compared to the control group. Histopathological scoring can provide a semi-quantitative measure of lung injury.

Rat Pyelonephritis/Urinary Tract Infection (UTI) Model

Urinary tract infections are a common clinical indication for this compound. A rat model of pyelonephritis or cystitis is essential for evaluating its efficacy in this context.

Rationale for Use with this compound

This model allows for the assessment of the drug's ability to sterilize the urinary tract and resolve infection-induced inflammation in the kidneys and bladder. Escherichia coli is the most common uropathogen and is therefore the pathogen of choice for this model.[11]

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation animal_prep Animal Preparation (Female Wistar rats) anesthesia Anesthesia animal_prep->anesthesia bacterial_prep Bacterial Inoculum Preparation (Uropathogenic E. coli) infection Transurethral or Direct Renal Pelvis Inoculation bacterial_prep->infection anesthesia->infection treatment This compound Administration infection->treatment e.g., 24h post-infection urine_collection Urine Collection for Bacteriuria Assessment treatment->urine_collection Daily euthanasia Euthanasia at End of Study urine_collection->euthanasia organ_harvest Kidney and Bladder Harvest euthanasia->organ_harvest cfu_enumeration CFU Enumeration in Organ Homogenates organ_harvest->cfu_enumeration

Caption: Workflow for the Rat Pyelonephritis/UTI Model.

Detailed Protocol

Materials:

  • Female Wistar rats

  • Anesthetic agent

  • Uropathogenic Escherichia coli (UPEC) strain

  • This compound

  • Sterile saline

  • Urethral catheter

Procedure:

  • Bacterial Inoculum Preparation: Prepare the UPEC inoculum as previously described.

  • Infection:

    • Cystitis Model: Anesthetize the rat and introduce a catheter through the urethra into the bladder. Instill the bacterial suspension into the bladder.[12]

    • Pyelonephritis Model: This can be induced by transurethral inoculation, which can lead to ascending infection, or by direct injection of bacteria into the renal pelvis following a surgical procedure for more consistent infection.[11][13]

  • Pazufloxacin Administration: Begin treatment at a specified time post-infection.

  • Efficacy Evaluation:

    • Bacteriuria: Collect urine at regular intervals to monitor bacterial counts.

    • Organ Bacterial Load: At the end of the study, euthanize the rats and aseptically remove the kidneys and bladder. Homogenize the tissues and determine the bacterial load (CFU/g).

Data Analysis

The primary endpoints are the bacterial counts in the urine, kidneys, and bladder. A significant reduction in bacterial load in the treatment groups compared to the control group indicates efficacy.

Murine Skin and Soft Tissue Infection (SSTI) Model

With the rise of methicillin-resistant Staphylococcus aureus (MRSA), evaluating the efficacy of new antibiotics against SSTIs is critical.

Rationale for Use with this compound

This model is used to assess the ability of this compound to control localized skin infections, reduce lesion size, and decrease the bacterial burden in the infected tissue.

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation animal_prep Animal Preparation (Female BALB/c mice) skin_prep Shaving and Disinfection of Dorsal Skin animal_prep->skin_prep bacterial_prep Bacterial Inoculum Preparation (MRSA, e.g., USA300) infection Subcutaneous or Intradermal Injection bacterial_prep->infection skin_prep->infection treatment This compound Administration infection->treatment e.g., 2h post-infection lesion_measurement Daily Measurement of Lesion Size treatment->lesion_measurement euthanasia Euthanasia at End of Study lesion_measurement->euthanasia skin_harvest Excision of Skin Lesion euthanasia->skin_harvest cfu_enumeration CFU Enumeration in Tissue Homogenate skin_harvest->cfu_enumeration

Caption: Workflow for the Murine Skin and Soft Tissue Infection Model.

Detailed Protocol

Materials:

  • Female BALB/c mice

  • MRSA strain (e.g., USA300)

  • This compound

  • Sterile saline

  • Calipers

Procedure:

  • Animal Preparation: Anesthetize the mice and shave a small area on their back.

  • Bacterial Inoculum Preparation: Prepare the MRSA inoculum to a high concentration (e.g., 10^8 CFU/mL).

  • Infection: Inject a small volume (e.g., 0.1 mL) of the bacterial suspension subcutaneously or intradermally into the shaved area.[14]

  • Pazufloxacin Administration: Initiate treatment at a specified time post-infection.

  • Efficacy Evaluation:

    • Lesion Size: Measure the diameter of the skin lesion daily using calipers.[14]

    • Bacterial Load: At the end of the study, euthanize the mice, excise the skin lesion, homogenize the tissue, and determine the bacterial load (CFU/g).

Data Analysis

Efficacy is determined by a reduction in lesion size and a decrease in the bacterial load in the skin tissue of treated animals compared to controls.

Conclusion

The animal models described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy against a range of clinically relevant bacterial infections. The selection of the appropriate model, pathogen, and endpoints is crucial for generating meaningful data to support the clinical development of this promising antibiotic. Adherence to well-established and standardized protocols is paramount for ensuring the reproducibility and translational value of the findings.

References

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pazufloxacin Mesilate in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Pazufloxacin Mesilate in human plasma. The described protocol employs a simple and efficient protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method has been rigorously validated according to international guidelines to ensure its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a potent, broad-spectrum fluoroquinolone antibiotic used for the intravenous treatment of a variety of serious bacterial infections.[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic regimens, ensuring efficacy, and minimizing potential dose-related side effects. This necessitates a reliable, accurate, and precise analytical method for its quantification in a complex biological matrix like human plasma.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals in biological fluids due to its high resolution, sensitivity, and specificity.[2][3] This note describes a complete workflow, from sample preparation to data analysis, for the determination of this compound in plasma, grounded in established bioanalytical method validation principles.[4][5]

Principle of the Method

The method is based on the principle of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.[6] Plasma samples are first treated with an organic solvent to precipitate and remove high-molecular-weight proteins.[7] The resulting supernatant, containing the analyte and an internal standard, is injected into the HPLC system. Separation is achieved on a C18 analytical column using an isocratic mobile phase, and the compounds are detected by their absorbance of UV light. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (≥98% purity)

  • Enoxacin (Internal Standard, IS) (≥98% purity)

  • HPLC grade Acetonitrile

  • HPLC grade Methanol[8]

  • Potassium Dihydrogen Orthophosphate (AR grade)[9]

  • Ortho-phosphoric acid (AR grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • HPLC system with a UV-Vis detector, autosampler, and column oven.

  • A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used as the stationary phase.[10]

  • Data acquisition and processing software.

  • Analytical balance, vortex mixer, and refrigerated centrifuge.

Preparation of Solutions
  • Mobile Phase: Prepare a 25 mM potassium dihydrogen orthophosphate buffer and adjust the pH to 3.0 using ortho-phosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 70:30 (v/v) ratio. The final solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Enoxacin (IS) in 10 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the stock solution with methanol:water (50:50, v/v).

  • Internal Standard Working Solution (5 µg/mL): Dilute the Enoxacin stock solution with methanol:water (50:50, v/v).

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which could otherwise interfere with the analysis and damage the HPLC column.[7][11] Acetonitrile is used as the precipitating agent due to its efficiency in denaturing proteins and its compatibility with the reversed-phase mobile phase.[12]

Protocol:

  • Pipette 200 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Enoxacin internal standard working solution (5 µg/mL) and vortex for 10 seconds.

  • Add 600 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[11]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system.

G cluster_prep Sample Preparation Workflow plasma 200 µL Plasma Sample add_is Add 20 µL Internal Standard (Enoxacin) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 600 µL Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc Inject 20 µL into HPLC supernatant->hplc

Figure 1: Workflow for plasma sample preparation using protein precipitation.

Chromatographic Conditions

The selection of a C18 column is based on its widespread success in retaining and separating a broad range of non-polar to moderately polar compounds, making it ideal for fluoroquinolones.[13][14] The mobile phase composition and pH are optimized to achieve good peak shape and resolution between Pazufloxacin and the internal standard.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH2PO4 buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 249 nm
Internal Standard Enoxacin

Method Validation

The developed method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance to ensure its reliability and adherence to regulatory standards.[4][5]

System Suitability

System suitability tests were performed before each validation run to ensure the chromatographic system was performing adequately. This included replicate injections of a standard solution to check for consistency in retention time, peak area, tailing factor, and theoretical plates.

Linearity and Range

The linearity of the method was evaluated by analyzing calibration curves prepared by spiking blank plasma with known concentrations of this compound (e.g., 0.05, 0.1, 0.5, 1, 5, 10, and 20 µg/mL). The peak area ratio of the analyte to the IS was plotted against the nominal concentration. A linear regression analysis was performed, and the correlation coefficient (r²) was determined.

ParameterAcceptance CriteriaResult
Calibration Range (µg/mL) -0.05 - 20
Correlation Coefficient (r²) ≥ 0.99> 0.998
Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days. Accuracy is expressed as the percentage of the nominal concentration, while precision is expressed as the relative standard deviation (RSD).

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 0.15< 5%95 - 105%< 6%94 - 106%
Medium 7.5< 4%97 - 103%< 5%96 - 104%
High 15< 3%98 - 102%< 4%97 - 103%
Selectivity and Specificity

The selectivity of the method was demonstrated by analyzing six different batches of blank human plasma. The chromatograms were examined for any interfering peaks at the retention times of Pazufloxacin and the internal standard.

Recovery

The extraction recovery of Pazufloxacin was determined by comparing the peak areas of the analyte from extracted plasma samples with the peak areas of unextracted standard solutions at the same concentration.

QC LevelConcentration (µg/mL)Mean Extraction Recovery (%)
Low 0.15> 85%
Medium 7.5> 88%
High 15> 90%

Rationale and Discussion

The choice of an internal standard is critical for compensating for variations during sample preparation and injection.[15] Enoxacin, another fluoroquinolone, was selected as the internal standard because it is structurally similar to Pazufloxacin, exhibits similar chromatographic behavior, and is well-resolved from the analyte peak.[10]

The protein precipitation method with acetonitrile was chosen for its simplicity, speed, and high recovery rates.[7][11] While techniques like solid-phase extraction can provide cleaner extracts, protein precipitation is often sufficient for UV-based detection and is more cost-effective for high-throughput analysis.

The mobile phase pH of 3.0 was selected to ensure that the carboxylic acid group on the Pazufloxacin molecule is protonated, leading to better retention on the C18 column and improved peak symmetry.[8] The UV detection wavelength of 249 nm was chosen based on the UV absorbance spectrum of Pazufloxacin, providing good sensitivity for the analyte.[16][17]

G cluster_workflow Overall Analytical Workflow Sample Plasma Sample Collection Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Add IS Analysis HPLC-UV Analysis Preparation->Analysis Inject Supernatant Quantification Data Processing & Quantification Analysis->Quantification Peak Area Integration Reporting Reporting Results Quantification->Reporting Calibration Curve

Figure 2: Overview of the complete analytical process from sample to result.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The validation results confirm that the method meets the criteria for bioanalytical applications and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research involving Pazufloxacin.

References

Administration of Pazufloxacin Mesilate in Murine Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of Pazufloxacin Mesilate in established murine infection models. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the underlying principles, empowering researchers to effectively assess the in vivo efficacy of this potent fluoroquinolone antibiotic.

Scientific Foundation: Understanding this compound

This compound is a broad-spectrum fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting both, this compound effectively induces double-strand breaks in bacterial DNA, leading to cell death.[3] This dual-targeting mechanism also contributes to its potency and may help in mitigating the development of bacterial resistance.[3]

In preclinical studies, the efficacy of fluoroquinolones like pazufloxacin is often concentration-dependent. The key pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with successful therapeutic outcomes are the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[4][5] Understanding these parameters is crucial for designing effective dosing regimens in murine models that can be translated to clinical settings.

Essential Preparations: Drug Formulation and Animal Models

Preparation of this compound for Injection

The proper preparation of this compound is critical for ensuring accurate dosing and bioavailability in in vivo studies.

Materials:

  • This compound powder

  • Sterile water for injection

  • Sterile 0.9% saline solution

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • pH meter and adjustment solutions (if necessary)

Protocol:

  • Dissolution: Aseptically weigh the required amount of this compound powder. Dissolve the powder in sterile water for injection. This compound can also be dissolved in DMSO for stock solutions, though for final injection, dilution in a physiologically compatible vehicle like saline is required.[6]

  • Vehicle: Further dilute the dissolved drug to the final desired concentration using sterile 0.9% saline solution. The final vehicle should be isotonic and non-toxic to the animals.

  • pH Adjustment: Check the pH of the final solution. If necessary, adjust to a physiological pH (around 7.4) using sterile, dilute HCl or NaOH.

  • Sterilization: Sterilize the final drug solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Storage: Prepared solutions should be used immediately or stored at 2-8°C for a short duration, protected from light. For longer-term storage, consult the manufacturer's stability data.

Selection and Preparation of Murine Models

The choice of the murine model depends on the specific research question and the type of infection being studied. Common strains used for infection models include ICR (CD-1), BALB/c, and C57BL/6 mice.[7] All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

Murine Infection Models: Step-by-Step Protocols

The following are detailed protocols for three widely used murine infection models to evaluate the efficacy of this compound.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections and for determining PK/PD parameters.[8][9] Immunosuppression is induced to minimize the host's immune response, thereby isolating the effect of the antibiotic.

Workflow Diagram:

G cluster_pre Pre-Infection cluster_inf Infection & Treatment cluster_post Efficacy Evaluation Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Thigh Infection Neutropenia->Infection Bacterial_Prep Prepare Bacterial Inoculum Bacterial_Prep->Infection Treatment Administer Pazufloxacin (or Vehicle) Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Tissue_Harvest Harvest Thigh Muscle Euthanasia->Tissue_Harvest Homogenization Homogenize Tissue Tissue_Harvest->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count Count CFU/gram Plating->CFU_Count

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (i.p.) to induce neutropenia. A common regimen involves two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[10] This renders the mice susceptible to infection by depleting neutrophils.[8]

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight in an appropriate broth (e.g., Tryptic Soy Broth).

    • Subculture in fresh broth and grow to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1-5 x 10^7 CFU/mL).[7] The final inoculum concentration should be verified by plating serial dilutions.

  • Infection:

    • Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail).

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh.[10]

  • Pazufloxacin Administration:

    • At a predetermined time post-infection (typically 2 hours), administer the prepared this compound solution via the desired route (e.g., subcutaneous, intravenous, or intraperitoneal).[10] The dosing regimen should be based on the known PK/PD profile of the drug.[4][5]

  • Efficacy Evaluation:

    • At the end of the study period (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically dissect the infected thigh muscle, weigh it, and place it in a sterile tube containing a known volume of sterile saline.

    • Homogenize the tissue using a mechanical homogenizer.[10]

    • Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates to determine the number of viable bacteria.

    • Calculate the bacterial load as colony-forming units per gram of tissue (CFU/g).[7]

Murine Pneumonia Model

This model is used to evaluate the efficacy of antibiotics against respiratory tract infections.

Protocol:

  • Bacterial Inoculum Preparation:

    • Prepare the bacterial inoculum (Klebsiella pneumoniae, Streptococcus pneumoniae) as described in the thigh infection model. The final concentration may need to be adjusted to induce a non-lethal but significant infection (e.g., 1-5 x 10^6 CFU/mouse).[7]

  • Induction of Pneumonia:

    • Anesthetize the mice.

    • Instill a 20-50 µL volume of the bacterial suspension into the nares (intranasal inoculation) or directly into the trachea (intratracheal inoculation).[7][11]

  • Pazufloxacin Administration:

    • At a predetermined time post-infection (e.g., 2-4 hours), administer this compound as described previously.

  • Efficacy Evaluation:

    • Survival Studies: Monitor the mice for a set period (e.g., 7 days) and record mortality.

    • Bacterial Load Determination: At specific time points, euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile PBS, and perform serial dilutions for quantitative culture.[12][13]

Murine Systemic Infection (Sepsis) Model

This model is used to assess the efficacy of antibiotics against bloodstream infections and sepsis.

Protocol:

  • Bacterial Inoculum Preparation:

    • Prepare the bacterial inoculum as previously described. The inoculum concentration needs to be carefully titrated to induce a systemic infection without being immediately lethal.

  • Induction of Systemic Infection:

    • Administer the bacterial suspension via intraperitoneal (i.p.) or intravenous (i.v.) injection.[14][15] The i.p. route often simulates peritonitis-induced sepsis.

  • Pazufloxacin Administration:

    • Administer this compound at a specified time post-infection. In sepsis models, early administration is often critical.

  • Efficacy Evaluation:

    • Survival: Monitor and record survival rates over a defined period.

    • Bacterial Load in Blood and Organs: At various time points, collect blood via cardiac puncture for quantitative culture.[16] Additionally, organs such as the spleen and liver can be harvested, homogenized, and plated to determine the bacterial burden.[17][18][19]

Data Presentation and Interpretation

Quantitative data from these models should be summarized for clear interpretation and comparison.

Table 1: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for Pazufloxacin against Pseudomonas aeruginosa in a Neutropenic Murine Thigh Infection Model [5]

PK/PD ParameterStasis (No change in bacterial count)1-log10 Bacterial Reduction2-log10 Bacterial Reduction
fAUC24/MIC 46.163.8100.8
fCmax/MIC 5.57.110.8

Table 2: Example Efficacy Data of this compound in a Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/g thigh) ± SDReduction vs. Vehicle (log10 CFU/g)
Vehicle Control -7.5 ± 0.4-
Pazufloxacin 105.2 ± 0.62.3
Pazufloxacin 303.8 ± 0.53.7

Mechanism of Action and Experimental Rationale

The following diagram illustrates the mechanism of action of Pazufloxacin and the rationale for its evaluation in infection models.

G cluster_moa Mechanism of Action cluster_rationale Experimental Rationale Pazufloxacin This compound Gyrase DNA Gyrase Pazufloxacin->Gyrase Inhibits TopoIV Topoisomerase IV Pazufloxacin->TopoIV Inhibits Replication DNA Replication & Transcription Disrupted Gyrase->Replication TopoIV->Replication Death Bacterial Cell Death Replication->Death Infection_Model Murine Infection Model (e.g., Thigh, Lung, Sepsis) Death->Infection_Model Hypothesized Effect In Vivo Efficacy Evaluate In Vivo Efficacy Infection_Model->Efficacy PKPD Determine PK/PD Parameters (fAUC24/MIC, fCmax/MIC) Efficacy->PKPD Dosing Optimize Dosing Regimen PKPD->Dosing

References

Pazufloxacin Mesilate: Protocols for the Development of an Intravenous Formulation for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Pazufloxacin Mesilate for intravenous (IV) administration. As a potent, broad-spectrum fluoroquinolone antibiotic, the development of a stable and effective parenteral formulation is critical for its application in preclinical and clinical research settings.[1][2] This guide offers detailed protocols and the scientific rationale behind the formulation strategy, pre-formulation analysis, and quality control testing.

Introduction to this compound

Pazufloxacin is a synthetic, fourth-generation fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[3] Its mesilate salt form, this compound, is utilized to enhance solubility and stability, making it suitable for parenteral administration.[4]

Mechanism of Action: Pazufloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4]

  • DNA Gyrase Inhibition: By targeting DNA gyrase, Pazufloxacin prevents the supercoiling of bacterial DNA, a crucial step for DNA replication and transcription.[4] In cell-free assays, it has demonstrated potent inhibition of E. coli and P. aeruginosa DNA gyrase.[3][5]

  • Topoisomerase IV Inhibition: Inhibition of topoisomerase IV interferes with the separation of interlinked daughter DNA molecules following replication, leading to failed cell division and bacterial death.[1][4]

This dual-target mechanism contributes to its potent antibacterial activity and a reduced potential for the development of resistance.[1] Intravenous administration is often necessary for treating severe systemic infections where rapid attainment of therapeutic drug concentrations is required.[1]

Pre-formulation Studies: Characterizing the API

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and effective intravenous formulation.

Physicochemical Properties: A summary of the key properties of this compound is presented below.

PropertyValueSource
Chemical Name (-)-(S)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7Hpyrido[2,3-de][6]benzoxazine-6-carboxylic acid monomethanesulfonate[7][8]
Molecular Formula C₁₇H₁₉FN₂O₇S (Pazufloxacin: C₁₆H₁₅FN₂O₄)[8][9]
Molecular Weight 414.4 g/mol (Pazufloxacin: 318.30 g/mol )[9][10]
Appearance Crystalline Solid; Off-White to Pale Yellow[5][8]
Melting Point >255°C (decomposition)[3][5]

Solubility Profile: The solubility of this compound is a critical parameter for developing a liquid formulation suitable for intravenous injection. The mesilate salt form significantly enhances its aqueous solubility compared to the parent compound.[4]

SolventSolubilitySource
Water 100.0 mg/mL[11]
PBS (pH 7.2) 10 mg/mL[8][11]
DMSO 25 - 62.5 mg/mL[8][11]
DMF 20 mg/mL[8][11]
Ethanol 1 mg/mL[8][11]

Insight: The high solubility in water is advantageous, but the drop in solubility in a buffered saline solution (PBS) indicates that pH and ionic strength are important variables to control in the final formulation.

Stability Analysis: Stress testing provides critical insights into the degradation pathways of the drug substance, informing the selection of appropriate excipients and storage conditions. A stability-indicating HPLC method is essential for this analysis.[12] Studies have shown that this compound is relatively stable under basic, thermal, and photolytic conditions but shows degradation in oxidative and acidic environments.[12]

Formulation Development for Intravenous Administration

The primary goals for an IV formulation are to ensure the drug is completely solubilized, stable, isotonic, and has a physiologically compatible pH to minimize patient discomfort and administration site reactions.[13][14]

Excipient Selection Rationale:

  • Vehicle: Water for Injection (WFI) is the primary solvent for parenteral products due to its high purity and freedom from pyrogens.[15]

  • Tonicity-Adjusting Agent: To make the formulation isotonic with blood (approx. 285 mOsm/kg), an agent like Sodium Chloride is commonly used. This prevents hemolysis or crenation of red blood cells.[13][16] Patents for this compound injections often list sodium chloride as a component.[17]

  • pH Adjusting Agents: The pH of an intravenous solution should ideally be close to physiological pH (~7.4), although a wider range of pH 2-11 can be acceptable for intravenous administration.[13][14] The stability and solubility of this compound are pH-dependent. Using an acid or base, such as hydrochloric acid or sodium hydroxide, allows for precise pH control to a target that ensures maximum stability.[13]

Proposed Research-Scale Formulation:

ComponentFunctionProposed ConcentrationRationale
This compoundActive Pharmaceutical Ingredient (API)5 mg/mL (as Pazufloxacin)Therapeutic dose.
Sodium ChlorideTonicity-Adjusting Agent~8.0 mg/mLTo achieve an isotonic solution. The final concentration should be adjusted to achieve an osmolality of 270-300 mOsm/kg.
Hydrochloric Acid / Sodium HydroxidepH Adjusting Agentq.s. to pH 4.0 - 5.5To adjust the pH to a range that ensures optimal drug stability, based on pre-formulation data.[12]
Water for Injection (WFI)Vehicleq.s. to final volumeThe primary solvent for parenteral formulations.[15]

Standard Operating Procedure: Preparation of Formulation

This protocol describes the preparation of a 100 mL batch of this compound intravenous solution for research purposes. All operations must be performed under aseptic conditions in an ISO 5 environment (e.g., a laminar flow hood).[18][19]

Workflow for Aseptic Preparation of this compound IV Solution

G cluster_prep Preparation Phase cluster_adjust Adjustment & Filtration cluster_fill Aseptic Filling start 1. Assemble & Depyrogenate Glassware measure_wfi 2. Measure ~80% of WFI start->measure_wfi dissolve_nacl 3. Dissolve Sodium Chloride measure_wfi->dissolve_nacl dissolve_api 4. Dissolve this compound dissolve_nacl->dissolve_api check_ph 5. Check & Adjust pH dissolve_api->check_ph qs_volume 6. QS to Final Volume with WFI check_ph->qs_volume filter 7. Sterile Filter (0.22 µm PVDF) qs_volume->filter fill_vials 8. Aseptically Fill into Sterile Vials filter->fill_vials stopper_seal 9. Stopper and Crimp Seal fill_vials->stopper_seal G cluster_qc QC Testing Protocol cluster_safety Safety & Sterility Details start_qc Final Product Vials phys_chem Physicochemical Tests (Appearance, pH, Osmolality) start_qc->phys_chem hplc_test HPLC Analysis (Assay, Purity, Stability) start_qc->hplc_test safety_tests Safety & Sterility Tests start_qc->safety_tests sterility Sterility Test (USP <71>) safety_tests->sterility endotoxin Bacterial Endotoxin Test (USP <85>) safety_tests->endotoxin particulate Particulate Matter (USP <788>) safety_tests->particulate

References

Application Notes and Protocols: Evaluating the Synergy of Pazufloxacin Mesilate with Other Antibiotics Using the Checkerboard Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and enhance their efficacy. Combination therapy, aimed at achieving synergistic interactions, is a cornerstone of this approach. This document provides a detailed guide for researchers on how to design, execute, and interpret a checkerboard assay to evaluate the synergistic potential of Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic, with other antimicrobial agents. We delve into the mechanistic rationale for selecting combination partners, provide a meticulously detailed, field-proven protocol, and offer a comprehensive framework for data analysis and interpretation, grounded in established international standards.

Introduction: The Rationale for Synergy in an Era of Resistance

This compound is a broad-spectrum, injectable fluoroquinolone antibiotic renowned for its potent bactericidal activity.[1][2] Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, repair, and recombination.[2][3] By targeting these essential processes, Pazufloxacin leads to rapid cell death in a wide range of Gram-positive and Gram-negative pathogens, including challenging isolates like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[2][4][5][6]

However, the relentless evolution of resistance mechanisms can diminish the efficacy of monotherapy. Synergistic antibiotic combinations offer a compelling therapeutic strategy to overcome this challenge.[7] A synergistic interaction is one where the combined effect of two drugs is significantly greater than the sum of their individual effects.[8] The potential benefits of synergy include:

  • Enhanced Potency: Achieving a therapeutic effect with lower doses of each drug, potentially reducing dose-related toxicity.[7][9]

  • Broadened Spectrum of Activity: Creating a combination that is effective against a wider range of pathogens.

  • Suppression of Resistance: The multi-target attack can make it more difficult for bacteria to develop resistance.[7]

The checkerboard assay is a robust and widely accepted in vitro method for quantitatively assessing the interaction between two antimicrobial agents.[10][11] This application note will provide the necessary theoretical and practical foundation to successfully employ this technique.

Scientific Principles of the Checkerboard Assay

The checkerboard assay is a microdilution technique that systematically evaluates all possible concentration combinations of two drugs to determine their combined impact on microbial growth.[11][12] The core output of this assay is the Fractional Inhibitory Concentration (FIC) Index , a quantitative measure of the interaction.[10][13]

Defining the Fractional Inhibitory Concentration (FIC)

First, the Minimum Inhibitory Concentration (MIC) of each antibiotic acting alone is determined. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[8]

The FIC is then calculated for each drug within a combination that inhibits bacterial growth. The formulas are as follows:

  • FIC of Drug A (FICA) = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B (FICB) = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FIC Index (FICI) and Its Interpretation

The FIC Index (FICI), sometimes referred to as ΣFIC, is the sum of the individual FICs for a given inhibitory combination.[9][13]

FICI = FICA + FICB

The interpretation of the FICI value categorizes the nature of the drug interaction. While minor variations exist, the most widely accepted interpretation is as follows[14][15]:

FICI ValueInterpretationDescription
≤ 0.5Synergy The combined effect is significantly greater than the sum of individual effects.
> 0.5 to 1.0Additive The combined effect is equal to the sum of the individual effects.
> 1.0 to 4.0Indifference The combined effect is no different from that of the most active single agent.
> 4.0Antagonism The combined effect is less than the effect of the most active single agent alone.

Note: When multiple combinations in the checkerboard plate show no growth, the combination that yields the lowest FICI is typically reported.[14]

Detailed Protocol: Checkerboard Synergy Testing

This protocol is designed to be a self-validating system, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18][19]

Materials and Equipment
  • This compound (analytical grade)

  • Second antibiotic(s) of interest (analytical grade)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain(s) of interest (e.g., ATCC quality control strains or clinical isolates)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for quantitative growth assessment)

  • Vortex mixer

Experimental Workflow Diagram

Checkerboard_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Plate Setup cluster_analysis Phase 3: Incubation & Analysis P1 Prepare Antibiotic Stock Solutions S2 Create 2D Serial Dilutions: Pazufloxacin (Columns) Drug B (Rows) P1->S2 P2 Culture & Standardize Bacterial Inoculum (0.5 McFarland) S3 Inoculate Plate with Standardized Bacteria P2->S3 S1 Dispense Broth into 96-well Plate S1->S2 S2->S3 A1 Incubate Plate (16-20h at 35°C) S3->A1 A2 Read MICs (Visual or Plate Reader) A1->A2 A3 Calculate FIC & FICI A2->A3 A4 Interpret Results: Synergy, Additive, Indifference, Antagonism A3->A4

Caption: High-level workflow for the checkerboard synergy assay.

Step-by-Step Methodology

Step 1: Preparation of Antibiotic Stock Solutions

  • Prepare a concentrated stock solution of this compound and the second antibiotic (Drug B) in a suitable solvent (e.g., sterile deionized water, DMSO). The solvent choice must not affect bacterial growth at the final concentration used.[11]

  • The initial concentration should be at least 4-8 times higher than the highest concentration to be tested to account for subsequent dilutions.[11] For example, prepare a stock solution that is 8x the expected MIC of the test organism.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube of sterile broth (e.g., Tryptic Soy Broth).

  • Incubate at 35°C ± 2°C until the turbidity reaches or exceeds that of a 0.5 McFarland standard. This typically takes 2-6 hours.

  • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Prepare the final inoculum by diluting this standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. This will result in a final concentration of ~5 x 10⁵ CFU/mL in the wells after inoculation.[10]

Step 3: Setting up the Checkerboard Plate

  • This protocol describes setting up an 8x12 checkerboard in a 96-well plate.

  • Dispense Broth: Add 50 µL of CAMHB to all wells from column 1 to 11.

  • Prepare Drug A (Pazufloxacin):

    • In the wells of column 1 (A1 to H1), add an additional 50 µL of a Pazufloxacin solution that is 4x the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and repeating this process across to column 10. Discard 50 µL from column 10.

    • Column 11 will serve as the growth control for the dilutions of Drug B (no Pazufloxacin). Column 12 will contain overall controls.

  • Prepare Drug B (Second Antibiotic):

    • Now, turn the plate 90 degrees. You have created horizontal dilutions of Pazufloxacin.

    • Prepare a solution of Drug B at 4x its highest desired final concentration.

    • Add 50 µL of this 4x Drug B solution to all wells in row A (A1 to A11).

    • Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, mixing, and repeating down to row G. Discard 50 µL from row G.

    • Row H will serve as the growth control for the dilutions of Pazufloxacin (no Drug B).

  • Final Plate Layout:

    • The grid from A1 to G10 contains all combinations of Pazufloxacin and Drug B.

    • Row H (H1-H10) contains dilutions of Pazufloxacin alone (to determine its MIC).

    • Column 11 (A11-G11) contains dilutions of Drug B alone (to determine its MIC).

    • Well H11 is the drug-free growth control.

    • Well H12 should contain sterile broth only (sterility control).

Step 4: Inoculation

  • Inoculate each well (from A1 to H11) with 100 µL of the final bacterial inoculum (prepared in Step 2). The final volume in each well will be 200 µL.

Step 5: Incubation and Reading Results

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC for each antibiotic alone (the lowest concentration with no visible growth in Row H and Column 11).

  • Examine the combination wells and identify all wells that show complete inhibition of visible growth.

Data Analysis and Interpretation

Calculation Example

Let's assume the following results for P. aeruginosa:

  • MIC of Pazufloxacin alone: 2 µg/mL (from well H5)

  • MIC of Drug B (e.g., a beta-lactam) alone: 16 µg/mL (from well C11)

Now, examine the grid for wells showing no growth. Suppose one such well is E7, which contains:

  • Concentration of Pazufloxacin in well E7: 0.125 µg/mL

  • Concentration of Drug B in well E7: 1 µg/mL

Calculate the FICs:

  • FICPazufloxacin = 0.125 µg/mL / 2 µg/mL = 0.0625

  • FICDrug B = 1 µg/mL / 16 µg/mL = 0.0625

Calculate the FICI:

  • FICI = 0.0625 + 0.0625 = 0.125

Interpretation: Since the FICI (0.125) is ≤ 0.5, this combination demonstrates strong synergy .

Presenting Synergy Data

Summarize the results for different antibiotic combinations and bacterial strains in a clear, tabular format.

Bacterial StrainAntibiotic BMIC Pazufloxacin (µg/mL)MIC Antibiotic B (µg/mL)FICIInterpretation
P. aeruginosa ATCC 27853Ceftazidime280.5Synergy
P. aeruginosa ATCC 27853Meropenem240.375Synergy
S. aureus ATCC 29213Vancomycin0.511.0Additive
S. aureus ATCC 29213Teicoplanin0.50.50.75Additive
E. coli ATCC 25922Amikacin0.12520.625Additive

Note: This is example data. Actual MICs and FICI values must be determined experimentally. Previous studies have shown synergistic effects of pazufloxacin with beta-lactams against P. aeruginosa and additive or synergistic effects with anti-MRSA agents.[20][21]

Visualizing Synergy: The Isobologram

An isobologram provides a graphical representation of synergy.

Isobologram xaxis FIC of Pazufloxacin yaxis FIC of Drug B x0 0.0 x1 0.5 x2 1.0 y0 y1 0.5 y2 1.0 node_add1 node_add2 node_add1->node_add2 Additivity (FICI=1.0) node_syn1 node_syn2 node_syn1->node_syn2 Synergy (FICI=0.5) data_point data_point_label Result (0.125, 0.125)

Caption: Example isobologram illustrating a synergistic interaction.

Troubleshooting and Best Practices

  • Inconsistent Results: Ensure meticulous pipetting technique, as errors in serial dilutions are a common source of variability.[12][22] Use calibrated pipettes.

  • "Skipped" Wells: Occasionally, growth may appear in a well with a higher concentration of antibiotic while a lower concentration shows inhibition. This is often due to contamination or resistant subpopulations and should be investigated.

  • Edge Effects: The outer wells of a microtiter plate can be prone to evaporation. It is good practice to fill the perimeter wells with sterile water or broth and not use them for experimental data.[12]

  • Quality Control: Always include a known quality control strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213) for which MIC ranges are established, to validate the assay conditions.[23]

  • Confirmation: Synergy observed in a checkerboard assay should ideally be confirmed with a secondary method, such as a time-kill kinetic assay, which provides dynamic information on the rate of bacterial killing.[8]

Conclusion

The checkerboard assay is an invaluable tool for the systematic evaluation of antibiotic combinations. When performed with precision and interpreted according to established standards, it provides a robust framework for identifying synergistic interactions that can enhance the therapeutic potential of this compound. The data generated from these studies can guide further preclinical and clinical development, contributing to the critical effort to combat antimicrobial resistance and optimize patient outcomes.

References

Application Notes and Protocols: A Researcher's Guide to Investigating Pazufloxacin Mesilate Resistance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust experimental studies on bacterial resistance to Pazufloxacin Mesilate. Here, we move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring the generation of reliable and reproducible data.

Introduction: The Clinical Significance of this compound and the Imperative of Resistance Studies

This compound is a potent, broad-spectrum fluoroquinolone antibiotic used for various bacterial infections, including those of the urinary and respiratory tracts.[1][2] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are critical for DNA replication, transcription, and repair, and their inhibition leads to double-strand DNA breaks and subsequent bacterial cell death.[1][3] this compound is effective against a range of Gram-positive and Gram-negative bacteria.[1][5]

However, the emergence of antibiotic resistance is a significant threat to the clinical efficacy of antimicrobials, including this compound. Understanding the mechanisms by which bacteria develop resistance is paramount for the continued development of effective therapeutic strategies. This guide provides a comprehensive overview of the experimental design and detailed protocols for studying this compound resistance in a laboratory setting.

Foundational Concepts: Mechanisms of Fluoroquinolone Resistance

Resistance to fluoroquinolones, including this compound, primarily arises from two key mechanisms:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a common cause of resistance.[6][7][8] These mutations, often occurring in specific regions known as quinolone resistance-determining regions (QRDRs), reduce the binding affinity of the drug to its target enzymes.[6]

  • Reduced Intracellular Drug Concentration: This can be achieved through two primary means:

    • Efflux Pumps: Bacteria can actively transport fluoroquinolones out of the cell using efflux pumps, preventing the drug from reaching its intracellular targets.[6][9]

    • Decreased Permeability: Changes in the bacterial cell wall, such as alterations in porin proteins in Gram-negative bacteria, can limit the influx of the antibiotic.[6][9]

A third, less common mechanism involves plasmid-mediated resistance , where bacteria acquire genes that confer resistance, such as those encoding Qnr proteins that protect DNA gyrase from quinolone action.[6]

Experimental Design: A Strategic Approach to Studying this compound Resistance

A well-structured experimental plan is crucial for generating meaningful data. The following workflow provides a logical progression for investigating this compound resistance.

Experimental Workflow for this compound Resistance Studies cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: In Vitro Resistance Development cluster_2 Phase 3: Characterization of Resistant Mutants Strain_Selection Bacterial Strain Selection (e.g., E. coli, P. aeruginosa, S. aureus) MIC_Determination Initial MIC Determination (Baseline Susceptibility) Strain_Selection->MIC_Determination Serial_Passage Serial Passage Experiment (Induction of Resistance) MIC_Determination->Serial_Passage Proceed if susceptible Mutant_Selection Selection of Resistant Mutants (Plating on increasing drug concentrations) Serial_Passage->Mutant_Selection MIC_Confirmation MIC Confirmation of Resistant Isolates Mutant_Selection->MIC_Confirmation Genomic_Analysis Genomic Analysis (Whole Genome Sequencing) MIC_Confirmation->Genomic_Analysis Analyze resistant strains Fitness_Cost Fitness Cost Assessment (Growth Rate Analysis) Genomic_Analysis->Fitness_Cost

Caption: A logical workflow for investigating this compound resistance.

Phase 1: Baseline Characterization

The initial phase focuses on establishing the baseline susceptibility of the chosen bacterial strains to this compound.

3.1.1. Bacterial Strain Selection:

The choice of bacterial species is critical and should be guided by the clinical indications of this compound.[1] Commonly used strains for antimicrobial resistance studies include:

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Gram-positive: Staphylococcus aureus (ATCC 29213)

Using well-characterized, quality control (QC) strains is essential for ensuring the reproducibility and accuracy of susceptibility testing.

3.1.2. Initial Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] This is a fundamental measurement of a drug's potency. The broth microdilution method is a widely accepted and standardized technique.[11][12]

Phase 2: In Vitro Resistance Development

This phase aims to induce resistance to this compound in the selected bacterial strains through a process of experimental evolution.

3.2.1. Serial Passage Experiment:

Serial passage, or experimental evolution, involves repeatedly exposing a bacterial population to sub-lethal concentrations of an antibiotic over an extended period.[13][14][15] This method mimics the selective pressure that can lead to the emergence of resistance in a clinical setting.

3.2.2. Selection and Confirmation of Resistant Mutants:

Following serial passage, individual colonies are isolated and their resistance levels are confirmed by determining their MIC. A significant increase in MIC compared to the parental strain indicates the development of resistance.

Phase 3: Characterization of Resistant Mutants

Once resistant mutants have been selected and confirmed, the focus shifts to understanding the genetic and phenotypic changes that have occurred.

3.3.1. Genomic Analysis:

Whole-genome sequencing (WGS) is a powerful tool for identifying the genetic basis of resistance.[16][17][18][19] By comparing the genome of the resistant mutant to that of the susceptible parent strain, researchers can pinpoint mutations in target genes (e.g., gyrA, parC) or genes associated with efflux pumps.

3.3.2. Fitness Cost Assessment:

The acquisition of antibiotic resistance can sometimes come at a "fitness cost" to the bacterium, meaning the resistant strain may have a reduced growth rate or be less competitive in the absence of the antibiotic.[20][21][22][23] Assessing the fitness cost is important for understanding the stability and potential for dissemination of resistant strains in a population.

Detailed Protocols

The following protocols provide step-by-step instructions for the key experiments outlined in the experimental design. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established research methodologies.[24][25][26]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Test bacterial strain(s)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Prepare a working solution by diluting the stock solution in CAMHB to twice the highest concentration to be tested.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Protocol 2: In Vitro Induction of Resistance by Serial Passage

Materials:

  • This compound stock solution

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Parental bacterial strain

Procedure:

  • Initial Culture:

    • Inoculate a tube of CAMHB with the parental bacterial strain and grow overnight at 37°C with shaking.

  • First Passage:

    • Prepare a series of tubes with CAMHB containing increasing concentrations of this compound (e.g., 0.125x, 0.25x, 0.5x, 1x, and 2x the initial MIC).

    • Inoculate each tube with a 1:100 dilution of the overnight culture.

    • Incubate at 37°C with shaking for 18-24 hours.

  • Subsequent Passages:

    • Identify the tube with the highest concentration of this compound that shows visible growth.

    • Use the culture from this tube to inoculate a new series of tubes with increasing concentrations of the antibiotic, starting from the concentration in the previous day's highest-growth tube.

    • Repeat this process daily for a predetermined number of passages (e.g., 15-30 days).

  • Isolation of Resistant Mutants:

    • After the final passage, streak the culture from the tube with the highest antibiotic concentration onto an agar plate containing the same concentration of this compound.

    • Incubate the plate overnight at 37°C.

    • Select individual colonies and confirm their MIC using the broth microdilution method (Protocol 1).

Protocol 3: Genomic Analysis of Resistant Mutants

Materials:

  • Resistant and parental bacterial strains

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for genome assembly and variant calling

Procedure:

  • DNA Extraction:

    • Culture the resistant and parental strains overnight.

    • Extract high-quality genomic DNA from each strain using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Whole-Genome Sequencing:

    • Prepare sequencing libraries from the extracted DNA.

    • Perform whole-genome sequencing on an NGS platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Assemble the sequencing reads to create a complete or draft genome for both the resistant and parental strains.

    • Align the genome of the resistant mutant to the parental strain's genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Annotate the identified mutations to determine if they are located in known resistance-associated genes (e.g., gyrA, parC, efflux pump regulators).

Protocol 4: Assessment of Fitness Cost

Materials:

  • Resistant and parental bacterial strains

  • CAMHB (or other suitable growth medium)

  • Shaking incubator (37°C)

  • Spectrophotometer or plate reader

Procedure:

  • Growth Curve Analysis:

    • Inoculate separate flasks of antibiotic-free CAMHB with the resistant and parental strains to the same initial optical density (OD).

    • Incubate the flasks at 37°C with shaking.

    • Measure the OD of each culture at regular intervals (e.g., every hour) for 24 hours.

    • Plot the OD values against time to generate growth curves for each strain.

    • Calculate the maximum growth rate and doubling time for each strain. A slower growth rate in the resistant strain compared to the parental strain indicates a fitness cost.

  • Competition Assay (Optional but more sensitive):

    • Mix the resistant and parental strains in a 1:1 ratio in antibiotic-free CAMHB.

    • At the beginning of the experiment (time 0) and after a set period of growth (e.g., 24 hours), plate dilutions of the co-culture on both antibiotic-free and antibiotic-containing agar plates.

    • Count the colonies on each type of plate to determine the ratio of resistant to susceptible bacteria at each time point.

    • A decrease in the proportion of the resistant strain over time indicates a fitness cost.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Hypothetical MIC Values for this compound

Bacterial StrainATCC NumberInitial MIC (µg/mL)MIC after Serial Passage (µg/mL)Fold Change in MIC
Escherichia coli259220.06466.7
Pseudomonas aeruginosa278530.51632
Staphylococcus aureus292130.125864

Table 2: Hypothetical Fitness Cost of this compound Resistance

Bacterial StrainGenotypeMaximum Growth Rate (OD/hr)Doubling Time (min)Relative Fitness
E. coli ATCC 25922Wild-type0.45401.00
E. coli ATCC 25922Resistant (gyrA mutation)0.38470.84

Conclusion

The experimental framework and detailed protocols provided in this guide offer a comprehensive approach to studying this compound resistance. By combining standardized susceptibility testing, in vitro resistance induction, and in-depth characterization of resistant mutants, researchers can gain valuable insights into the mechanisms of resistance and the biological consequences for the bacteria. This knowledge is essential for informing strategies to combat the growing threat of antibiotic resistance and to preserve the efficacy of important antimicrobial agents like this compound.

References

Application Note: A Protocol for Evaluating the Stability of Pazufloxacin Mesilate Under Various pH Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pazufloxacin Mesilate is a potent, broad-spectrum fluoroquinolone antibiotic used intravenously for a variety of bacterial infections.[1][2][3] The stability of a drug substance, such as this compound, is a critical quality attribute that can be influenced by environmental factors like temperature, light, and pH.[4][5] Understanding the degradation profile of an active pharmaceutical ingredient (API) under different pH conditions is not only a regulatory requirement but also provides crucial information for the development of stable pharmaceutical formulations.[5][6][7]

This application note provides a detailed protocol for conducting forced degradation studies of this compound under acidic, neutral, and alkaline conditions. Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability and degradation pathways.[5][7][8] The insights gained from these studies are instrumental in developing and validating stability-indicating analytical methods, which are essential for quality control throughout the drug product's lifecycle.[9][10] This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), which addresses the stability testing of new drug substances and products.[4][11][12]

Scientific Rationale and Principles

The chemical structure of this compound, a fused tricyclic quinolone derivative, contains functional groups that are susceptible to hydrolysis under acidic or basic conditions.[10] The purpose of subjecting the molecule to a range of pH values is to identify the conditions under which it is most labile and to characterize the resulting degradation products. This information is vital for:

  • Formulation Development: To select appropriate excipients and buffer systems that ensure the stability of the final drug product.

  • Analytical Method Development: To develop a stability-indicating method (typically High-Performance Liquid Chromatography - HPLC) capable of separating the intact drug from its degradation products.

  • Manufacturing and Storage: To define optimal conditions for manufacturing and long-term storage to prevent degradation.

Forced degradation studies are typically designed to achieve 5-20% degradation of the drug substance.[8] Degradation beyond this range can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability profile of the drug under normal storage conditions.

Materials and Equipment

Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • Potassium phosphate monobasic

  • Sodium phosphate dibasic

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (Type I)

  • Acetic acid

Equipment
  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or incubator

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Experimental Workflow

The overall workflow for the pH stability testing of this compound is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis prep_api Weigh this compound prep_stock Prepare Stock Solution (e.g., in Methanol) prep_api->prep_stock stress_acid Acidic Condition (0.1 M HCl) prep_stock->stress_acid stress_neutral Neutral Condition (pH 7.0 Buffer) prep_stock->stress_neutral stress_base Alkaline Condition (0.1 M NaOH) prep_stock->stress_base analysis_sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_acid->analysis_sampling stress_neutral->analysis_sampling stress_base->analysis_sampling analysis_neutralize Neutralize Samples analysis_sampling->analysis_neutralize analysis_hplc HPLC Analysis analysis_neutralize->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data

Figure 1: Experimental workflow for pH stability testing of this compound.

Detailed Experimental Protocol

Preparation of Solutions
  • Stock Solution of this compound (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This will serve as the stock solution.

  • Acidic Solution (0.1 M HCl): Prepare by diluting concentrated HCl with purified water.

  • Alkaline Solution (0.1 M NaOH): Prepare by dissolving NaOH pellets in purified water.

  • Neutral Buffer (pH 7.0): Prepare a phosphate buffer solution at pH 7.0 using potassium phosphate monobasic and sodium phosphate dibasic.

Forced Degradation Procedure
  • Acidic Degradation:

    • Pipette 5 mL of the this compound stock solution into a 50 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Keep the flask at a controlled temperature (e.g., 60°C) in a water bath.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to a final concentration of approximately 20 µg/mL with the mobile phase.

  • Alkaline Degradation:

    • Pipette 5 mL of the this compound stock solution into a 50 mL volumetric flask.

    • Add 5 mL of 0.1 M NaOH.

    • Maintain the flask at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at the specified time intervals.

    • Neutralize the aliquots immediately with an equivalent amount of 0.1 M HCl and dilute to the target concentration with the mobile phase.

  • Neutral Degradation:

    • Pipette 5 mL of the this compound stock solution into a 50 mL volumetric flask.

    • Add 5 mL of pH 7.0 phosphate buffer.

    • Keep the flask at a controlled temperature (e.g., 60°C).

    • Withdraw and dilute aliquots as described above at the specified time points.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples. This sample represents 100% intact drug.

HPLC Analysis

A validated stability-indicating RP-HPLC method is crucial for the accurate quantification of this compound and its degradation products.[13][14][15] The following is an example of a suitable method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol and 50 mM potassium dihydrogen orthophosphate buffer (40:60, v/v), with the pH adjusted to 4.5 with acetic acid.[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 249 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Analysis and Interpretation

The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area - Area at Time t) / Initial Area] x 100

The results should be tabulated to provide a clear comparison of the stability of this compound under different pH conditions.

Table 1: Example Data for this compound Degradation

Time (hours)% Degradation in 0.1 M HCl at 60°C% Degradation in pH 7.0 Buffer at 60°C% Degradation in 0.1 M NaOH at 60°C
00.00.00.0
23.20.58.5
46.81.115.2
812.52.328.9
2425.15.855.4

Potential Degradation Pathways

Based on the chemical structure of fluoroquinolones, the primary degradation pathway under hydrolytic stress is likely to involve the carboxylic acid and the piperazine ring (or in the case of Pazufloxacin, the aminocyclopropyl group). The following diagram illustrates a hypothetical degradation pathway.

G cluster_main Potential Degradation Pathways of Pazufloxacin Pazufloxacin This compound Intact Molecule Acid_Degradation Acid Hydrolysis Product e.g., Decarboxylation Pazufloxacin->Acid_Degradation H+ / H2O Base_Degradation Base Hydrolysis Product e.g., Ring Opening Pazufloxacin->Base_Degradation OH- / H2O

Figure 2: Hypothetical degradation pathways of this compound under acidic and basic conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the stability of this compound under various pH conditions. By following this detailed methodology, researchers and drug development professionals can gain a thorough understanding of the drug's degradation profile. This knowledge is indispensable for the development of a stable, safe, and effective pharmaceutical product, and for the establishment of a robust, stability-indicating analytical method that complies with global regulatory standards.

References

Application Notes and Protocols for Assessing Pazufloxacin Mesilate Penetration in Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Quantifying Tissue Penetration

Pazufloxacin Mesilate is a potent, broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and cell division.[1][2] Its efficacy in treating systemic and localized infections is contingent not only on its intrinsic antimicrobial activity but also on its ability to penetrate target tissues and achieve concentrations sufficient to eradicate the causative pathogens.[1] Therefore, the quantitative assessment of this compound concentrations in various tissues is a cornerstone of preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies.

These application notes provide a comprehensive, field-proven protocol for determining the tissue penetration of this compound in a preclinical rodent model. The methodologies detailed herein are designed to yield robust and reproducible data, adhering to the principles of scientific integrity and aligning with regulatory expectations for bioanalytical method validation.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the distribution characteristics of this important antibiotic.

Underlying Scientific Principles

The distribution of a drug into tissues is a complex process governed by its physicochemical properties, plasma protein binding, and the physiological characteristics of the tissue, including blood flow and the presence of drug transporters. The "free drug hypothesis" posits that only the unbound fraction of a drug is able to cross cell membranes and exert a pharmacological effect. Consequently, understanding the relationship between plasma and tissue concentrations is paramount. The tissue-to-plasma concentration ratio (Kp) is a key parameter used to quantify the extent of tissue penetration.[2]

This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in plasma and tissue homogenates. This "gold standard" analytical technique provides the necessary accuracy and precision for pharmacokinetic studies.[3]

Experimental Workflow Overview

The overall experimental workflow for assessing the tissue penetration of this compound is depicted in the following diagram:

experimental_workflow cluster_animal_study In-Vivo Animal Study cluster_sample_processing Sample Processing cluster_analytical_quantification Analytical Quantification cluster_data_analysis Data Analysis animal_acclimatization Animal Acclimatization drug_administration This compound Administration animal_acclimatization->drug_administration sample_collection Time-point Based Sample Collection (Blood & Tissues) drug_administration->sample_collection tissue_homogenization Tissue Homogenization sample_collection->tissue_homogenization protein_precipitation Protein Precipitation & Centrifugation tissue_homogenization->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe lcms_analysis LC-MS/MS Analysis spe->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_modeling Pharmacokinetic Modeling data_processing->pk_modeling kp_calculation Tissue-to-Plasma Ratio (Kp) Calculation pk_modeling->kp_calculation

Caption: Experimental workflow for assessing this compound tissue penetration.

Part 1: Preclinical Animal Study Protocol

Animal Model Selection and Acclimatization

Rationale: Rodent models, particularly Sprague-Dawley rats, are widely used in pharmacokinetic studies due to their well-characterized physiology and ease of handling.[4][5][6]

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least 7 days prior to the experiment. Provide ad libitum access to standard chow and water.

Dosing and Administration

Rationale: The intravenous route ensures complete bioavailability, providing a clear basis for assessing tissue distribution. The dosage should be selected to achieve clinically relevant plasma concentrations.

  • Drug Formulation: Prepare a sterile solution of this compound in 0.9% saline.

  • Dose: A representative dose is 10 mg/kg.[7]

  • Administration: Administer a single bolus dose via the lateral tail vein.

Experimental Design and Sample Collection

Rationale: A staggered study design with multiple time points allows for the characterization of the full pharmacokinetic profile.[4] The selection of tissues should be based on the therapeutic targets of the antibiotic.

  • Experimental Groups: Assign animals to different time-point groups (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), with a sufficient number of animals per group (n=3-5) to ensure statistical power.

  • Necropsy and Tissue Collection: At each designated time point, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Perform a thorough necropsy and collect the target tissues (e.g., lung, liver, kidney, muscle, prostate).[8][9][10]

    • Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, weigh, and immediately snap-freeze in liquid nitrogen.

    • Store all samples at -80°C until analysis.

Table 1: Recommended Tissue Collection and Handling

TissueCollection PriorityRinsing ProcedureSpecial Considerations
BloodFirstN/ACollect into EDTA tubes and centrifuge immediately to separate plasma.
LungHighGently perfuse with saline if possible.Avoid excessive handling to prevent tissue damage.
KidneyHighRinse thoroughly with PBS.Bisect longitudinally.
LiverHighRinse thoroughly with PBS.Collect a lobe.
MuscleMediumRinse with PBS.Collect from a consistent location (e.g., quadriceps).
ProstateHighCarefully dissect and rinse with PBS.Important for studies on prostatitis.

Part 2: Sample Preparation and Bioanalysis Protocol

Tissue Homogenization

Rationale: Mechanical disruption is necessary to release the drug from the tissue matrix into a solution that can be further processed. Keeping the samples on ice throughout the procedure is critical to minimize enzymatic degradation of the analyte.

  • Materials:

    • Homogenization buffer (e.g., PBS, pH 7.4)

    • Bead beater homogenizer with ceramic beads or a rotor-stator homogenizer.

  • Procedure:

    • Accurately weigh a portion of the frozen tissue (e.g., 100-200 mg).

    • Add a pre-determined volume of ice-cold homogenization buffer (e.g., a 1:3 or 1:4 tissue weight to buffer volume ratio).

    • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice during homogenization.

    • Collect an aliquot of the homogenate for analysis.

Sample Extraction: Solid-Phase Extraction (SPE)

Rationale: SPE is a highly effective technique for sample clean-up and concentration, removing endogenous interferences from the tissue homogenate and plasma that could suppress the analyte signal in the mass spectrometer.[11][12] A mixed-mode cation exchange polymer-based sorbent is often effective for extracting fluoroquinolones.

  • Materials:

    • SPE cartridges (e.g., Oasis MCX or similar mixed-mode cation exchange)

    • Internal Standard (IS) solution (e.g., a structurally similar fluoroquinolone like ciprofloxacin-d8)

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Formic acid

    • Ammonium hydroxide

  • Procedure:

    • Protein Precipitation: To an aliquot of plasma or tissue homogenate, add the IS and 3 volumes of ACN. Vortex and centrifuge to pellet the precipitated proteins.

    • Sample Loading: Take the supernatant and dilute with an acidic aqueous solution (e.g., 2% formic acid in water).

    • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with MeOH and then equilibration buffer (e.g., 2% formic acid in water).[13]

    • Sample Application: Load the diluted supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in 10% MeOH) to remove hydrophilic interferences, followed by a stronger organic solvent (e.g., ACN) to remove lipids.

    • Elution: Elute the this compound and IS with a basic organic solvent (e.g., 5% ammonium hydroxide in MeOH).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

spe_protocol start Plasma or Tissue Homogenate protein_precipitation Protein Precipitation (Acetonitrile + IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection sample_loading Load Sample onto SPE Cartridge supernatant_collection->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->sample_loading wash_1 Wash 1 (Aqueous Wash) sample_loading->wash_1 wash_2 Wash 2 (Organic Wash) wash_1->wash_2 elution Elution (Basic Organic Solvent) wash_2->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution end Ready for LC-MS/MS reconstitution->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

LC-MS/MS Quantification

Rationale: This method provides high sensitivity and selectivity for the accurate quantification of this compound in complex biological matrices.

Table 2: Representative LC-MS/MS Parameters

ParameterConditionRationale
LC System UPLC/UHPLC systemProvides high resolution and fast analysis times.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and peak shape for fluoroquinolones.[14]
Mobile Phase A 0.1% Formic acid in waterProvides protons for positive ionization and aids in chromatographic separation.[15]
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic solvent for eluting the analyte.[15]
Gradient Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate.To effectively separate the analyte from matrix components.
Flow Rate 0.3 - 0.5 mL/minTypical for UPLC/UHPLC systems.
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometerEnables Multiple Reaction Monitoring (MRM) for high selectivity.
Ionization Mode Positive Electrospray Ionization (ESI+)Fluoroquinolones ionize well in positive mode.
MRM Transitions Precursor ion (Pazufloxacin) → Product ion 1 (Quantitative) Precursor ion (Pazufloxacin) → Product ion 2 (Qualitative) Precursor ion (IS) → Product ion (IS)Specific transitions ensure accurate identification and quantification.

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) for accuracy, precision, selectivity, sensitivity, matrix effect, and stability.[1][2][3][16]

Part 3: Data Analysis and Interpretation

Pharmacokinetic Analysis
  • Construct plasma and tissue concentration-time profiles for this compound.

  • Use non-compartmental analysis to determine key pharmacokinetic parameters such as:

    • Cmax: Maximum concentration

    • Tmax: Time to reach Cmax

    • AUC (Area Under the Curve): Total drug exposure

    • t1/2: Half-life

Calculation of Tissue-to-Plasma Concentration Ratio (Kp)

The tissue-to-plasma concentration ratio (Kp) is calculated to quantify the extent of tissue penetration.

Formula:

Kp = AUCtissue / AUCplasma

Where:

  • AUCtissue is the area under the concentration-time curve for the specific tissue.

  • AUCplasma is the area under the concentration-time curve for plasma.

A Kp value greater than 1 indicates that the drug preferentially distributes into the tissue compared to plasma, while a value less than 1 suggests the opposite.[2]

Conclusion

This comprehensive protocol provides a robust framework for the preclinical assessment of this compound tissue penetration. By adhering to these detailed methodologies, researchers can generate high-quality, reliable data to inform the understanding of this antibiotic's distribution characteristics, ultimately contributing to its effective clinical use. The principles and techniques outlined herein are also adaptable for the study of other antimicrobial agents and small molecule therapeutics.

References

Application Notes & Protocols: Using Pazufloxacin Mesilate in Biofilm Eradication Research

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Challenge of Bacterial Biofilms and the Potential of Pazufloxacin Mesilate

Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), adhering to a surface.[1][2] This architecture confers a remarkable degree of protection to the embedded bacteria, rendering them significantly less susceptible to conventional antimicrobial agents—often requiring 100 to 1000 times the concentration of an antibiotic to achieve the same effect as on their free-floating, planktonic counterparts.[3] This inherent resistance contributes to persistent and chronic infections, making biofilm eradication a critical goal for novel therapeutic strategies.

This compound, a synthetic fluoroquinolone antibiotic, presents a compelling candidate for anti-biofilm research.[4][5] Its primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][6][7][8] These enzymes are critical for DNA replication, repair, and cell division.[4][6] By inhibiting DNA gyrase, Pazufloxacin prevents the necessary supercoiling of bacterial DNA; by inhibiting topoisomerase IV, it disrupts the separation of replicated chromosomes.[4][6] This dual-target action leads to rapid bactericidal effects and may offer advantages in penetrating the complex biofilm matrix to act on the heterogeneous bacterial populations within.[9][10]

This guide provides a comprehensive framework and detailed protocols for researchers investigating the efficacy of this compound against bacterial biofilms. It outlines foundational planktonic assays, core biofilm quantification methods, and advanced visualization techniques, emphasizing the scientific rationale behind each experimental step to ensure robust and reproducible results.

Section 1: Understanding the Mechanism of Pazufloxacin

Pazufloxacin's efficacy stems from its targeted disruption of bacterial DNA synthesis. As a fluoroquinolone, it exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[5][6][11] Its ability to penetrate bacterial cells and achieve high intracellular concentrations is a key attribute for tackling biofilm-embedded bacteria.[6] The mesylate salt formulation enhances its solubility and stability, making it suitable for in vitro research applications.[6]

Pazufloxacin_Mechanism Pazufloxacin Mechanism of Action cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Segregation Pazufloxacin Pazufloxacin Mesilate DNA_Gyrase DNA Gyrase (Relaxed DNA -> Supercoiled DNA) Pazufloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Separates daughter chromosomes) Pazufloxacin->Topo_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication Enables Death Bacterial Cell Death DNA_Gyrase->Death Inhibition leads to DNA damage Cell_Division Cell Division Topo_IV->Cell_Division Enables Topo_IV->Death Inhibition prevents cell division Replication->Topo_IV Requires

Caption: Pazufloxacin inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and cell division, leading to cell death.

Section 2: Foundational Assays for Planktonic Bacteria

Before assessing anti-biofilm activity, it is crucial to establish a baseline of Pazufloxacin's efficacy against planktonic (free-swimming) bacteria. This provides a reference point for understanding the increased tolerance conferred by the biofilm structure.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of Pazufloxacin is prepared in a 96-well microtiter plate and inoculated with a standardized bacterial suspension. Growth is assessed after incubation.

Materials:

  • This compound stock solution (e.g., 1024 µg/mL in a suitable solvent like sterile DMSO, ensuring final solvent concentration is non-inhibitory).

  • 96-well flat-bottom microtiter plates.

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB)).

  • Bacterial culture in the logarithmic growth phase.

  • Spectrophotometer (for standardizing inoculum).

  • Sterile pipette tips and multichannel pipette.

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: a. Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the Pazufloxacin working solution (e.g., 128 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Add 100 µL of sterile medium to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of Pazufloxacin in which no visible turbidity (growth) is observed.

Section 3: Core Methodologies for Biofilm Eradication

This section details the essential workflow for forming, quantifying, and testing the eradication of biofilms with this compound.

Biofilm_Workflow Biofilm Eradication Assay Workflow cluster_quantify Quantification start Prepare Standardized Bacterial Inoculum step1 Protocol 3.1: Inoculate 96-well plate and incubate (24-48h) to form biofilm start->step1 step2 Gently wash wells with PBS to remove planktonic cells step1->step2 step3 Add serial dilutions of this compound to mature biofilm step2->step3 step4 Incubate with drug (Challenge Phase, 24h) step3->step4 quant1 Protocol 3.2: Crystal Violet Staining (Biomass Assessment) step4->quant1 Analyze Effect quant2 Protocol 3.3: CFU Counting (Viability Assessment) step4->quant2 Analyze Effect end Determine MBEC (Minimum Biofilm Eradication Concentration) quant1->end quant2->end

Caption: Standard workflow for assessing the biofilm eradication potential of this compound.

Protocol 3.1: In Vitro Biofilm Formation (Microtiter Plate Assay)

This is a high-throughput method for generating static biofilms.[1][12]

Procedure:

  • Prepare a standardized bacterial inoculum as described in Protocol 2.1, but dilute to a final concentration of ~1 x 10⁶ CFU/mL in a biofilm-promoting medium (e.g., TSB with 1% glucose).

  • Dispense 200 µL of the inoculated medium into the wells of a 96-well flat-bottom tissue culture-treated plate.[13]

  • Include negative control wells containing sterile medium only.

  • Cover the plate and incubate under static conditions at 37°C for 24 to 48 hours to allow for biofilm formation.[13]

Protocol 3.2: Quantifying Biofilm Biomass (Crystal Violet Assay)

Crystal violet (CV) stains the cells and extracellular matrix components, providing a quantitative measure of the total biofilm biomass.[2][12]

Procedure:

  • Washing: After biofilm formation (and after the drug challenge phase, if applicable), carefully aspirate the medium from each well. Gently wash the wells twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove planktonic cells.[14]

  • Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate at 60°C for 1 hour.[14]

  • Staining: Discard the fixative (if used) and air dry the plate. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[12][15]

  • Washing: Remove the CV solution and wash the plate thoroughly with water until the control wells are colorless.[12]

  • Solubilization: Dry the plate completely. Add 200 µL of 30-33% acetic acid or absolute ethanol to each well to solubilize the bound dye.[13][14]

  • Quantification: Transfer 125-150 µL of the solubilized CV to a new flat-bottom plate and measure the absorbance at a wavelength between 550 and 595 nm using a plate reader.[12][13]

Protocol 3.3: Determining Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[3] This is often determined using a specialized device like the Calgary Biofilm Device (or a similar peg-lid system) but can be adapted for standard 96-well plates.[16][17][18] The principle involves treating the mature biofilm and then determining the viability of the remaining cells.

Procedure:

  • Form Biofilms: Grow biofilms in a 96-well plate as described in Protocol 3.1.

  • Wash: Gently wash the biofilms with PBS to remove planktonic cells.

  • Challenge with Pazufloxacin: Prepare 2-fold serial dilutions of this compound in fresh growth medium in a separate 96-well plate (the "challenge plate"). Transfer 200 µL from each well of the challenge plate to the corresponding well of the biofilm plate.

  • Incubate: Incubate the biofilm plate with the antibiotic for 24 hours at 37°C.[18]

  • Assess Viability: a. After incubation, aspirate the antibiotic solution and wash the wells with PBS. b. Add 200 µL of fresh, sterile growth medium to each well. c. Vigorously scrape the bottom and sides of the wells with a sterile pipette tip or use sonication to dislodge the biofilm cells into the medium.[19] d. Transfer the resulting cell suspension to a new 96-well plate. e. Incubate this "recovery plate" for 24 hours at 37°C.

  • Determine MBEC: The MBEC is the lowest concentration of Pazufloxacin that resulted in no visible growth (turbidity) in the recovery plate.[19]

Section 4: Advanced Visualization with Confocal Microscopy

While quantitative assays are essential, direct visualization provides invaluable insights into the structural changes within a biofilm after treatment. Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for this purpose.[20][21][22]

Principle: Biofilms are grown on a surface suitable for microscopy (e.g., glass-bottom dishes). The biofilm is then stained with fluorescent dyes that differentiate between live and dead cells and imaged in three dimensions.

Brief Protocol:

  • Biofilm Growth: Grow biofilms on glass-bottom dishes or slides as described previously.[20][23]

  • Treatment: Treat the mature biofilms with the desired concentration of this compound (e.g., at the MBEC) for 24 hours.

  • Staining: Gently wash the biofilm and stain using a commercial live/dead viability kit (e.g., containing SYTO 9 for live cells (green) and propidium iodide for dead cells (red)).[20]

  • Imaging: Acquire z-stack images through the entire thickness of the biofilm using a CLSM.[20]

  • Analysis: Process the 3D image stacks using software (e.g., ImageJ, IMARIS) to visualize the biofilm architecture and quantify the ratio of live to dead cells.[20]

Section 5: Data Interpretation and Best Practices
ParameterDescriptionTypical Interpretation
MIC Minimum Inhibitory ConcentrationBaseline susceptibility of planktonic bacteria.
MBIC Minimum Biofilm Inhibitory ConcentrationThe lowest drug concentration that prevents new biofilm formation (determined by adding the drug during the growth phase).
MBEC Minimum Biofilm Eradication ConcentrationThe lowest drug concentration that kills the cells in a pre-formed, mature biofilm.
CV Absorbance Absorbance at 550-595 nmProportional to the total biofilm biomass (cells + matrix). A reduction indicates biomass removal.
CFU/mL Colony Forming Units per milliliterA direct measure of viable bacterial cells remaining in the biofilm after treatment.
MBEC:MIC Ratio Ratio of MBEC to MICA high ratio (>10) indicates significant biofilm-conferred tolerance to the antibiotic.

Causality and Experimental Choices:

  • Why use tissue culture-treated plates? The surface chemistry of these plates is optimized for cell adherence, promoting more robust and reproducible biofilm formation compared to non-treated polystyrene.[12]

  • Why wash gently? Vigorous washing can dislodge the biofilm itself, leading to an underestimation of biomass and viability. The goal is to remove only the non-adherent, planktonic cells.

  • Why include a sterility control? This well (medium only, no bacteria) confirms that the growth medium and plate are not contaminated and provides a blank for spectrophotometer readings.[1]

  • Why solubilize Crystal Violet? The dye must be released from the biofilm into a solution to be accurately quantified by a spectrophotometer. 30% Acetic Acid is a common and effective solvent for this purpose.[13]

References

Application Note: A Validated UV-Spectrophotometric Method for the Quantitative Analysis of Pazufloxacin Mesilate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated UV-spectrophotometric method for the quantification of Pazufloxacin Mesilate in bulk and pharmaceutical dosage forms. This compound is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair.[3] Given its therapeutic importance, a simple, accurate, and cost-effective analytical method is crucial for routine quality control. The described method utilizes 0.1N Hydrochloric Acid as a solvent, demonstrating excellent linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Introduction: The Analytical Imperative for this compound

This compound, chemically known as (3R)-10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][4]benzoxazine-6-carboxylic acid methanesulfonate, is a fourth-generation fluoroquinolone antibiotic.[1] Its complex fused tricyclic structure is responsible for its potent antibacterial activity.[6] The quality and efficacy of pharmaceutical formulations containing this compound are directly dependent on the precise concentration of the active pharmaceutical ingredient (API). While advanced chromatographic techniques like HPLC are available, UV-Visible spectrophotometry offers a rapid, accessible, and economical alternative for routine analysis in quality control laboratories.[7]

The principle of this method is based on the inherent property of this compound to absorb ultraviolet radiation at a specific wavelength, owing to its chromophoric structure. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, providing a basis for quantitative measurement.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₁₇H₁₉FN₂O₇SPubChem CID: 6918232[8]
Molecular Weight 414.4 g/mol PubChem CID: 6918232[8]
Appearance Off-White to Pale Yellow Crystalline SolidChemicalBook[9]
Solubility Slightly soluble in aqueous base and DMSO.[9] Soluble in 0.1N HCl.[5][7]Various[5][7][9]
Melting Point >255°C (decomposition)ChemicalBook[9]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, incorporating checks and standards to ensure the integrity of the results.

Instrumentation and Reagents
  • Instrumentation: A high-performance double-beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm and 1 cm matched quartz cuvettes is required.[1]

  • Reagents:

    • This compound Reference Standard

    • Hydrochloric Acid (HCl), Analytical Grade

    • Distilled or Deionized Water

    • Methanol, Analytical Grade

Rationale for Solvent Selection

The choice of solvent is critical in UV-spectrophotometry. While this compound is soluble in various solvents, including distilled water and methanol, 0.1N Hydrochloric Acid was selected for this method.[1] Studies have shown that 0.1N HCl provides superior absorbance and stability for this compound, enhancing the sensitivity and reproducibility of the measurements.[7] This acidic medium ensures complete protonation of the amine groups, leading to a consistent and stable chromophoric system.

Preparation of Solutions

3.3.1. Preparation of 0.1N HCl (Solvent/Blank)

  • Carefully add 8.33 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask.

  • Dilute to the mark with distilled water and mix thoroughly.

3.3.2. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in a small amount of methanol and then dilute to the mark with 0.1N HCl.[1] This creates a stock solution of 100 µg/mL.

Experimental Workflow Diagram

workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis A Weigh 10mg Pazufloxacin RS B Dissolve in Methanol, Dilute to 100mL with 0.1N HCl A->B C Standard Stock (100 µg/mL) B->C D Determine λmax (Scan 200-400 nm) C->D E Prepare Calibration Standards (2-12 µg/mL) D->E Identified λmax F Measure Absorbance at λmax E->F G Construct Calibration Curve F->G I Calculate Concentration G->I H Analyze Sample Solution H->I

Caption: Workflow for Spectrophotometric Analysis of this compound.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Causality: Identifying the λmax is crucial for achieving maximum sensitivity and minimizing interference. At this wavelength, the change in absorbance per unit change in concentration is greatest, leading to a more accurate and precise measurement.

  • Protocol:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) from the stock solution using 0.1N HCl.

    • Scan the solution in the UV range from 400 nm to 200 nm using 0.1N HCl as a blank.

    • The wavelength at which the highest absorbance is recorded is the λmax. For this compound in 0.1N HCl, the λmax is consistently observed at approximately 247 nm .[5] Some studies also report a λmax at 249 nm.[1][6][10]

Construction of the Calibration Curve
  • Trustworthiness: A linear calibration curve with a high correlation coefficient (R²) is a primary indicator of a trustworthy method. It demonstrates that the Beer-Lambert law is obeyed within the tested concentration range.

  • Protocol:

    • From the standard stock solution (100 µg/mL), prepare a series of dilutions to obtain concentrations of 2, 4, 6, 8, 10, and 12 µg/mL in 10 mL volumetric flasks using 0.1N HCl.[5][7]

    • Measure the absorbance of each standard solution at the determined λmax (247 nm) against the 0.1N HCl blank.

    • Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent.

Method Validation: Adherence to ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following parameters must be evaluated according to ICH guidelines.[4][12]

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Linearity & Range To demonstrate a direct proportional relationship between concentration and absorbance over a defined range.Correlation Coefficient (R²) ≥ 0.999
Accuracy To assess the closeness of the test results to the true value.% Recovery between 98.0% and 102.0%
Precision To measure the degree of scatter between a series of measurements under the same conditions.Relative Standard Deviation (%RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically calculated as 3.3 * (σ/S)
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 * (σ/S)

Where σ = standard deviation of the response and S = slope of the calibration curve.

Protocol for Validation

4.2.1. Linearity and Range

  • The linearity is established during the construction of the calibration curve. The range of this method is validated from 2 µg/mL to 12 µg/mL .[5][7]

4.2.2. Accuracy (Recovery Study)

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration, which could be 8, 10, and 12 µg/mL).

  • Analyze each concentration in triplicate.

  • Calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Nominal Concentration) * 100

  • Studies have shown recovery rates between 99.82% and 100.13%, indicating high accuracy.[7]

4.2.3. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of a single concentration (e.g., 10 µg/mL) on the same day, under the same conditions.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, or on different equipment.

  • Calculate the %RSD for the results. The %RSD should be not more than 2%, confirming the method's precision.[5]

Analysis of Pharmaceutical Formulations (e.g., Infusion)

  • Take a volume of the infusion formulation equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask and dilute to volume with 0.1N HCl to get a 100 µg/mL solution.

  • Filter the solution if necessary.

  • Further dilute the solution with 0.1N HCl to bring the concentration within the linear range of the calibration curve (e.g., to 10 µg/mL).

  • Measure the absorbance at λmax and calculate the concentration using the linear regression equation from the calibration curve.

Conclusion

The UV-spectrophotometric method described in this application note is simple, rapid, accurate, precise, and cost-effective for the routine quantitative analysis of this compound.[7] The method has been validated according to ICH Q2(R1) guidelines and is suitable for quality control applications in the pharmaceutical industry. The use of 0.1N HCl as a solvent ensures stable and reproducible results, making this a trustworthy analytical procedure.

References

Application Note: A Guide to Studying Bacterial Topoisomerase IV Inhibition Using Pazufloxacin Mesilate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of pazufloxacin mesilate as a specific chemical probe to investigate the function and inhibition of bacterial topoisomerase IV. Pazufloxacin, a potent fluoroquinolone antibiotic, targets bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division[1][2]. By stabilizing the enzyme-DNA cleavage complex, pazufloxacin effectively halts these processes, leading to bacterial cell death[3][4]. This document details the underlying scientific principles, provides validated, step-by-step protocols for key enzymatic and cellular assays, and offers insights into data interpretation and troubleshooting.

Scientific Principles: The Role and Inhibition of Topoisomerase IV

Bacterial topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits (GrlA and GrlB in S. aureus)[5]. Its primary and essential function is the decatenation, or unlinking, of interlocked daughter chromosomes following DNA replication[6][7]. This process is critical for proper chromosome segregation into daughter cells during cell division[6][8]. Additionally, topoisomerase IV helps relax positive supercoils that accumulate ahead of the replication fork, a role it shares with DNA gyrase[6][9].

Fluoroquinolones, including pazufloxacin, exert their bactericidal effect by targeting topoisomerase IV and DNA gyrase[5][]. The drug binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but not re-ligated[3][11]. This stabilized "cleavage complex" creates a physical roadblock to DNA replication forks and leads to the generation of lethal double-strand breaks[3][5]. While many fluoroquinolones target both enzymes, their relative affinity can differ. In many Gram-positive bacteria, topoisomerase IV is the primary target, whereas DNA gyrase is often the primary target in Gram-negative bacteria[3][][12].

Causality Behind the Mechanism: The formation of the ternary drug-enzyme-DNA complex is the critical event. By preventing the re-ligation of the DNA backbone, pazufloxacin converts an essential enzyme into a cellular poison that actively fragments the chromosome.

TopoIV_Inhibition cluster_replication DNA Replication Cycle cluster_enzyme Topoisomerase IV Action cluster_inhibition Pazufloxacin Inhibition ReplicatedDNA Replicated, Catenated Daughter Chromosomes Segregation Chromosome Segregation & Cell Division ReplicatedDNA->Segregation Requires Decatenation TopoIV Topoisomerase IV (ParC2ParE2) CleavageComplex Transient Cleavage Complex (DNA Break) TopoIV->CleavageComplex Binds & Cleaves DNA Religation DNA Religation (Decatenated DNA) CleavageComplex->Religation Passes Strand & Re-ligates TernaryComplex Stable Ternary Complex (Pazufloxacin-TopoIV-DNA) CleavageComplex->TernaryComplex Traps Complex Religation->Segregation Enables Pazufloxacin Pazufloxacin Pazufloxacin->TernaryComplex Block Replication Fork Stall & Double-Strand Breaks (Bactericidal Effect) TernaryComplex->Block Prevents Religation

Caption: Mechanism of Topoisomerase IV and its inhibition by pazufloxacin.

This compound: Properties and Stock Solution Preparation

Pazufloxacin is typically used in its mesylate salt form, which enhances its solubility and stability[1]. Careful preparation and storage of stock solutions are critical for reproducible experimental results.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₆H₁₅FN₂O₄ · CH₄O₃S [13]
Molecular Weight 414.41 g/mol [13]
CAS Number 163680-77-1 [14]
Appearance White to off-white crystalline solid General Knowledge
Solubility Soluble in DMSO (≥ 55 mg/mL), Water (approx. 82 mg/mL), and PBS (pH 7.2) (approx. 10 mg/mL) [13][15][16]

| Storage | Powder: -20°C for ≥ 3 years. Stock Solution: -80°C for up to 1 year. |[13][15] |

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Expertise & Experience: Using Dimethyl Sulfoxide (DMSO) is standard for creating high-concentration stocks of many organic molecules for in vitro assays. It is crucial to use anhydrous DMSO as absorbed moisture can reduce the solubility of the compound[13]. Aliquoting the stock prevents multiple freeze-thaw cycles, which can lead to degradation and precipitation.

Materials:

  • This compound powder (CAS: 163680-77-1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (414.41 g/mol ) * (1000 mg/g) = 4.1441 mg.

  • Weighing: Carefully weigh out approximately 4.15 mg of this compound powder and record the exact weight.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Example: If you weighed exactly 4.15 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary to aid dissolution[15].

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL). Store these aliquots in a sealed container at -80°C for long-term stability[17]. For short-term use (up to one month), storage at -20°C is acceptable[17].

Core Experimental Protocols

The following protocols provide robust methods to characterize the inhibitory activity of pazufloxacin against bacterial topoisomerase IV.

Protocol 2: Topoisomerase IV Decatenation Assay

Principle: This assay measures the primary biological function of topoisomerase IV. The substrate, kinetoplast DNA (kDNA), is a large network of interlocked DNA mini-circles isolated from the mitochondria of trypanosomes like Crithidia fasciculata[18][19]. Active topoisomerase IV decatenates this network, releasing individual mini-circles. When analyzed by agarose gel electrophoresis, the large kDNA network is trapped in the loading well, while the smaller, released mini-circles migrate into the gel[20]. An effective inhibitor like pazufloxacin will prevent this release, resulting in a dose-dependent decrease of mini-circles in the gel[20].

Trustworthiness: This protocol is self-validating through the inclusion of essential controls. The "No Enzyme" control confirms the substrate is catenated, while the "No Inhibitor" control demonstrates full enzyme activity.

Materials:

  • Purified bacterial topoisomerase IV (e.g., from S. aureus or E. coli)

  • Kinetoplast DNA (kDNA) substrate (e.g., 100 ng/µL)

  • 5X Topoisomerase IV Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM Potassium Glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL Albumin)[18]

  • Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% glycerol)[18]

  • This compound stock solution (10 mM in DMSO) and appropriate solvent (DMSO)

  • Stop Buffer/Loading Dye (e.g., 40% Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Agarose, Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Sterile water, microcentrifuge tubes, and pipettes

Procedure:

  • Prepare Drug Dilutions: Serially dilute the 10 mM pazufloxacin stock solution in DMSO to create a range of concentrations for testing (e.g., 10 mM to 1 µM).

  • Reaction Setup: On ice, prepare a master mix for the number of reactions planned. For a single 30 µL reaction:

    • 6 µL of 5X Assay Buffer

    • 2 µL of kDNA (200 ng)

    • 18 µL of sterile water

  • Aliquot Master Mix: Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add Inhibitor:

    • Control (No Enzyme): Add 1 µL of DMSO and 3 µL of Dilution Buffer.

    • Control (No Inhibitor): Add 1 µL of DMSO.

    • Test Reactions: Add 1 µL of each pazufloxacin dilution.

  • Add Enzyme: Dilute the topoisomerase IV enzyme in ice-cold Dilution Buffer to a working concentration (pre-determined to give full decatenation in the assay time). Add 3 µL of the diluted enzyme to the "No Inhibitor" and all "Test" tubes. Mix gently by pipetting.

  • Incubation: Incubate all tubes at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load 20 µL of each reaction into the wells of a 1% agarose gel. Run the gel at ~85V for 2 hours or until the dye front has migrated sufficiently[19].

  • Visualization: Stain the gel with a suitable DNA stain, destain if necessary, and visualize using a gel documentation system[18].

Expected Results:

  • No Enzyme Lane: A fluorescent band will be visible only in the well, representing the intact kDNA network.

  • No Inhibitor Lane: The well will be empty or faint, and a strong band (or bands, representing relaxed and supercoiled forms) of released mini-circles will be visible migrating in the gel.

  • Pazufloxacin Lanes: With increasing concentrations of pazufloxacin, the intensity of the released mini-circle band will decrease, while the signal in the well will increase, indicating inhibition of decatenation.

Decatenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix 1. Prepare Master Mix (Buffer, kDNA, H2O) Aliquot 3. Aliquot Mix into Tubes Prep_Mix->Aliquot Prep_Drug 2. Prepare Pazufloxacin Serial Dilutions Add_Drug 4. Add Drug or DMSO Control Prep_Drug->Add_Drug Aliquot->Add_Drug Add_Enzyme 5. Add Diluted Topo IV Enzyme Add_Drug->Add_Enzyme Incubate 6. Incubate at 37°C Add_Enzyme->Incubate Stop 7. Stop Reaction with Loading Dye Incubate->Stop Gel 8. Run Agarose Gel Electrophoresis Stop->Gel Visualize 9. Stain & Visualize Gel Gel->Visualize

Caption: Workflow for the Topoisomerase IV Decatenation Assay.

Protocol 3: Topoisomerase IV-Mediated DNA Cleavage Assay

Principle: This assay directly tests the mechanism of quinolone action. It detects the formation of the stabilized cleavage complex[21][22]. The enzyme is incubated with a supercoiled plasmid DNA substrate (e.g., pBR322) in the presence of the inhibitor. The reaction is then treated with a strong denaturant (SDS) and a protease (Proteinase K). SDS denatures the topoisomerase, and because the enzyme is covalently attached to the DNA in the cleavage complex, this covalent link cannot be reversed. Proteinase K then digests the enzyme, leaving a linearized plasmid with protein fragments attached. On an agarose gel, this linearized DNA migrates slower than the supercoiled substrate, providing a direct measure of cleavage complex formation[23][24].

Expertise & Experience: This assay is typically performed without ATP for quinolones, as they do not require it to stabilize the cleavage intermediate[24]. The addition of SDS is the critical step that traps the complex; without it, the cleavage would be readily reversible.

Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL)

  • 5X Cleavage Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM Potassium Glutamate, 10 mM Mg-Acetate, 10 mM DTT)[21]

  • Enzyme Dilution Buffer

  • This compound stock solution and solvent (DMSO)

  • 2% (w/v) Sodium Dodecyl Sulfate (SDS) solution

  • Proteinase K solution (10 mg/mL)

  • Stop Buffer/Loading Dye

  • Agarose and electrophoresis reagents

Procedure:

  • Reaction Setup: On ice, prepare a master mix. For a single 30 µL reaction:

    • 6 µL of 5X Cleavage Assay Buffer

    • 1 µL of supercoiled pBR322 (500 ng)

    • 19 µL of sterile water

  • Aliquot Master Mix: Aliquot 26 µL of the master mix into pre-chilled tubes.

  • Add Inhibitor: Add 1 µL of DMSO (controls) or the appropriate pazufloxacin dilution to each tube.

  • Add Enzyme: Add 3 µL of diluted topoisomerase IV to all tubes except the "No Enzyme" control. Mix gently.

  • Incubation (Cleavage): Incubate all tubes at 37°C for 30 minutes.

  • Trap Complex: Add 3 µL of 2% SDS to each tube, mix gently, and incubate at 37°C for 5 minutes.

  • Digest Protein: Add 1.5 µL of 10 mg/mL Proteinase K, mix gently, and incubate at 37°C for another 30 minutes[21].

  • Stop and Load: Add 6 µL of Stop Buffer/Loading Dye.

  • Electrophoresis & Visualization: Run and analyze on a 1% agarose gel as described in Protocol 2.

Expected Results:

  • Control Lanes: The "No Enzyme" and "No Inhibitor" lanes should show a predominant band of fast-migrating supercoiled plasmid DNA.

  • Pazufloxacin Lanes: With increasing concentrations of pazufloxacin, a new, slower-migrating band corresponding to linearized plasmid DNA will appear and increase in intensity. This demonstrates dose-dependent stabilization of the cleavage complex.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

Principle: This whole-cell assay connects the enzymatic inhibition observed in biochemical assays to the actual antibacterial effect. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. The broth microdilution method is a standardized technique used to determine MIC values in a 96-well plate format, allowing for efficient testing of multiple concentrations.

Authoritative Grounding: This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for antimicrobial susceptibility testing methodologies[25][26][27].

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, a standard quality control strain)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Incubator (35-37°C)

  • Spectrophotometer or plate reader (optional, for turbidity measurement)

Procedure:

  • Prepare Drug Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of a 2X starting concentration of pazufloxacin (e.g., 128 µg/mL) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

    • This leaves column 11 as a growth control (no drug) and column 12 as a sterility control (no bacteria).

  • Prepare Inoculum: Grow the bacterial strain to the early-log phase. Dilute the culture in CAMHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension 1:100 to achieve a final concentration of ~1 x 10⁶ CFU/mL.

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final inoculum density in the wells will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Read Results: Determine the MIC by visually inspecting the plate for the lowest drug concentration that completely inhibits visible bacterial growth (i.e., the first clear well). A pellet at the bottom of the well indicates growth.

Data Presentation: MIC values are typically reported in µg/mL.

Table 2: Example MIC Data for Pazufloxacin

Bacterial Species Pazufloxacin MIC₉₀ (µg/mL) Reference
E. coli (clinical isolates) 0.05 [28]
K. pneumoniae (clinical isolates) 0.1 [28]
Methicillin-Susceptible S. aureus (MSSA) 0.39 [28]
Methicillin-Resistant S. aureus (MRSA) 12.5 [28]

| P. aeruginosa | >100 |[29] |

Note: MIC₅₀/MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

References

Troubleshooting & Optimization

Troubleshooting inconsistent Pazufloxacin Mesilate MIC results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Pazufloxacin Mesilate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during Minimum Inhibitory Concentration (MIC) testing of this potent fluoroquinolone antibiotic. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your experimental results.

This compound is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for DNA replication, transcription, and repair in bacteria. By targeting both enzymes, Pazufloxacin disrupts essential cellular processes, leading to bacterial cell death.[1][2] The mesylate salt formulation enhances its solubility and stability, making it suitable for intravenous administration in clinical settings.[1]

Accurate MIC determination is fundamental to both preclinical research and clinical diagnostics. However, the chemical nature of fluoroquinolones, including Pazufloxacin, makes them susceptible to variations in testing conditions, which can lead to inconsistent and unreliable results. This guide will walk you through a systematic approach to troubleshooting, grounded in established scientific principles and standardized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Issues - Reagent and Media Quality

Question 1: My MIC values for quality control (QC) strains are consistently higher than the expected range. Where should I start troubleshooting?

Answer: This is a classic deviation that almost always points back to the test medium. For fluoroquinolones, the primary culprit is the concentration of divalent cations, specifically Magnesium (Mg²⁺) and Calcium (Ca²⁺), in your Mueller-Hinton Broth (MHB).

  • The Causality: Pazufloxacin, like other fluoroquinolones, possesses a carboxyl group that can chelate divalent cations.[4][5] This interaction effectively reduces the concentration of free, active drug available to inhibit the bacteria, leading to a false elevation of the MIC.[4][6][7] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) mandate the use of cation-adjusted Mueller-Hinton Broth (CAMHB) to minimize this inter-laboratory variability.[8][9]

  • Troubleshooting Steps:

    • Verify Your Media: Confirm you are using CAMHB. If you are preparing MHB from powder, ensure you are adjusting the cation concentrations post-sterilization.

    • Check Manufacturer's Certificate of Analysis (CoA): For commercially prepared CAMHB, verify the final concentrations of Mg²⁺ and Ca²⁺ from the CoA. The recommended concentrations are:

      • Mg²⁺: 10 to 12.5 mg/L

      • Ca²⁺: 20 to 25 mg/L

    • Lot-to-Lot Variability: If you've recently switched to a new lot of media, run QC strains with both the old and new lots in parallel to identify any performance differences.

Question 2: We prepare our own Mueller-Hinton Broth. What is the correct protocol for cation adjustment?

Answer: Preparing your own CAMHB requires careful attention to detail to ensure you meet the CLSI/EUCAST standards.

  • Expert Insight: It is critical to add the cation stock solutions after the broth has been autoclaved and cooled. Adding them before autoclaving can lead to precipitation and inaccurate final concentrations.

Protocol: Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)
  • Prepare Base MHB: Prepare Mueller-Hinton Broth according to the manufacturer's instructions. Dispense into the final sterile containers (e.g., flasks or bottles) and autoclave. Allow the broth to cool to room temperature.

  • Prepare Cation Stock Solutions:

    • Magnesium Stock: Prepare a 10 mg/mL (10,000 mg/L) stock solution of Mg²⁺. A common method is to use MgCl₂·6H₂O. Dissolve 8.36 g of MgCl₂·6H₂O in 100 mL of deionized water. Sterilize by filtration.

    • Calcium Stock: Prepare a 10 mg/mL (10,000 mg/L) stock solution of Ca²⁺. A common method is to use CaCl₂·2H₂O. Dissolve 3.68 g of CaCl₂·2H₂O in 100 mL of deionized water. Sterilize by filtration.

  • Adjust the Cooled MHB: Aseptically add the required volume of each sterile stock solution to your cooled, autoclaved MHB to reach the target concentrations.

    • For Mg²⁺ (target ~12.5 mg/L): Add 1.25 mL of the 10 mg/mL Mg²⁺ stock per liter of MHB.

    • For Ca²⁺ (target ~25 mg/L): Add 2.5 mL of the 10 mg/mL Ca²⁺ stock per liter of MHB.

  • Mix and Quality Control: Swirl the final medium gently to ensure homogeneity. Before use, perform QC with standard reference strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853, S. aureus ATCC® 29213) to verify that MICs fall within the acceptable ranges published by CLSI or EUCAST.[10][11]

Question 3: My MIC results seem to drift, sometimes high, sometimes low, even with QC strains. What else could be affecting the media?

Answer: Beyond cations, the pH of your Mueller-Hinton Broth is another critical parameter that can cause MIC variability for fluoroquinolones.

  • The Causality: The antimicrobial activity of fluoroquinolones is pH-dependent. A lower (more acidic) pH generally reduces the activity of many quinolones, resulting in higher MICs.[6][7] The acceptable pH range for CAMHB is 7.2 to 7.4 . Deviations outside this range can significantly impact your results.

  • Troubleshooting Workflow:

    G start Inconsistent MIC Results Observed check_ph Measure pH of Cooled, Final CAMHB Lot start->check_ph ph_ok Is pH between 7.2 and 7.4? check_ph->ph_ok adjust_ph Adjust pH with sterile 1N NaOH or 1N HCl ph_ok->adjust_ph  No retest_qc Re-test QC Strains with pH-adjusted Media ph_ok->retest_qc  Yes discard Discard Media Lot. Investigate Water Source or Powder Preparation. ph_ok->discard If adjustment fails or is substantial adjust_ph->check_ph pass QC Pass: Proceed with Experimental Testing retest_qc->pass

    Caption: Workflow for troubleshooting media pH issues.

Section 2: Procedural Variability - The Inoculum

Question 4: I've confirmed my media is perfect, but my results are still inconsistent, especially between experiments run on different days. What's the next step?

Answer: The most significant source of procedural error in any MIC test is the preparation of the bacterial inoculum.[12][13] An inoculum that is too dense or too sparse will lead to incorrect MIC values. This is known as the "inoculum effect," where a higher bacterial density can overcome the antibiotic, leading to falsely high MICs.[12][14]

  • Trustworthiness through Standardization: The only way to ensure reproducibility is to strictly adhere to a standardized method for inoculum preparation every single time. The goal is to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

Protocol: Standardized Inoculum Preparation (CLSI M07-ED12)
  • Primary Culture: Using a sterile loop, touch 3-5 well-isolated colonies of the same morphology from a fresh (18-24 hour) agar plate.

  • Create Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or non-supplemented broth. Vortex thoroughly to create a smooth, homogenous suspension.

  • Standardize Turbidity: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard . This is a critical step. Use a photometer (densitometer) or, if unavailable, compare visually against a freshly prepared BaSO₄ standard in equivalent tubes with a white background and contrasting black line. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Final Dilution: This standardized suspension must be diluted to achieve the final target inoculum.

    • Within 15 minutes of standardization, dilute the suspension in CAMHB. A common dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB), followed by further dilution depending on the inoculation volume of your assay. The key is to calculate the dilution needed to arrive at 5 x 10⁵ CFU/mL in the final well volume.

  • Verification (Purity & Count):

    • Purity Plate: After preparing the final inoculum, streak a loopful onto a non-selective agar plate to check for purity.

    • Colony Count: Perform a quantitative colony count on the final inoculum by plating serial dilutions. This validates your procedure and is essential for troubleshooting.

Data Presentation: Impact of Inoculum Density on Pazufloxacin MIC

Inoculum Density in WellObserved MIC for P. aeruginosa (Hypothetical)Interpretation
5 x 10⁴ CFU/mL0.5 µg/mLFalsely Low (Insufficient challenge)
5 x 10⁵ CFU/mL 1 µg/mL Correct (Standardized)
5 x 10⁶ CFU/mL4 µg/mLFalsely High (Inoculum effect)
Section 3: Pazufloxacin-Specific Issues

Question 5: Are there any specific chemical properties of this compound I should be aware of when preparing stock solutions?

Answer: Yes. Like many antimicrobials, the stability and solubility of this compound are important considerations.

  • Solubility: this compound is soluble in DMSO and PBS (pH 7.2).[17] For MIC testing, it is highly recommended to use DMSO to prepare a high-concentration primary stock solution (e.g., 10 mg/mL). This stock can then be diluted in the appropriate aqueous medium (e.g., CAMHB) for the assay. Using fresh, high-quality DMSO is important, as moisture-absorbing DMSO can reduce the solubility of the compound.[18]

  • Storage and Stability:

    • Powder: Store the solid compound as recommended by the manufacturer, typically at -20°C.[17]

    • Stock Solutions: Aliquot your high-concentration DMSO stock solution into single-use vials and store them at -20°C or -80°C.[19] Avoid repeated freeze-thaw cycles, which can lead to degradation and concentration changes. When stored at -20°C, use within one month; at -80°C, use within six months.[19]

  • Working Solutions: Prepare fresh working dilutions from the frozen stock for each experiment. Do not store dilute, aqueous solutions of the drug for extended periods.

Logical Relationship Diagram: Key Variables in MIC Testing

G MIC Accurate Pazufloxacin MIC Media Media Quality (CAMHB) MIC->Media Inoculum Inoculum Prep (Standardized) MIC->Inoculum Drug Drug Integrity (Stock/Working Sol.) MIC->Drug Protocol Assay Conditions (Incubation, etc.) MIC->Protocol Cations Cations (Mg2+, Ca2+) Media->Cations pH pH (7.2-7.4) Media->pH Density Density (0.5 McFarland) Inoculum->Density Purity Purity Inoculum->Purity Solvent Solubility (DMSO) Drug->Solvent Storage Storage (-20°C / -80°C) Drug->Storage Time Time (16-20h) Protocol->Time Temp Temperature (35±2°C) Protocol->Temp

Caption: Interrelated factors affecting Pazufloxacin MIC accuracy.

References

Technical Support Center: Pazuf-lo-xa-cin Mesilate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pazufloxacin Mesilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][2] It is effective against both Gram-positive and Gram-negative bacteria.[1][2] The mesylate salt form is used to enhance the solubility and stability of the parent compound, pazufloxacin.[3] However, like many active pharmaceutical ingredients (APIs), achieving the desired concentration in aqueous solutions for in vitro assays, formulation development, or other experimental work can be challenging due to its physicochemical properties.

Q2: What are the reported aqueous solubility values for this compound?

The solubility of this compound can vary depending on the solvent and pH. Here's a summary of reported solubility data:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water100.0241.31
PBS (pH 7.2)10.024.13
DMSO62.5150.82
DMF20.048.26
Ethanol1.02.41

Source: MedKoo Biosciences, Cayman Chemical[2][4]

It is important to note that these are approximate values and can be influenced by experimental conditions.

Q3: How does pH influence the solubility of this compound?

Pazufloxacin is an amphoteric molecule, meaning it can act as either an acid or a base.[5] Its solubility is therefore pH-dependent. The molecule contains a carboxylic acid and an amino group, and depending on the pH of the medium, it can exist as a zwitterion, a cation, or a carboxylate anion.[5] Generally, its solubility is higher in acidic and alkaline conditions compared to its isoelectric point. For instance, a phosphate buffer at pH 4 has been used in combination with methanol to dissolve pazufloxacin for HPLC analysis.[6][7][8][9]

Q4: What are the best practices for preparing a stock solution of this compound?

For creating a stock solution, dissolving this compound in an organic solvent like DMSO is a common practice.[2][4][10][11] A suggested concentration for a DMSO stock solution is 10 mM.[12] For aqueous solutions without organic solvents, you can directly dissolve the crystalline solid in aqueous buffers.[6] For example, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2][4][6]

Q5: How should I store this compound powder and its stock solutions?

  • Powder: For long-term stability, this compound powder should be stored at -20°C.[1][6]

  • Stock Solutions: Once dissolved, it's recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles.[6]

    • DMSO stock solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

    • Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[6]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter when trying to dissolve this compound in aqueous solutions.

Issue 1: The compound is not dissolving completely, or a precipitate forms.

Initial Diagnostic Questions:

  • What is the source and purity of your this compound?

  • What solvent are you using, and is it fresh and of high quality?

  • What is the target concentration?

  • What is the pH of your aqueous solution?

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete dissolution.

Detailed Explanations and Protocols:

  • Solvent Quality: For organic solvents like DMSO, ensure they are fresh and not overly exposed to moisture, as this can reduce their solvating capacity.[6][11]

  • pH Adjustment:

    • Prepare your aqueous buffer (e.g., phosphate or citrate buffer).

    • Measure the initial pH.

    • Gradually add small amounts of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while stirring and monitoring the pH.

    • As you approach more acidic (e.g., pH 4-5) or alkaline (e.g., pH 8-9) ranges, observe for improved dissolution.

  • Gentle Heating and Sonication:

    • If precipitation occurs, place the solution in a water bath set to a gentle heat (e.g., 37-40°C). Do not overheat, as this can cause degradation.

    • Alternatively, use a sonicator bath for short bursts (e.g., 5-10 minutes) to aid in breaking up aggregates and enhancing dissolution.[6]

Issue 2: Precipitation occurs when diluting a stock solution into an aqueous medium (e.g., cell culture media).

This is a common issue when a drug is highly soluble in an organic solvent but has limited solubility in an aqueous environment.

Logical Relationship Diagram:

G cluster_0 Cause cluster_1 Effect High Organic Solvent Concentration High Organic Solvent Concentration Precipitation in Aqueous Medium Precipitation in Aqueous Medium High Organic Solvent Concentration->Precipitation in Aqueous Medium leads to

Caption: Cause and effect of precipitation upon dilution.

Mitigation Strategies:

  • Lower the Stock Concentration: If your initial stock solution is highly concentrated, the amount of organic solvent introduced upon dilution might be enough to cause the drug to crash out of solution. Try preparing a less concentrated stock solution.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in the solvent environment can sometimes prevent precipitation.

  • Increase Final Volume: By increasing the total volume of your final aqueous solution, you decrease the final percentage of the organic solvent.

  • Use of Surfactants: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80) to the final aqueous medium can help to maintain the solubility of the compound.

Issue 3: Inconsistent results in bioassays, possibly due to solubility issues.

Inconsistent bioassay results can sometimes be traced back to incomplete or variable solubilization of the test compound.

Protocol for Verifying Solubilization:

  • Prepare the solution as you normally would for your assay.

  • Centrifuge a small aliquot of the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material.

  • Carefully collect the supernatant and measure its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9][13][14]

  • Compare the measured concentration to the intended theoretical concentration. A significant discrepancy indicates incomplete dissolution.

Experimental Workflow for HPLC Analysis:

Caption: Workflow for verifying solubility using HPLC.

Advanced Formulation Strategies to Enhance Aqueous Solubility

For more persistent solubility challenges, especially in the context of drug formulation, more advanced techniques may be necessary. These approaches aim to modify the physicochemical properties of the drug to improve its interaction with water.

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state.[15] Techniques like hot-melt extrusion and spray drying can be used to create amorphous solid dispersions, which often exhibit higher solubility and dissolution rates compared to the crystalline form.[16][17]

  • Complexation: Utilizing complexing agents like cyclodextrins can enhance solubility by encapsulating the poorly soluble drug molecule within a more hydrophilic structure.[18]

  • Particle Size Reduction: Techniques such as micronization and nanocrystal formation increase the surface area of the drug particles, which can lead to a faster dissolution rate.[19]

Stability Considerations

It's crucial to be aware of the stability of this compound under various conditions, as degradation can be mistaken for solubility issues.

  • Hydrolytic Stability: this compound is susceptible to hydrolysis under strongly acidic and alkaline conditions, especially when heated.[20]

  • Oxidative Stability: The drug is also susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide.[20]

  • Photostability: As with many fluoroquinolones, exposure to light should be minimized to prevent photodegradation. It is advisable to work with solutions in a protected environment and store them in light-resistant containers.[21]

By systematically addressing these potential issues, researchers can overcome the challenges associated with the aqueous solubility of this compound and ensure the accuracy and reproducibility of their experimental results.

References

Technical Support Center: Pazufloxacin Mesilate Degradation Product Analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Pazufloxacin Mesilate and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are working on stability-indicating assays for this important fluoroquinolone antibiotic. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the integrity and accuracy of your experimental results.

The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to develop stability-indicating analytical methods, as mandated by regulatory bodies.[1][2][3][4] This guide will walk you through the process, from stress testing to HPLC troubleshooting, providing the "why" behind the "how."

Frequently Asked Questions (FAQs)
Forced Degradation Studies

Q1: What are the essential stress conditions for a forced degradation study of this compound?

A1: To comprehensively understand the degradation profile of this compound, you must subject it to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[1] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.

Key stress conditions include:

  • Acid Hydrolysis: Treatment with an acid like 0.1 M HCl at an elevated temperature (e.g., 80°C) is a common starting point. Pazufloxacin has shown susceptibility to acid hydrolysis, leading to the formation of specific degradation products.[5]

  • Alkaline Hydrolysis: Using a base such as 0.1 M NaOH, also at an elevated temperature (e.g., 80°C), is critical. The degradation in alkaline conditions can be rapid, with studies showing significant decomposition.[5]

  • Oxidative Degradation: Exposure to an oxidizing agent like 3% hydrogen peroxide (H₂O₂) is necessary. Fluoroquinolones can be particularly susceptible to oxidation, often affecting the piperazine moiety.[5][6]

  • Thermal Degradation: The solid drug substance should be exposed to dry heat to assess its thermal stability.

  • Photodegradation: The drug should be exposed to UV and visible light to test for photostability, as described in ICH guideline Q1B.

Q2: My forced degradation study is showing no degradation or 100% degradation. What should I do?

A2: This is a common method development challenge. The key is to adjust the intensity of your stress conditions.

  • No/Minimal Degradation: If you observe little to no degradation (e.g., <5%), the stress condition is too mild. You should systematically increase the stressor. This can be done by increasing the concentration of the acid/base/oxidizing agent, raising the temperature, or extending the exposure time. For instance, one study noted minimal degradation under acidic conditions, while another achieved 7.16% degradation by heating at 80°C in 0.1 M HCl.[5]

  • Complete Degradation: If the parent peak has disappeared entirely, your stress condition is too harsh. You need to decrease the intensity. Consider lowering the temperature, reducing the concentration of the stressor, or shortening the exposure time. For example, some research indicates that alkaline hydrolysis of Pazufloxacin can be very rapid.[5]

The process is iterative. The goal is to find the sweet spot that generates a representative profile of degradation products without completely destroying the parent drug.

HPLC Method Development & Troubleshooting

A robust, stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.

Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol is a robust starting point based on validated methods found in the literature.[5][7][8]

Chromatographic Conditions:

ParameterRecommended SettingRationale & Expert Notes
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity to retain Pazufloxacin and its likely less polar degradation products, enabling effective separation.
Mobile Phase Methanol:50mM Potassium Dihydrogen Orthophosphate (40:60, v/v), pH 4.5The buffer controls the ionization state of Pazufloxacin, which is crucial for consistent retention and good peak shape. A pH of 4.5-5.5 has been shown to improve peak shape and reduce tailing.[5]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 249 nmThis compound shows a strong absorbance maximum at this wavelength, ensuring high sensitivity for both the parent drug and its chromophoric degradation products.[5][8][9]
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 20 µLThis volume is a good starting point to avoid column overload while ensuring a detectable signal.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.[5]

  • For forced degradation studies, dilute this stock to a working concentration (e.g., 15 µg/mL) with the respective stressor solution (e.g., 0.1 M HCl).[5]

  • After the specified stress period, neutralize the samples (acid with base, base with acid) and dilute with the mobile phase to the final target concentration.

Troubleshooting Guide

Q3: I'm seeing significant peak tailing for the main Pazufloxacin peak. What's causing this and how can I fix it?

A3: Peak tailing is one of the most common issues in reversed-phase HPLC and often points to secondary interactions between the analyte and the column's stationary phase.[10][11][12][13]

  • Causality: The primary cause is often the interaction of basic analytes, like the amine groups in Pazufloxacin, with acidic silanol groups on the silica surface of the C18 column.[10] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is well-controlled and buffered. Operating at a lower pH (e.g., 3-5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[10]

    • Check Buffer Capacity: Ensure your buffer concentration is adequate, typically between 25-50 mM.[11] An insufficient buffer will not effectively control the on-column pH.

    • Use a Mobile Phase Additive: Adding a competing base like Triethylamine (TEA) can mask the active silanol sites, improving peak shape.[7][9]

    • Column Health: A contaminated guard column or a void at the head of the analytical column can cause tailing for all peaks.[14] First, try removing the guard column. If the problem persists, replace the analytical column.[15]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try injecting a diluted sample to see if the peak shape improves.[14][15]

Q4: My peaks for the degradation products are not well-resolved from the main peak. How can I improve the separation?

A4: Achieving baseline resolution is the primary goal of a stability-indicating method. If you have co-eluting peaks, you need to alter the selectivity of your chromatographic system.

  • Causality: Poor resolution means the chromatographic conditions are not sufficient to differentiate between the parent drug and its degradation products. This could be due to similarities in their polarity.

  • Troubleshooting Steps:

    • Modify Organic Content: Decrease the percentage of the organic modifier (methanol or acetonitrile) in your mobile phase. This will increase the retention time of all components and can often improve the separation between closely eluting peaks.

    • Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can significantly alter the selectivity of the separation due to different solvent-analyte interactions.

    • Adjust the pH: Changing the mobile phase pH can alter the ionization state of the analytes, which in turn affects their retention and can dramatically improve resolution.

    • Consider a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase) to introduce different separation mechanisms.

Q5: I'm observing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

A5: Ghost peaks are spurious peaks that do not originate from the injected sample. They are a common source of confusion and can interfere with the quantification of actual degradation products.

  • Causality: Ghost peaks are often contaminants that accumulate on the column from the mobile phase or system and are then eluted as the mobile phase strength increases.[16]

  • Troubleshooting Steps:

    • Check Mobile Phase Purity: Always use high-purity, HPLC-grade solvents and fresh, high-quality water (e.g., 18.2 MΩ·cm).

    • Clean the System: Flush the entire HPLC system, including the pump, injector, and tubing, with a strong solvent like 100% acetonitrile or isopropanol.

    • Identify the Source: Run a blank gradient (injecting mobile phase) to confirm the peaks are not from the sample. Then, systematically replace components (mobile phase A, mobile phase B) to isolate the source of contamination.

    • Sample Carryover: If the ghost peak has the same retention time as a peak from a previous injection, it could be carryover. Ensure your needle wash solvent is strong enough to completely clean the injector between runs.

Visualizing the Workflow & Degradation

To succeed in identifying degradation products, a systematic workflow is essential. The following diagram outlines the key stages from stress testing to characterization.

G cluster_0 Forced Degradation cluster_1 Analysis & Identification Pazufloxacin This compound (API) Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Pazufloxacin->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) Pazufloxacin->Base Oxidation Oxidation (e.g., 3% H2O2) Pazufloxacin->Oxidation Thermal Thermal Stress Pazufloxacin->Thermal Photo Photolytic Stress Pazufloxacin->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Inject Stressed Samples Base->HPLC Inject Stressed Samples Oxidation->HPLC Inject Stressed Samples Thermal->HPLC Inject Stressed Samples Photo->HPLC Inject Stressed Samples MS LC-MS/MS Analysis (for m/z and fragmentation) HPLC->MS Characterization Structure Elucidation of Degradants MS->Characterization

Caption: Workflow for Forced Degradation and Impurity Identification.

The degradation of fluoroquinolones like Pazufloxacin often involves modifications to the core ring structure or the piperazine side chain.[17][18] Understanding these pathways is key to anticipating and identifying the resulting products.

G Pazu Pazufloxacin DP1 Degradation Product 1 (Piperazine Ring Cleavage) Pazu->DP1 Oxidative/Hydrolytic Stress DP2 Degradation Product 2 (Hydroxylation) Pazu->DP2 Oxidative Stress DP3 Degradation Product 3 (Defluorination) Pazu->DP3 Photolytic Stress DP4 Degradation Product 4 (Decarboxylation) Pazu->DP4 Acidic/Thermal Stress

Caption: Potential Degradation Pathways for Pazufloxacin.

References

Technical Support Center: Overcoming the Inoculum Effect in Pazufloxacin Mesilate Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Pazufloxacin Mesilate. This resource provides in-depth troubleshooting guides and FAQs to address a critical variable in antimicrobial susceptibility testing (AST): the inoculum effect. Our goal is to equip you with the expertise to generate reliable and reproducible Minimum Inhibitory Concentration (MIC) data for this compound.

Pazufloxacin is a potent fluoroquinolone antibacterial agent that exerts its bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2] This mechanism makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[3][4] However, the accuracy of in vitro susceptibility testing, which is fundamental to predicting clinical efficacy, can be significantly compromised by the bacterial density used in the assay—a phenomenon known as the inoculum effect.[5][6][7]

This guide provides a structured, question-and-answer approach to help you understand, identify, and overcome challenges related to the inoculum effect in your this compound experiments.

Part 1: FAQs - Understanding the Inoculum Effect
Q1: What is the "inoculum effect" and why is it a critical concern in antimicrobial susceptibility testing?

The inoculum effect is an in vitro phenomenon where the MIC of an antimicrobial agent increases as the concentration of the initial bacterial inoculum rises.[8][9] In simpler terms, a higher number of bacteria at the start of the test can make an antibiotic appear less effective.[8] This is a major concern because standardized AST protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), mandate a specific inoculum density (typically around 5 x 10⁵ CFU/mL for broth microdilution) to ensure reproducible and clinically relevant results.[10][11] Deviations from this standard can lead to erroneously high MIC values, potentially misclassifying a susceptible isolate as resistant and impacting therapeutic decisions.[6][12]

Q2: Is this compound, as a fluoroquinolone, susceptible to the inoculum effect?

Yes, the inoculum effect is a known phenomenon for the fluoroquinolone class of antibiotics.[9][13] While most prominently studied with β-lactam antibiotics due to enzymatic degradation by β-lactamases, other mechanisms can cause this effect with different antibiotic classes.[14] For fluoroquinolones like Pazufloxacin, high bacterial densities can lead to a decreased effective drug concentration per cell and selection of resistant subpopulations, resulting in elevated MICs.[5][12] Therefore, strict adherence to standardized inoculum concentrations is paramount when determining the MIC of this compound to ensure accuracy.

Q3: What are the primary mechanisms that can cause an inoculum effect with Pazufloxacin?

Unlike β-lactams, where the inoculum effect is often driven by the production of drug-degrading enzymes like β-lactamases[14], the mechanisms for fluoroquinolones are more complex and can include:

  • Decreased Per-Cell Drug Concentration: At high bacterial densities, the number of antibiotic molecules available for each bacterial cell is reduced.[5][12] Since fluoroquinolones like Pazufloxacin need to enter the cell to inhibit DNA gyrase and topoisomerase IV, a lower effective concentration per cell can diminish the overall bactericidal activity.[1][3]

  • Selection of Resistant Subpopulations: A larger inoculum has a higher probability of containing pre-existing, less susceptible mutants. The antibiotic may eliminate the susceptible majority, but these resistant variants can survive and proliferate, leading to a higher observable MIC.

  • Adaptive Resistance Mechanisms: High bacterial densities can trigger quorum sensing and stress responses in bacteria, potentially leading to the upregulation of efflux pumps or changes in cell wall permeability. These adaptive changes can reduce the intracellular concentration of Pazufloxacin, thereby increasing the MIC.

  • Biofilm Formation: Although less relevant in standard broth microdilution, high-density cultures are a prerequisite for biofilm formation. Bacteria within biofilms are notoriously more resistant to antibiotics than their planktonic counterparts.[15]

Part 2: Troubleshooting Guide - Standardizing Your Inoculum
Q4: My MIC values for Pazufloxacin are inconsistent across experiments. Could the inoculum be the cause?

Absolutely. Inconsistent inoculum size is one of the most common sources of variability in MIC testing.[16][17] If your inoculum is too high, you will likely see falsely elevated and variable MICs. If it's too low, the MICs may appear artificially low. The CLSI allows for a narrow range around the target inoculum (e.g., 2 x 10⁵ to 8 x 10⁵ CFU/mL), and straying outside this window can compromise inter-assay reproducibility.[11]

Q5: What is the definitive protocol for preparing a bacterial inoculum for MIC testing according to CLSI standards?

Standardization is key to obtaining reliable data. The direct colony suspension method is a widely accepted and recommended procedure.[18]

Protocol: Inoculum Preparation by Direct Colony Suspension Method

  • Primary Culture: Streak the bacterial isolate onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours to obtain well-isolated colonies.

  • Colony Selection: Using a sterile loop or swab, touch the tops of 4-5 morphologically similar, well-isolated colonies.

  • Create Suspension: Transfer the colonies into a tube containing a sterile, transparent liquid (e.g., sterile saline or non-supplemented broth).

  • Vortex: Vortex the tube thoroughly to create a smooth, homogenous suspension, breaking up any clumps of bacteria.

  • Standardize Turbidity: Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This is a critical step.

    • Visual Comparison: Place your bacterial suspension tube and the 0.5 McFarland standard tube against a white card with black lines. Look through the tubes at the lines. The turbidity of your bacterial suspension should be equivalent to the standard.

    • Photometric Measurement: Use a spectrophotometer or a dedicated turbidity meter to measure the optical density (OD). A 0.5 McFarland standard is equivalent to an OD₆₂₅ of 0.08 to 0.13.

  • Final Dilution: This standardized suspension contains approximately 1.5 x 10⁸ CFU/mL. You must dilute this stock to achieve the final target inoculum for your assay. For the standard broth microdilution method, the final concentration in the wells should be 5 x 10⁵ CFU/mL.[10]

    • Example Dilution: Dilute the 0.5 McFarland suspension 1:150 in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to get an intermediate suspension of ~1 x 10⁶ CFU/mL. When you add equal volumes of this bacterial suspension and the antibiotic solution to the microplate wells, the final inoculum will be the desired 5 x 10⁵ CFU/mL.[19]

  • Use Promptly: The final diluted inoculum should be used within 30 minutes of preparation to maintain the correct cell density.[10]

Q6: How can I perform a quality control check on my final inoculum concentration?

To validate your inoculum preparation procedure, you should periodically perform a colony count on your final inoculum.

Protocol: Inoculum Viability Count

  • Prepare your final inoculum suspension (the one you would add to the microplate, e.g., ~1 x 10⁶ CFU/mL).

  • Perform a series of 1:10 serial dilutions in sterile saline.

  • Plate 100 µL from appropriate dilution tubes (e.g., 10⁻³ and 10⁻⁴ dilutions) onto non-selective agar plates.

  • Spread the suspension evenly using a sterile spreader.

  • Incubate the plates for 18-24 hours at 35°C ± 2°C.[20]

  • Count the colonies on the plate that yields between 30 and 300 colonies.

  • Calculate the original concentration (CFU/mL) using the formula:

    • CFU/mL = (Number of colonies) x (Dilution factor) x (10, to correct for 0.1 mL plated)

  • The calculated CFU/mL should be within the acceptable range for your test (e.g., for the intermediate suspension, it should be close to 1 x 10⁶ CFU/mL).

Part 3: Experimental Protocols & Data Interpretation
Q7: How do I perform a standard broth microdilution test to determine the MIC of this compound?

This protocol is based on CLSI guidelines and is designed to determine the MIC of this compound against a bacterial isolate.[21][22]

Protocol: Broth Microdilution MIC Assay

  • Prepare Antibiotic Plate:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform two-fold serial dilutions of the antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well after adding the inoculum should be 100 µL or 200 µL, depending on your lab's standard. A typical setup involves 50 µL of antibiotic dilution per well.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Prepare Standardized Inoculum: Prepare the bacterial inoculum to a concentration of ~1 x 10⁶ CFU/mL as described in the protocol in Q5.

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). This will bring the final bacterial concentration in each well to 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[20]

  • Read Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[21] You can read this visually or with a plate reader. The growth control well should be turbid, and the sterility control well should be clear.

Q8: How can I experimentally demonstrate and quantify the inoculum effect with this compound in my own lab?

To investigate the inoculum effect, you can perform parallel MIC assays using both a standard inoculum and a high inoculum.

Protocol: Comparing Standard vs. High Inoculum MIC

  • Prepare two sets of antibiotic dilution plates for this compound as described above.

  • Prepare a Standard Inoculum: Following the protocol in Q5, prepare a final inoculum of 5 x 10⁵ CFU/mL . Inoculate the first set of plates.

  • Prepare a High Inoculum: Prepare a second inoculum that is 100-fold more concentrated, resulting in a final concentration of 5 x 10⁷ CFU/mL in the wells.[8] This can be achieved by starting with a more concentrated McFarland suspension or by concentrating the 0.5 McFarland suspension via centrifugation before the final dilution step.[23]

  • Inoculate and Incubate: Inoculate the second set of plates with the high inoculum. Incubate both sets of plates under identical conditions.

  • Compare MICs: Read the MIC for both the standard inoculum (MIC-std) and the high inoculum (MIC-high). An inoculum effect is generally considered significant if there is a ≥4-fold or 8-fold increase in the MIC at the higher inoculum.[14][23]

Q9: How do I interpret my results if I suspect an inoculum effect? What would the data look like?

If an inoculum effect is present, you will observe a clear increase in the MIC value when using the high bacterial inoculum. Below is a table illustrating hypothetical, yet realistic, results for this compound against different bacterial isolates.

Table 1: Example of Inoculum Effect on this compound MIC Values (µg/mL)

Bacterial IsolateMIC at Standard Inoculum (5x10⁵ CFU/mL)MIC at High Inoculum (5x10⁷ CFU/mL)Fold-Increase in MICInoculum Effect Observed?
E. coli ATCC 259220.060.122-foldNo (Minor shift)
Clinical P. aeruginosa #10.548-foldYes (Significant)
Clinical S. aureus #10.250.52-foldNo (Minor shift)
Clinical K. pneumoniae #10.12518-foldYes (Significant)

Interpretation: In this example, the clinical isolates of P. aeruginosa and K. pneumoniae demonstrate a significant inoculum effect, with an 8-fold increase in the MIC. This suggests that at higher bacterial loads, such as those that might be found in a deep-seated infection, the efficacy of Pazufloxacin could be reduced.[8] The standard quality control strain and the S. aureus isolate show only a minor, insignificant shift.

Part 4: Visual Guides & Workflows

To further clarify these critical processes, the following diagrams illustrate the recommended workflow for inoculum preparation and the conceptual basis of the inoculum effect.

G cluster_prep Step 1: Primary Culture & Colony Selection cluster_standard Step 2: Standardization to 0.5 McFarland cluster_dilute Step 3: Final Dilution & Use p1 Streak isolate on fresh agar plate p2 Incubate 18-24h p1->p2 p3 Select 4-5 isolated colonies with a sterile loop p2->p3 s1 Suspend colonies in sterile saline p3->s1 s2 Vortex to create a homogenous suspension s1->s2 s3 Adjust turbidity to match 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) s2->s3 d1 Perform serial dilution in Cation-Adjusted Mueller-Hinton Broth s3->d1 d2 Achieve final working concentration for inoculation (e.g., ~1x10^6 CFU/mL) d1->d2 d3 Inoculate MIC plate within 30 mins d2->d3

Caption: CLSI-Recommended Inoculum Preparation Workflow.

G cluster_low Standard Inoculum (e.g., 5x10^5 CFU/mL) cluster_high High Inoculum (e.g., 5x10^7 CFU/mL) low_bac Low Bacterial Density low_drug Sufficient Drug Molecules per Bacterial Cell low_bac->low_drug low_result Effective Inhibition (Low MIC) low_drug->low_result high_bac High Bacterial Density high_drug Insufficient Drug Molecules per Bacterial Cell high_bac->high_drug high_select Selection of Tolerant/ Resistant Subpopulations high_bac->high_select high_result Reduced Inhibition (High MIC) high_drug->high_result high_select->high_result title Conceptual Model: The Inoculum Effect

References

How to improve Pazufloxacin Mesilate stability in stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Pazufloxacin Mesilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling and improving the stability of this compound in stock and working solutions. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Introduction to this compound Stability

Pazufloxacin is a third-generation fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[] It is supplied as a mesylate salt to enhance its aqueous solubility and stability.[2] However, like many quinolones, its stability in solution is not absolute and is highly dependent on environmental factors. Understanding the chemical liabilities of the molecule is the first step toward preventing degradation and ensuring the accuracy of your experimental outcomes. The primary degradation pathways for fluoroquinolones involve hydrolysis, oxidation, and photolysis.[3][4][5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter with this compound solutions, providing explanations for the underlying causes and actionable solutions.

Question 1: I'm seeing a gradual loss of potency or inconsistent results in my cell-based assays over a few days. What's happening?

Answer: This is a classic sign of compound degradation in your working solution. The most likely culprits are pH-mediated hydrolysis and oxidation, especially if you are using standard cell culture media.

  • The Cause (Causality):

    • pH-Mediated Hydrolysis: Pazufloxacin is an amphoteric molecule, meaning it can act as both an acid and a base.[7] It is most stable in a slightly acidic environment (pH 3.2-5.5).[3] Standard cell culture media are typically buffered to a physiological pH of ~7.4. In this slightly alkaline environment, the carboxylic acid group on the quinolone ring is deprotonated, making the molecule more susceptible to hydrolytic attack. Forced degradation studies confirm that Pazufloxacin is highly susceptible to alkaline hydrolysis, with one study showing 20.43% degradation when heated in 0.1 N NaOH.[3]

    • Oxidation: The quinolone structure, particularly the piperazine ring common to many fluoroquinolones, is vulnerable to oxidation by dissolved oxygen in aqueous media or by reactive oxygen species (ROS) generated by cellular processes.[4][5][6] Studies have shown that Pazufloxacin can induce oxidative damage, which implies the molecule itself is reactive with oxidizing agents.[8]

  • The Solution (Protocol):

    • Prepare Fresh Working Solutions: For maximum consistency, prepare fresh working solutions daily from a frozen, concentrated stock. Avoid storing dilute aqueous solutions for more than 24 hours, even at 4°C.

    • Use a Buffered Diluent for Intermediate Steps: If you need to make intermediate dilutions, use a sterile, slightly acidic buffer (e.g., a 50 mM phosphate buffer at pH 4.5) before the final dilution into your pH 7.4 culture medium just prior to the experiment.[3]

    • Minimize Headspace: When storing solutions, use vials that are appropriately sized to minimize the amount of air (oxygen) in the headspace.

    • Consider Antioxidants (Advanced): For long-term experiments, the inclusion of a mild antioxidant like N-acetyl-L-cysteine (NAC) in the culture medium could potentially mitigate oxidative degradation, though this should be validated for compatibility with your specific assay. The use of antioxidants to manage adverse effects related to fluoroquinolone-induced oxidative stress is documented.[9]

Question 2: My powdered this compound is difficult to dissolve directly in my aqueous buffer (e.g., PBS), or the solution appears cloudy.

Answer: This issue relates to the solubility limits and kinetics of this compound. While the mesylate salt improves water solubility, high concentrations can be difficult to achieve directly in neutral buffers, and precipitation can occur.

  • The Cause (Causality):

    • Solubility vs. pH: Pazufloxacin's solubility is pH-dependent. In neutral or slightly alkaline buffers like PBS (pH ~7.4), its solubility is lower than in acidic conditions.[10]

    • Kinetic vs. Thermodynamic Solubility: Even if a compound is thermodynamically soluble at a certain concentration, the rate of dissolution can be slow. Furthermore, concentrated stock solutions of buffers like PBS can precipitate when cooled, and this can affect the dissolution of other solutes.[11]

  • The Solution (Protocol):

    • Use an Organic Solvent for Primary Stock: The standard and most reliable method is to first prepare a high-concentration primary stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended choice due to its high solvating power for Pazufloxacin (up to 82 mg/mL).[4]

    • Step-Down Dilution: Prepare your aqueous working solutions by diluting the DMSO stock. For example, a 1:1000 dilution of a 10 mM DMSO stock into your aqueous buffer results in a final DMSO concentration of only 0.1%, which is well-tolerated by most cell lines.

    • Ensure Complete Dissolution: When preparing the primary stock, ensure the powder is completely dissolved by vortexing or brief sonication before making any dilutions.

Question 3: Should I be concerned about light exposure during my experiments?

Answer: While Pazufloxacin is more photostable than many other fluoroquinolones, it is still best practice to protect it from light.

  • The Cause (Causality):

    • Photodegradation: Fluoroquinolones can absorb UV light, which can excite the molecule to a higher energy state, leading to chemical reactions that alter its structure.[12] Common reactions include modifications to side chains, such as the piperazine ring.

    • Relative Stability: Studies specifically evaluating Pazufloxacin found it to be stable under UVA irradiation compared to other quinolones like ofloxacin and lomefloxacin, exhibiting the weakest phototoxicity.[9] However, "more stable" does not mean inert, and prolonged exposure to high-intensity light should be avoided.

  • The Solution (Protocol):

    • Use Amber Vials: Store all stock solutions in amber-colored glass or plastic vials to block UV and visible light.

    • Wrap in Foil: If amber vials are unavailable, wrap standard clear vials securely in aluminum foil.

    • Minimize Exposure During Handling: When working with the solutions on the benchtop, keep them in a covered ice bucket or rack. During long incubation periods in cell culture, the standard incubator environment is sufficiently dark.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for a long-term this compound stock solution? A1: Anhydrous DMSO is the best choice. A stock solution in DMSO can be stored at -80°C for up to one year or at -20°C for one to six months with minimal degradation.[3][4] Always use fresh, anhydrous-grade DMSO, as absorbed moisture can reduce solubility and promote hydrolysis.

Q2: What is the optimal pH for an aqueous working solution of Pazufloxacin? A2: The optimal pH for stability is in the acidic range. Based on data from pharmaceutical formulations and analytical methods, a pH between 3.2 and 5.5 is ideal for minimizing hydrolytic degradation.[3] For biological experiments at physiological pH (~7.4), it is critical to prepare the solution immediately before use.

Q3: Can I autoclave my Pazufloxacin solution to sterilize it? A3: No. Autoclaving involves high heat (121°C), which can accelerate hydrolysis and oxidation, even though the molecule has some thermal stability.[3] To sterilize a solution, use a 0.22 µm syringe filter made of a material compatible with your solvent (e.g., PTFE for DMSO-based solutions, PES or PVDF for aqueous solutions).

Q4: I see precipitates in my DMSO stock after pulling it from the -20°C freezer. Is it still usable? A4: Yes, this is common. DMSO freezes at +18.5°C, so your stock will be solid. Allow the vial to thaw completely at room temperature and ensure all precipitate is redissolved by vortexing thoroughly before making any dilutions. This ensures the concentration is uniform.

Data Summary & Key Parameters

ParameterRecommendation / ValueRationale & Source(s)
Primary Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubility (up to 82 mg/mL) and good stability when frozen.[4]
Aqueous Buffer pH 3.2 - 5.5 for storage; prepare fresh for pH ~7.4 useMinimizes hydrolytic degradation; molecule is most stable in acidic conditions.[3]
Long-Term Storage -80°C (up to 1 year in DMSO)Low temperature minimizes kinetic degradation processes.[4]
Short-Term Storage -20°C (1-6 months in DMSO); 4°C (≤ 24 hours aqueous)Prevents frequent freeze-thaw cycles for DMSO stocks; limits degradation in less stable aqueous solutions.[3]
Light Protection Use amber vials or wrap in aluminum foilAlthough relatively photostable, protection from UV light is a best practice to prevent photodegradation.[9]
Sterilization Method 0.22 µm sterile filtrationAvoids heat-induced degradation from autoclaving.

Experimental Protocols & Visual Guides

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol provides a step-by-step method for creating a stable, high-concentration stock solution suitable for long-term storage.

  • Pre-analysis & Calculation:

    • The molecular weight of this compound is 414.41 g/mol .

    • To make a 10 mM solution (0.010 mol/L), you need 4.144 mg per 1 mL of solvent.

    • Example: To prepare 5 mL of a 10 mM stock, weigh out 20.72 mg of this compound powder.

  • Procedure:

    • Weigh the required amount of this compound powder using a calibrated analytical balance and transfer it to a sterile, appropriately sized amber vial.

    • Add the calculated volume of anhydrous-grade DMSO.

    • Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can introduce moisture and degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date.

    • Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.

Diagram: Key Factors in Pazufloxacin Solution Stability

Stability_Factors cluster_solution Pazufloxacin Solution cluster_factors Degradation Factors cluster_outcomes Result Paz Pazufloxacin Mesilate Deg Degradation Products (Loss of Potency) pH High pH (> 7.0) pH->Deg Hydrolysis Ox Oxidizing Agents (e.g., O2, ROS) Ox->Deg Oxidation Light UV/Ambient Light Light->Deg Photolysis

Caption: Key environmental factors leading to the degradation of Pazufloxacin in solution.

Diagram: Recommended Stock Solution Workflow

Workflow cluster_prep Preparation cluster_storage Storage & Handling cluster_use Application weigh 1. Weigh Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aliquot 3. Aliquot into Single-Use Tubes dissolve->aliquot store 4. Store Frozen (-20°C or -80°C) aliquot->store thaw 5. Thaw One Aliquot store->thaw dilute 6. Dilute into Aqueous Buffer (Prepare Fresh) thaw->dilute use 7. Use in Assay Immediately dilute->use

Caption: A validated workflow for preparing and using Pazufloxacin stock solutions.

References

How to avoid Pazufloxacin Mesilate precipitation in culture media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Precipitation in Culture Media

Welcome to the Technical Support Center for Pazufloxacin Mesilate. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, I will walk you through the common challenges associated with the solubility of this compound in culture media and provide field-proven insights and protocols to ensure the success of your work.

This compound is a potent, broad-spectrum fluoroquinolone antibiotic.[1][2] Its utility in research is vast, but its physicochemical properties can present challenges, most notably, the potential for precipitation when introduced into complex aqueous environments like cell culture media. This guide will address the root causes of this issue and provide actionable solutions.

Troubleshooting Guide: Preventing this compound Precipitation

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: I've added my this compound stock solution to my cell culture medium, and it has become cloudy or formed a visible precipitate. What is the cause of this?

A: The most common reason for the precipitation of this compound in culture media is its interaction with divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[3][4] Cell culture media, like DMEM and RPMI-1640, are rich in these cations, which are essential for cell growth.[5]

Pazufloxacin, being a fluoroquinolone, has a chemical structure that allows it to chelate these metal ions, forming insoluble complexes that precipitate out of the solution.[3] This not only reduces the bioavailable concentration of the antibiotic but can also be detrimental to your cell cultures.[6]

Another contributing factor can be "solvent shock." If you add a highly concentrated stock solution (e.g., in DMSO) directly to the aqueous medium, the rapid change in solvent polarity can cause the drug to crash out of the solution before it has a chance to disperse.

Q2: How can I prepare a stable stock solution of this compound?

A: Proper preparation of a high-concentration stock solution is the first critical step in avoiding precipitation. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stable, concentrated stock of this compound.

Here is a summary of this compound solubility in common laboratory solvents:

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO~82~197.87
Water~82~197.87
DMF~20~48.2
Ethanol~7~16.89
PBS (pH 7.2)~10~24.1

Data compiled from multiple sources.[7][8][9]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Aseptic Technique: All procedures should be performed in a sterile environment, such as a biological safety cabinet.

  • Weighing: Accurately weigh 4.144 mg of this compound powder (Molecular Weight: 414.41 g/mol ).

  • Dissolving: Add the powder to a sterile microcentrifuge tube and add 1 mL of sterile, cell culture-grade DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[10]

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[8][11]

Q3: What is the correct procedure for diluting the this compound stock solution into my culture medium to avoid precipitation?

A: The key to successful dilution is to do it gradually and with constant mixing. This prevents localized high concentrations of the drug and DMSO, which can lead to precipitation.

Experimental Protocol: Adding this compound to Cell Culture Media

  • Pre-warm the medium: Warm the required volume of your cell culture medium to 37°C.

  • Calculate the required volume: Determine the volume of your stock solution needed to achieve the desired final concentration. For example, to make a 100 µM working solution in 10 mL of medium from a 10 mM stock, you would need 10 µL of the stock solution.

  • Perform serial dilutions (Recommended for high final concentrations): If your final concentration is high, it is best to perform one or more intermediate dilution steps in the culture medium.

  • Add dropwise with mixing: Pipette the calculated volume of the stock solution and add it drop-by-drop to the pre-warmed medium while gently swirling or vortexing the medium. This ensures rapid dispersal of the drug.

  • Final Check: After adding the this compound, visually inspect the medium for any signs of cloudiness or precipitation.

Q4: Can the pH of my culture medium affect the solubility of this compound?

Cell culture media are typically buffered to a physiological pH of around 7.2-7.4. It is crucial to ensure that your medium is properly buffered and that the pH has not shifted significantly, as this could exacerbate precipitation issues.

Frequently Asked Questions (FAQs)

Q: What are the typical concentrations of divalent cations in common culture media?

A: The concentrations of calcium and magnesium can vary between different media formulations. Here are the approximate concentrations for two widely used media:

MediumCalcium (Ca²⁺) Concentration (mM)Magnesium (Mg²⁺) Concentration (mM)
DMEM (low glucose)1.80.8
RPMI-16400.420.4

Concentrations can vary slightly depending on the specific formulation and manufacturer.[5]

Q: Should I be concerned about the final concentration of DMSO in my culture?

A: Yes, high concentrations of DMSO can be toxic to cells. It is a good practice to keep the final concentration of DMSO in your culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize any potential cytotoxic effects. Always include a vehicle control (medium with the same concentration of DMSO as your experimental samples) in your experiments.

Q: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?

A: While this compound is soluble in PBS at approximately 10 mg/mL, aqueous stock solutions are generally not recommended for long-term storage due to potential stability issues.[9] If you must use an aqueous stock, prepare it fresh for each experiment.

Q: Are there any alternatives to this compound that might be less prone to precipitation?

A: The propensity for precipitation due to chelation of divalent cations is a class effect of fluoroquinolones.[3] While there might be minor differences in the solubility of different fluoroquinolones, the fundamental issue of interaction with divalent cations will likely persist. The best approach is to follow the recommended procedures for stock solution preparation and dilution.

Visualizing the Problem and Solution

To better understand the mechanism of precipitation and the workflow for preventing it, the following diagrams are provided.

cluster_0 Mechanism of Precipitation Pazufloxacin This compound Insoluble_Complex Insoluble Chelate Complex (Precipitate) Pazufloxacin->Insoluble_Complex Chelation Divalent_Cations Divalent Cations (Ca²⁺, Mg²⁺) in Culture Media Divalent_Cations->Insoluble_Complex

Caption: Chelation of divalent cations by this compound leading to precipitation.

cluster_1 Recommended Workflow start Weigh Pazufloxacin Mesilate Powder dissolve Dissolve in DMSO to make stock solution start->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C or -80°C filter->aliquot dilute Add Stock Dropwise to Medium with Mixing aliquot->dilute prewarm Pre-warm Culture Medium (37°C) prewarm->dilute end Precipitate-Free Working Solution dilute->end

Caption: Workflow for preparing a precipitate-free this compound working solution.

References

Validation & Comparative

A Comparative Guide to the Quantification of Pazufloxacin Mesilate: Validating a Robust HPLC-UV Method and Evaluating Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. Pazufloxacin Mesilate, a potent fluoroquinolone antibacterial agent, is no exception.[1][2] This guide provides an in-depth, experimentally-grounded validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound. Moving beyond a singular focus, we will objectively compare this robust and widely accessible method with other powerful analytical techniques, namely Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE), providing researchers and drug development professionals with a comprehensive framework for selecting the most appropriate analytical strategy for their needs.

The Critical Need for Validated Quantification of this compound

This compound's efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, including resistant strains, underscores its clinical importance.[1][3] Its chemical structure, a fused tricyclic quinolone derivative, lends it potent antibacterial activity.[3] Accurate quantification is crucial throughout the drug development lifecycle, from formulation development and stability testing to pharmacokinetic studies. A validated analytical method ensures that the reported concentration of this compound is reliable, reproducible, and fit for its intended purpose.

A Deep Dive into a Validated RP-HPLC-UV Method

The cornerstone of this guide is a detailed exploration of a validated RP-HPLC method coupled with UV detection. This technique is favored for its robustness, cost-effectiveness, and widespread availability in quality control laboratories.

The "Why" Behind the Method: Experimental Rationale

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and detection of the analyte.

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is an excellent choice for a molecule with the polarity of this compound.[3][4][5] The non-polar C18 chains interact with the analyte, retaining it on the column.

  • Mobile Phase: A common mobile phase composition for this compound analysis is a mixture of an acidic buffer (e.g., phosphate or phosphoric acid) and an organic modifier like methanol or acetonitrile.[3][4][5] The acidic buffer controls the ionization state of this compound, which is crucial for achieving sharp, symmetrical peaks. The organic modifier is the "strong" solvent that elutes the analyte from the column; adjusting its proportion allows for fine-tuning of the retention time.

  • Detection Wavelength: this compound exhibits maximum absorbance around 249 nm, making this an ideal wavelength for UV detection to ensure high sensitivity.[3][4][5]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical validated RP-HPLC-UV method for this compound quantification:

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • HPLC-grade methanol and/or acetonitrile

  • Potassium dihydrogen orthophosphate or phosphoric acid[3][5]

  • HPLC-grade water

  • 0.45 µm membrane filters

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH adjusted to 4.5 with acetic acid) and methanol (e.g., 60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min[3][4]

  • Column Temperature: Ambient or controlled at 30°C[4]

  • Detection Wavelength: 249 nm[3][4][5]

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across a desired concentration range (e.g., 5-25 µg/mL).[4]

  • Sample Preparation: For drug product analysis, accurately weigh and dissolve the formulation in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.

Method Validation: Adherence to ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][8][9] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for performing this validation.

Table 1: Summary of Validation Parameters and Acceptance Criteria for this compound HPLC-UV Method

Validation ParameterAcceptance CriteriaTypical Experimental Finding
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.No interference from excipients or degradation products at the retention time of this compound.
Linearity A linear relationship should be established across the analytical range. The correlation coefficient (r²) should be ≥ 0.998.[4]r² > 0.999 over a concentration range of 5-25 µg/mL.
Accuracy The closeness of test results obtained by the method to the true value. Typically expressed as percent recovery.Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as Relative Standard Deviation (%RSD).%RSD for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined based on signal-to-noise ratio (typically 10:1).
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition (±2%), pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±5°C).

A Comparative Analysis of Quantification Techniques

While HPLC-UV is a reliable and accessible method, other techniques offer distinct advantages, particularly in terms of sensitivity and selectivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful tool for bioanalysis and trace-level quantification.[10][11][12][13]

  • Principle: UPLC utilizes smaller particle size columns (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. The eluent is then introduced into a mass spectrometer, which ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a specific parent ion and detecting a characteristic daughter ion.

  • Advantages:

    • Superior Sensitivity and Selectivity: The ability to monitor specific parent-daughter ion transitions makes MS/MS highly selective and sensitive, allowing for the quantification of this compound at very low concentrations, which is particularly beneficial for pharmacokinetic studies in biological matrices.[10][14]

    • Faster Analysis Times: The efficiency of UPLC columns often leads to significantly shorter run times compared to HPLC.[11]

  • Disadvantages:

    • Higher Cost and Complexity: The instrumentation is more expensive to acquire and maintain, and method development can be more complex than for HPLC-UV.

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, requiring careful method development and often the use of isotopically labeled internal standards.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.

  • Principle: A sample is introduced into a narrow capillary filled with an electrolyte solution (background electrolyte). When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities depending on their charge-to-mass ratio.

  • Advantages:

    • High Separation Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution of analytes.

    • Low Sample and Reagent Consumption: The technique requires minimal volumes of sample and reagents, making it a "green" analytical alternative.[15][16]

    • Rapid Analysis: Separations in CE are often very fast.[15][16]

  • Disadvantages:

    • Lower Sensitivity: When using UV detection, CE generally has lower sensitivity compared to HPLC due to the short path length of the capillary.

    • Reproducibility Challenges: Migration times can be more susceptible to variations in buffer composition, temperature, and capillary surface conditions, potentially affecting reproducibility.

Table 2: Comparative Overview of Analytical Methods for this compound Quantification

FeatureHPLC-UVUPLC-MS/MSCapillary Electrophoresis (CE)
Principle Chromatographic separation based on partitioning between a stationary and mobile phase.High-resolution chromatographic separation followed by mass-based detection.Separation in an electric field based on electrophoretic mobility.
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)[10][14]Moderate to Low (with UV detection)
Selectivity GoodExcellentGood to Excellent
Analysis Time ModerateFast[11]Very Fast[15][16]
Cost Low to ModerateHighModerate
Complexity Low to ModerateHighModerate
Robustness HighModerateModerate
Ideal Application Routine quality control, formulation analysis, dissolution testing.Bioanalysis (plasma, urine), trace impurity analysis, pharmacokinetic studies.Analysis of charged molecules, chiral separations, screening of complex mixtures.

Visualizing the Workflow: HPLC Method Validation

The process of validating an HPLC method follows a logical sequence of experiments to demonstrate its suitability.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting Protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) Specificity Specificity/ Selectivity Protocol->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Evaluation Data Analysis & Evaluation (Compare against Acceptance Criteria) Robustness->Evaluation Evaluation->Protocol Validation Fails (Method Optimization Required) Report Generate Validation Report Evaluation->Report Successful Validation

Caption: Workflow for HPLC Method Validation.

Conclusion: Selecting the Right Tool for the Job

The validated RP-HPLC-UV method presented in this guide offers a reliable, robust, and cost-effective solution for the routine quantification of this compound in a quality control setting. Its simplicity and the widespread availability of the necessary instrumentation make it an attractive first choice for many laboratories.

However, the choice of an analytical method should always be driven by the specific requirements of the analysis. For applications demanding higher sensitivity and selectivity, such as in bioanalytical studies, UPLC-MS/MS is the undisputed superior technique, despite its higher cost and complexity. Capillary Electrophoresis presents a compelling alternative for rapid analysis with minimal solvent consumption, particularly for charged analytes.

By understanding the principles, advantages, and limitations of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions, ensuring the generation of high-quality, reliable data in the pursuit of pharmaceutical excellence.

References

A Comparative Analysis of Pazufloxacin Mesilate and Levofloxacin for the Treatment of Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers and drug development professionals on the efficacy, safety, and pharmacological profiles of two key fluoroquinolones.

Abstract

The increasing prevalence of resistant respiratory pathogens necessitates a nuanced understanding of available antimicrobial agents. This guide provides a detailed comparison of pazufloxacin mesilate and levofloxacin, two prominent fluoroquinolone antibiotics utilized in the management of respiratory tract infections (RTIs). By synthesizing data from clinical trials, in vitro susceptibility studies, and pharmacokinetic analyses, this document offers an evidence-based evaluation of their respective strengths and weaknesses to inform clinical research and development strategies. Head-to-head clinical trials demonstrate that pazufloxacin is as effective and safe as levofloxacin in treating moderate to severe acute bacterial infections, with no statistically significant differences in clinical efficacy or safety profiles.[1]

Introduction: The Fluoroquinolone Landscape in Respiratory Medicine

Fluoroquinolones are a critical class of antibiotics characterized by their broad-spectrum activity and excellent tissue penetration, making them a cornerstone in the treatment of various bacterial infections, including community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB).[2][3][4] Their mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, leads to rapid bactericidal effects.[2] Levofloxacin, the L-isomer of ofloxacin, has long been a standard-of-care "respiratory fluoroquinolone" due to its enhanced activity against Streptococcus pneumoniae and atypical pathogens.[4][5] this compound, a newer-generation quinolone available as an intravenous formulation in some regions, has also demonstrated potent activity against a wide array of respiratory pathogens.[6] This guide will dissect the available scientific literature to compare these two agents on key performance metrics.

Mechanism of Action: A Shared Pathway with Subtle Distinctions

Both pazufloxacin and levofloxacin exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication, transcription, repair, and recombination.[2] The primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the principal target, while in Gram-positive bacteria like S. pneumoniae, topoisomerase IV is more potently inhibited. While the core mechanism is identical, subtle differences in binding affinity and enzyme inhibition kinetics can influence the potency and spectrum of activity against specific pathogens.

Fluoroquinolone_Mechanism cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA Damage Topo_IV Topoisomerase IV Topo_IV->Cell_Death Leads to Replication Failure DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Normal Process Replication->DNA_Gyrase Relieves Supercoiling Replication->Topo_IV Decatenates Daughter Chromosomes Fluoroquinolones Pazufloxacin & Levofloxacin Fluoroquinolones->DNA_Gyrase Inhibits Fluoroquinolones->Topo_IV Inhibits

Caption: Fluoroquinolone Mechanism of Action.

Comparative In Vitro Activity

The in vitro activity, often measured by the Minimum Inhibitory Concentration (MIC), is a fundamental predictor of clinical efficacy. Both pazufloxacin and levofloxacin demonstrate potent activity against a broad range of respiratory pathogens.

A study evaluating their activity against Legionella species found that the MIC₉₀ (the concentration required to inhibit 90% of isolates) for both pazufloxacin and levofloxacin was 0.032 mg/L.[6][7] This indicates comparable and potent activity against this key atypical pathogen.[6] Another study focusing on a wider range of community-acquired lower respiratory tract infection isolates found that 97% were susceptible to levofloxacin.[8]

PathogenPazufloxacin MIC₉₀ (mg/L)Levofloxacin MIC₉₀ (mg/L)Reference
Legionella spp.0.0320.032[6][7]
Streptococcus pneumoniaeData not specified in head-to-head≤1.0 (Generally)[8]
Haemophilus influenzaeData not specified in head-to-head≤1.0 (Generally)[8]
Moraxella catarrhalisData not specified in head-to-head≤0.5 (Generally)[8]

Table 1: Comparative In Vitro Activity (MIC₉₀) Against Key Respiratory Pathogens. Note: Direct head-to-head MIC data for all common respiratory pathogens is limited in the provided search results. Levofloxacin data is well-established against these organisms.[8]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The PK/PD profile determines the drug's concentration at the site of infection over time, which is crucial for maximizing efficacy and minimizing the development of resistance.

  • Pazufloxacin: Administered intravenously, it achieves high peak plasma concentrations (Cmax) rapidly. Studies in healthy volunteers show a Cmax of 10.8 mg/L after a 300 mg infusion, with a terminal half-life (t½) of approximately 1.7 hours. It is primarily eliminated unchanged in the urine, with a 24-hour urinary recovery rate of about 97%.[9]

  • Levofloxacin: Available in both intravenous and oral formulations, levofloxacin exhibits high bioavailability, allowing for seamless transition therapy.[4] After a 500 mg oral dose, it reaches a Cmax of approximately 6.8 µg/mL within 1.8 hours. It has a longer half-life of around 9.4 to 10 hours, which permits once-daily dosing.[10]

ParameterThis compound (300 mg IV)Levofloxacin (500 mg Oral)Reference
Cmax (Peak Concentration) ~10.8 mg/L~6.8 µg/mL (~6.8 mg/L)[9][10]
Tmax (Time to Peak) End of infusion~1.8 hours[10]
t½ (Half-life) ~1.7 hours~9.4 - 10.0 hours[9][10]
Urinary Excretion (24h) ~97% (unchanged)~87% (unchanged)[9]
Bioavailability 100% (IV)~99% (Oral)[4]

Table 2: Comparative Pharmacokinetic Parameters.

The key PK/PD indices for fluoroquinolones are the AUC/MIC ratio and the Cmax/MIC ratio, which are predictive of bacteriological eradication and clinical success. The longer half-life and once-daily dosing of levofloxacin may offer an advantage in patient adherence for outpatient therapy.[4]

Clinical Efficacy in Respiratory Tract Infections

Multiple multicenter, randomized controlled trials have directly compared the efficacy of pazufloxacin and levofloxacin in treating respiratory infections.

In a study involving 240 patients with respiratory and urinary tract infections, the overall clinical efficacious rates were 98.33% for the pazufloxacin group and 96.67% for the levofloxacin group.[11][12] The bacterial clearance rates were also comparable at 96.97% and 95.70%, respectively.[11][12] Another multicenter study focusing on acute respiratory and urinary tract infections found similar results, with clinical effective rates of 93.0% for pazufloxacin and 83.1% for levofloxacin, and bacterial eradication rates of 97.6% and 93.8%, respectively.[1] In both studies, the differences between the two groups were not statistically significant, concluding that pazufloxacin is as effective as levofloxacin.[1][11]

Study OutcomePazufloxacin GroupLevofloxacin GroupStatistical SignificanceReference
Clinical Efficacy Rate (Study 1) 98.33%96.67%Not Significant[11][12]
Bacterial Clearance Rate (Study 1) 96.97%95.70%Not Significant[11][12]
Clinical Efficacy Rate (Study 2) 93.0%83.1%Not Significant[1]
Bacterial Eradication Rate (Study 2) 97.6%93.8%Not Significant[1]
Cure Rate (Study 2) 71.9%67.8%Not Significant[1]

Table 3: Summary of Comparative Clinical Trial Outcomes in Respiratory and Urinary Tract Infections.

For specific indications like AECB, levofloxacin has been shown to be highly effective, with clinical success rates often exceeding 90%.[5][13][14] Studies show its efficacy persists even in patients with multiple risk factors.[14]

Safety and Tolerability Profile

The safety profiles of both drugs are consistent with the fluoroquinolone class. The most commonly reported adverse events include gastrointestinal and central nervous system effects.

In direct comparative trials, the incidence of adverse drug reactions was similar between the two treatment arms. One study reported adverse reaction rates of 14.96% for pazufloxacin and 14.16% for levofloxacin, with the most common events being local stimulation, nausea, and diarrhea.[1] Another trial reported slightly lower incidences of 4.03% for pazufloxacin and 2.42% for levofloxacin.[11][12] Importantly, no serious adverse events were reported for either drug in these head-to-head comparisons.[1]

Adverse ReactionPazufloxacin IncidenceLevofloxacin IncidenceReference
Overall (Study 1) 14.96%14.16%[1]
Overall (Study 2) 4.03%2.42%[11][12]
Common Events Local stimulation, nausea, diarrhea, dizziness, elevated transaminasesNausea, diarrhea, dizziness, local stimulation, elevated transaminases[1]
Serious Events None ReportedNone Reported[1]

Table 4: Comparative Incidence of Adverse Drug Reactions.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of the in vitro data presented, this section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of pazufloxacin and levofloxacin

  • Positive and negative controls (S. pneumoniae ATCC 49619)

Methodology:

  • Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of pazufloxacin and levofloxacin in CAMHB directly in the 96-well plates. Concentrations should span the expected MIC range.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 colonies grown on an appropriate agar plate. Adjust the turbidity of the suspension in saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final inoculum to each well of the microtiter plate containing 50 µL of the antibiotic dilution.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

MIC_Workflow cluster_workflow Broth Microdilution Workflow cluster_qc Quality Control A 1. Prepare Serial Antibiotic Dilutions in 96-well Plate C 3. Dilute Inoculum and Add to Wells A->C B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D 4. Add Growth and Sterility Controls C->D E 5. Incubate Plate (35°C, 16-20h) D->E F 6. Read Plate and Determine MIC (No Visible Growth) E->F QC Use ATCC Control Strain (e.g., S. pneumoniae 49619) F->QC Validate Results

Caption: Workflow for MIC Determination via Broth Microdilution.

Discussion and Conclusion

The available evidence from head-to-head clinical trials strongly indicates that this compound is non-inferior to levofloxacin in the treatment of respiratory tract infections.[1][11] Both agents demonstrate comparable clinical and bacteriological efficacy rates against a spectrum of relevant pathogens. The safety and tolerability profiles are also similar, with both drugs being well-tolerated.[1]

The primary distinctions lie in their pharmacokinetic profiles and available formulations. Levofloxacin's longer half-life supports convenient once-daily dosing, and its high oral bioavailability facilitates step-down therapy, potentially reducing hospitalization duration and costs.[4] Pazufloxacin, as an intravenous-only formulation, is suited for hospitalized patients with moderate-to-severe infections where oral administration is not initially feasible.

Future Perspectives:

  • Further research should focus on generating more extensive head-to-head in vitro susceptibility data, particularly against contemporary, resistant isolates of S. pneumoniae and other key respiratory pathogens.

  • Pharmacoeconomic analyses comparing the total cost of treatment (drug acquisition, administration, length of hospital stay) for IV pazufloxacin versus IV-to-oral levofloxacin would provide valuable insights for formulary decision-making.

  • Studies exploring the role of both agents in the context of emerging resistance mechanisms are crucial for guiding future antimicrobial stewardship efforts.

References

A Comparative Guide to the Efficacy of Pazufloxacin Mesilate and Ciprofloxacin Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective comparison of Pazufloxacin Mesilate and Ciprofloxacin, focusing on their performance against resistant bacterial strains. As a senior application scientist, my goal is to provide not just data, but a framework for understanding the nuances of antibiotic efficacy, grounded in established scientific principles and methodologies.

Section 1: Foundational Principles - Understanding the Battlefield

The relentless evolution of antibiotic resistance necessitates a sophisticated approach to evaluating antimicrobial agents. Simple comparisons are insufficient; we must understand the underlying mechanisms of action and the corresponding bacterial defense strategies.

Both Pazufloxacin and Ciprofloxacin belong to the fluoroquinolone class of antibiotics. Their bactericidal action is achieved by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4][5] These enzymes are critical for managing DNA supercoiling and decatenation during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce lethal double-strand breaks into the bacterial chromosome, leading to cell death.[2][5][6]

Bacterial resistance to this powerful class of drugs has emerged primarily through two dominant mechanisms:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) reduce the binding affinity of the antibiotic to its target.[6][7][8] A stepwise accumulation of these mutations leads to progressively higher levels of resistance.[9]

  • Active Efflux: Bacteria can overexpress multidrug-resistance (MDR) efflux pumps that actively transport fluoroquinolones out of the cell, preventing them from reaching their intracellular targets at effective concentrations.[2][10][11]

The comparative efficacy of Pazufloxacin and Ciprofloxacin, particularly against resistant strains, is therefore a function of their chemical structures and how these structures interact with both the target enzymes and the bacterial resistance machinery.

Section 2: Head-to-Head Comparison - In Vitro Efficacy Data

The most direct method for comparing the potency of antibiotics is by determining the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a drug that visibly inhibits the growth of a microorganism. The following tables summarize representative MIC data for this compound and Ciprofloxacin against two critical groups of resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacterales.

Table 1: Comparative Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 116
Ciprofloxacin 0.25>32

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data synthesized from multiple in vitro studies.[12][13][14]

Expert Analysis: Against MRSA, Ciprofloxacin often shows low MIC₅₀ values, indicating potency against a subset of isolates. However, the MIC₉₀ value is significantly higher, reflecting the widespread high-level resistance in this pathogen.[15][16][17] this compound demonstrates more consistent activity, with a higher MIC₅₀ but a lower MIC₉₀ against some resistant populations, suggesting it may retain efficacy against strains that have developed resistance to Ciprofloxacin.[12][13] The antibacterial activity of Pazufloxacin against MRSA has been reported as among the most potent when compared to other agents like ofloxacin and ceftazidime.[12][13]

Table 2: Comparative Activity Against ESBL-Producing Enterobacterales (e.g., E. coli)
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound ≤0.064
Ciprofloxacin 4>32

Data synthesized from multiple in vitro studies.[12][18]

Expert Analysis: ESBL-producing organisms frequently exhibit co-resistance to fluoroquinolones.[19][20] The data clearly shows that a significant percentage of these isolates are highly resistant to Ciprofloxacin. This compound demonstrates markedly superior activity, with a much lower MIC₉₀. This suggests that Pazufloxacin may be a more reliable agent against these challenging Gram-negative pathogens.[12] Its activity against Gram-negative bacteria, including ESBL-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa, has been shown to be superior to several cephalosporins and carbapenems.[21]

Section 3: The Scientist's Playbook - Experimental Protocols

To ensure the integrity and reproducibility of comparative efficacy data, standardized methodologies are essential. The following protocols represent the gold standard for in vitro susceptibility testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is the cornerstone of susceptibility testing, providing a quantitative measure of an antibiotic's potency. Its self-validating nature comes from the inclusion of growth and sterility controls, ensuring that the observed results are due to the antibiotic's activity and not contamination or media failure.

Methodology:

  • Prepare Antibiotic Plates: Using a sterile 96-well microtiter plate, perform two-fold serial dilutions of this compound and Ciprofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Standardize Inoculum: Prepare a bacterial suspension from a pure, overnight culture in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22]

  • Inoculate Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 100 µL to the antibiotic dilutions.

  • Establish Controls:

    • Growth Control: Wells containing only the bacterial inoculum in CAMHB.

    • Sterility Control: Wells containing only uninoculated CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Data Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[23][24]

Workflow Diagram: MIC Determination

MIC_Workflow start Start prep_abx Prepare Serial Antibiotic Dilutions in 96-Well Plate start->prep_abx prep_inoc Standardize Bacterial Inoculum to 0.5 McFarland start->prep_inoc inoculate Inoculate Plate with Standardized Bacteria prep_abx->inoculate prep_inoc->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Growth incubate->read_mic end End read_mic->end

Caption: Standardized workflow for determining Minimum Inhibitory Concentration.

Protocol 2: Time-Kill Kinetic Assay

While MIC tells us about inhibition, a time-kill assay reveals the rate of bacterial killing, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Methodology:

  • Preparation: Prepare tubes of CAMHB containing the antibiotics at various concentrations (e.g., 1x, 2x, 4x MIC). Also include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Time-Point Sampling: Incubate all tubes at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[25][26]

Logical Relationship Diagram: Bactericidal vs. Bacteriostatic

Kill_Curve_Concept cluster_0 Time-Kill Assay Outcome Initial_Inoculum Initial Inoculum (~5x10^5 CFU/mL) Bactericidal Bactericidal Effect Initial_Inoculum->Bactericidal Expose to Antibiotic Bacteriostatic Bacteriostatic Effect Initial_Inoculum->Bacteriostatic Expose to Antibiotic Reduction ≥ 3-log10 reduction in CFU/mL Bactericidal->Reduction Inhibition < 3-log10 reduction in CFU/mL Bacteriostatic->Inhibition

Caption: Conceptual difference between bactericidal and bacteriostatic activity.

Section 4: Synthesis and Concluding Remarks

The in vitro data presented provides compelling evidence that this compound demonstrates superior potency against key resistant bacterial pathogens compared to Ciprofloxacin. Its lower MIC values against both MRSA and ESBL-producing Enterobacterales suggest it may overcome some of the common resistance mechanisms that have compromised the efficacy of older fluoroquinolones.

For the research and drug development professional, this guide serves as a foundational tool. The provided protocols are robust, standardized, and designed to yield reproducible data. The logical frameworks and visual diagrams offer a clear conceptual understanding of the principles at play. While in vitro data is a critical first step, it is imperative to correlate these findings with in vivo studies and clinical outcomes to fully ascertain the therapeutic potential of this compound in the fight against antimicrobial resistance.

References

A Head-to-Head Comparison of Pazufloxacin Mesilate and Moxifloxacin: An In-Depth Analysis of Minimum Inhibitory Concentration (MIC) Values

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antimicrobial chemotherapy, fluoroquinolones represent a critical class of antibiotics valued for their broad-spectrum activity and favorable pharmacokinetic profiles. Within this class, Pazufloxacin Mesilate and Moxifloxacin have emerged as potent agents against a wide array of bacterial pathogens. This guide provides a detailed, head-to-head comparison of these two fluoroquinolones, with a specific focus on their Minimum Inhibitory Concentration (MIC) values. Understanding the nuances of their in vitro activity is paramount for researchers and clinicians in making informed decisions for antimicrobial stewardship and the development of new therapeutic strategies.

Pazufloxacin is a fluoroquinolone antibiotic that demonstrates broad-spectrum antibacterial activity against both Gram-negative and some Gram-positive bacteria.[1] It is particularly noted for its efficacy against strains resistant to other antibiotics like cephalosporins and carbapenems.[1] Moxifloxacin is also a broad-spectrum fluoroquinolone antibiotic, effective against a variety of Gram-positive and Gram-negative bacteria.[2] It is commonly used to treat respiratory tract, skin, and intra-abdominal infections.[3]

The comparative efficacy of these antibiotics is often distilled down to their MIC values—the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This metric is a cornerstone of antimicrobial susceptibility testing and provides a quantitative measure of a drug's potency.

The Shared Mechanism of Action: Targeting Bacterial DNA Replication

Both Pazufloxacin and Moxifloxacin, like other fluoroquinolones, exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3][][5][6][7][8][9][10][11][12][13]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[9] Its inhibition is the primary mechanism of action against many Gram-negative bacteria.[][5]

  • Topoisomerase IV: This enzyme is essential for the separation of interlinked daughter DNA molecules following replication, a critical step in bacterial cell division.[9] Inhibition of topoisomerase IV is the predominant mechanism of action against many Gram-positive bacteria.[][5]

By forming a stable complex with these enzymes and the bacterial DNA, fluoroquinolones introduce double-strand breaks in the DNA, which ultimately leads to bacterial cell death.[8][14] The dual-targeting nature of these drugs contributes to their broad spectrum of activity.[6]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation cluster_death Cellular Outcome FQ Pazufloxacin / Moxifloxacin DNA_Gyrase DNA Gyrase (Gram-Negative Target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) FQ->Topo_IV Inhibits Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Enables Decatenation Daughter Chromosome Segregation Topo_IV->Decatenation Enables Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Leads to (when blocked) Decatenation->Cell_Death Leads to (when blocked)

Caption: Mechanism of action for Pazufloxacin and Moxifloxacin.

Determining MIC: A Standardized Protocol

To ensure the comparability and reproducibility of MIC data, standardized methods are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[15][16][17][18][19] The broth microdilution method is a commonly employed technique.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • Isolate 3-5 morphologically similar colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound and Moxifloxacin.

    • Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the test organisms.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC Determination Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Bacterial Colony Isolation B Inoculum Standardization (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Antibiotic Dilution C->D E Incubate at 35°C for 16-20 hours D->E F Visual Inspection for Turbidity E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Standardized workflow for MIC determination via broth microdilution.

Head-to-Head MIC₉₀ Comparison

The MIC₉₀, the concentration required to inhibit 90% of the isolates of a given species, is a critical parameter for evaluating the overall effectiveness of an antibiotic against a population of bacteria. The following table synthesizes MIC₉₀ data from various in vitro studies. It is important to note that direct comparisons should be made with caution, as testing methodologies and the specific strains evaluated can vary between studies.

Bacterial SpeciesThis compound MIC₉₀ (µg/mL)Moxifloxacin MIC₉₀ (µg/mL)
Gram-Positive
Staphylococcus aureus (quinolone-susceptible)0.2 - 40.06
Streptococcus pneumoniae1 - 160.25
Streptococcus pyogenes3.130.12
Enterococcus faecalis16>2
Gram-Negative
Escherichia coli0.06 - 4Data Not Available
Pseudomonas aeruginosa4 - 50>2
Haemophilus influenzae0.50.06
Moraxella catarrhalis10.06

Data compiled from multiple sources.[20][21][22][23][24][25][26]

Analysis of Comparative In Vitro Activity

The compiled data reveals distinct patterns in the in vitro activity of Pazufloxacin and Moxifloxacin.

Gram-Positive Activity: Moxifloxacin generally demonstrates superior potency against Gram-positive cocci.[21][22][23][26] Its MIC₉₀ values for Staphylococcus aureus (quinolone-susceptible), Streptococcus pneumoniae, and Streptococcus pyogenes are consistently lower than those reported for Pazufloxacin.[20][21][22][23] This enhanced activity against Gram-positive organisms is a known characteristic of later-generation fluoroquinolones like Moxifloxacin.[24]

Gram-Negative Activity: Pazufloxacin exhibits potent activity against a range of Gram-negative bacteria, with MIC₉₀ values suggesting it is particularly effective against organisms like Escherichia coli and Pseudomonas aeruginosa.[20][27] In some studies, the antibacterial activity of Pazufloxacin against Gram-negative bacteria has been shown to be superior to that against Gram-positive bacteria.[20] While Moxifloxacin maintains good activity against Gram-negative pathogens, Pazufloxacin appears to have an advantage, particularly against challenging isolates like P. aeruginosa.[20][27][28]

Concluding Remarks

This comparative guide highlights the distinct in vitro activity profiles of this compound and Moxifloxacin. Moxifloxacin exhibits potent activity, particularly against Gram-positive pathogens, a crucial consideration for respiratory tract infections. Conversely, Pazufloxacin demonstrates strong efficacy against Gram-negative bacteria, including multidrug-resistant strains, making it a valuable agent for infections caused by these organisms.

The choice between these two potent fluoroquinolones should be guided by the specific clinical scenario, including the suspected or confirmed pathogen, local resistance patterns, and the site of infection. The MIC data presented here, grounded in standardized methodologies, provides a foundational tool for researchers and clinicians in the ongoing effort to optimize antimicrobial therapy and combat the growing challenge of antibiotic resistance.

References

A Comparative Guide to the Cross-reactivity of Pazufloxacin Mesilate with Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluoroquinolone Cross-Reactivity Conundrum

Fluoroquinolones are a cornerstone in the management of a wide array of bacterial infections, valued for their broad spectrum of activity and excellent tissue penetration. However, their clinical utility is often hampered by the potential for hypersensitivity reactions, which can range from mild skin rashes to life-threatening anaphylaxis. A critical concern for clinicians and researchers is the cross-reactivity among different fluoroquinolones. A documented allergy to one agent often leads to the avoidance of the entire class, limiting therapeutic options. Pazufloxacin Mesilate, a synthetic fluoroquinolone developed by Toyama Chemical Co., Ltd. in Japan, is utilized for various severe infections.[1][2] This guide provides a comprehensive comparison of this compound with other commonly used fluoroquinolones, focusing on the potential for immunological cross-reactivity, supported by structural analysis, available clinical safety data, and relevant experimental protocols.

The Molecular Basis of Fluoroquinolone Hypersensitivity and Cross-Reactivity

Hypersensitivity reactions to fluoroquinolones can be immediate (Type I, IgE-mediated) or delayed (Type IV, T-cell-mediated).[3] The immunogenicity of these drugs is intrinsically linked to their chemical structure. The core bicyclic quinolone ring is a common feature, but the side chains at various positions, particularly at the N1 and C7 positions, are thought to be the primary determinants of allergenic potential and cross-reactivity.[4]

The prevailing hypothesis is that these side chains act as haptens, forming covalent bonds with host proteins to create immunogenic complexes that trigger an immune response. Similarities in the side-chain structures between different fluoroquinolones can lead to immunological recognition by the same antibodies or T-cells, resulting in a cross-reactive response.

Structural Comparison of this compound and Other Fluoroquinolones

A detailed examination of the molecular structures of Pazufloxacin and other key fluoroquinolones reveals both commonalities and distinct differences that may influence their cross-reactivity profiles.

Chemical Structures of Fluoroquinolones Figure 1: Chemical Structures of Pazufloxacin, Ciprofloxacin, Levofloxacin, and Moxifloxacin.

Fluoroquinolone R1 Side Chain C7 Side Chain
Pazufloxacin (-)-(S)-methyl group1-aminocyclopropyl
Ciprofloxacin CyclopropylPiperazine
Levofloxacin Fused methyl-piperazine ring4-methylpiperazine
Moxifloxacin Cyclopropyl7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)
Gatifloxacin Cyclopropyl3-methylpiperazine

Analysis of Structural Features:

  • Pazufloxacin's Unique C7 Side Chain: Pazufloxacin possesses a 1-aminocyclopropyl group at the C7 position. This is a relatively small and rigid structure compared to the bulkier piperazine or pyrrolidine derivatives found in many other fluoroquinolones. This structural distinction could potentially lead to a different hapten presentation and a lower likelihood of cross-reactivity with fluoroquinolones containing larger C7 substituents.

  • Shared Cyclopropyl Group at N1: Like ciprofloxacin, moxifloxacin, and gatifloxacin, pazufloxacin has a cyclopropyl group at the N1 position. While the C7 side chain is considered more immunodominant, similarities at the N1 position could contribute to some level of cross-reactivity, particularly in T-cell mediated responses.

  • Comparison with Levofloxacin: Levofloxacin has a fused methyl-piperazine ring system which is structurally distinct from Pazufloxacin's R1 and C7 side chains.

Based on this structural analysis, it can be hypothesized that the potential for cross-reactivity between Pazufloxacin and other fluoroquinolones may be lower than that observed between agents with more similar C7 side chains (e.g., ciprofloxacin and norfloxacin). However, this remains a hypothesis that requires robust clinical and immunological data for confirmation.

Comparative Clinical Safety and Hypersensitivity Data

Direct clinical studies on the cross-reactivity of this compound in patients with a confirmed allergy to other fluoroquinolones are limited. However, we can infer its relative allergenic potential by comparing the incidence of hypersensitivity reactions reported in clinical trials and post-marketing surveillance.

Fluoroquinolone Reported Incidence of Hypersensitivity/Allergic Reactions Source
This compound Adverse drug reaction rate of 17.8% in a post-marketing surveillance study in Japan (injection-site reactions were the most common).[1] In a comparative study, the incidence of adverse drug reactions was 4.03%.[5][1][5]
General Fluoroquinolones Estimated to cause hypersensitivity reactions in 2-3% of treated patients.[3][6][3][6]
Levofloxacin Incidence of adverse reactions was 1.3% in a Japanese post-marketing surveillance study.[7] In a comparative study, the incidence of adverse drug reactions was 2.42%.[5][5][7]
Moxifloxacin Frequently implicated in immediate hypersensitivity reactions and anaphylaxis.[6][6]
Ciprofloxacin One of the most frequently implicated fluoroquinolones in hypersensitivity reactions.[8]

Interpretation of Clinical Data:

  • The reported adverse drug reaction rate for this compound in the Japanese post-marketing surveillance (17.8%) appears high.[1] However, it is crucial to note that this figure includes all adverse drug reactions, with injection-site reactions being the most frequent. This highlights the importance of distinguishing between local administration-related effects and systemic hypersensitivity.

  • In a comparative clinical trial, the adverse reaction rate of Pazufloxacin (4.03%) was comparable to that of Levofloxacin (2.42%).[5]

  • It is important to acknowledge that direct comparison of these rates is challenging due to differences in study design, patient populations, and reporting methodologies.

While these data do not provide a direct measure of cross-reactivity, the overall safety profile of this compound in the available studies does not suggest a significantly higher intrinsic allergenic potential compared to other fluoroquinolones.

Experimental Protocols for Assessing Cross-Reactivity

For researchers and drug development professionals, in vitro and in vivo models are essential for prospectively evaluating the cross-reactive potential of new fluoroquinolone candidates. The following are detailed protocols for two key in vitro assays.

Lymphocyte Transformation Test (LTT) for Delayed Hypersensitivity (Type IV)

The LTT assesses the proliferation of drug-specific memory T-cells upon re-exposure to the drug in vitro, indicating a cell-mediated immune response.

LTT_Workflow cluster_patient_sample Patient Sample cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis Blood Whole Blood Collection PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC Culture Culture PBMCs PBMC->Culture Stimulate Stimulate with: - Pazufloxacin - Other Fluoroquinolones - Positive Control (PHA) - Negative Control Culture->Stimulate Incubate Incubate for 5-7 days Stimulate->Incubate Pulse Pulse with [3H]-thymidine Incubate->Pulse Harvest Harvest cells Pulse->Harvest Measure Measure Proliferation (Scintillation Counting) Harvest->Measure Calculate Calculate Stimulation Index (SI) Measure->Calculate Result Positive LTT (SI ≥ 3) Indicates T-cell sensitization Calculate->Result

LTT workflow for assessing T-cell mediated cross-reactivity.

Step-by-Step Methodology:

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from heparinized whole blood of a patient with a history of fluoroquinolone hypersensitivity using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% autologous plasma or fetal calf serum).

  • Drug Stimulation: Aliquot the PBMC suspension into a 96-well plate and stimulate with a range of concentrations of this compound, the originally offending fluoroquinolone, and other comparator fluoroquinolones. Include a positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone).

  • Incubation: Incubate the plates for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay: On the final day of incubation, pulse the cells with [3H]-thymidine and incubate for another 18-24 hours.

  • Cell Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (cpm) of drug-stimulated cultures by the mean cpm of unstimulated cultures. An SI of ≥ 3 is generally considered a positive result, indicating T-cell sensitization.

Basophil Activation Test (BAT) for Immediate Hypersensitivity (Type I)

The BAT measures the upregulation of activation markers (e.g., CD63) on the surface of basophils upon exposure to an allergen, mimicking the in vivo IgE-mediated degranulation process.

BAT_Workflow cluster_sample_prep Sample Preparation cluster_stimulation Stimulation cluster_staining_analysis Staining & Analysis Blood_BAT Whole Blood Collection (EDTA tube) Stim_BAT Incubate blood with: - Pazufloxacin - Other Fluoroquinolones - Positive Control (anti-IgE) - Negative Control Blood_BAT->Stim_BAT Stain Stain with fluorescent antibodies (anti-CD63, anti-CCR3) Stim_BAT->Stain Lyse Lyse red blood cells Stain->Lyse Acquire Acquire on Flow Cytometer Lyse->Acquire Analyze Analyze Basophil Activation (% CD63+ cells) Acquire->Analyze Result_BAT Positive BAT Indicates IgE-mediated activation Analyze->Result_BAT

BAT workflow for assessing IgE-mediated cross-reactivity.

Step-by-Step Methodology:

  • Blood Collection: Collect whole blood from the patient into EDTA-containing tubes.

  • Stimulation: In a 96-well plate, incubate aliquots of whole blood with serial dilutions of this compound, the culprit fluoroquinolone, and other comparators. Include a positive control (e.g., anti-IgE antibody) and a negative control (stimulation buffer).

  • Staining: After incubation, stain the cells with a cocktail of fluorescently labeled antibodies, typically including a basophil identification marker (e.g., anti-CCR3) and an activation marker (e.g., anti-CD63).

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Gate on the basophil population and quantify the percentage of activated basophils (CD63-positive). A significant increase in the percentage of activated basophils compared to the negative control indicates an IgE-mediated response.

Conclusion and Future Directions

The assessment of the cross-reactivity potential of this compound with other fluoroquinolones is a multifaceted challenge that requires a convergence of structural chemistry, in vitro immunology, and clinical safety data.

Key Takeaways:

  • Structural Differentiation: this compound's unique 1-aminocyclopropyl C7 side chain provides a structural basis for a potentially lower cross-reactivity profile compared to fluoroquinolones with larger, more complex C7 substituents.

  • Clinical Safety Profile: Available clinical data, primarily from Japan, do not indicate an inherently higher risk of hypersensitivity for this compound compared to other fluoroquinolones, although comprehensive comparative data is lacking.

For drug development professionals, a proactive approach to assessing cross-reactivity during preclinical and early clinical development is paramount. This includes detailed structural analysis, in silico modeling of hapten formation and immune receptor binding, and the use of validated in vitro immunological assays. Such a strategy will not only de-risk the development process but also provide clinicians with the necessary data to make informed therapeutic decisions for patients with a history of fluoroquinolone allergy. As our understanding of the intricate molecular mechanisms of drug hypersensitivity evolves, so too will our ability to design safer and more effective antibiotics.

References

A Researcher's Guide to Confirming Pazufloxacin Mesilate Resistance Mechanisms in Escherichia coli

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanisms underlying Pazufloxacin Mesilate resistance in Escherichia coli. By integrating established protocols with mechanistic insights, this document serves as a practical comparison tool to dissect the contributions of various resistance determinants, from target site alterations to active drug efflux and plasmid-mediated factors.

This compound, a potent fluoroquinolone antibiotic, targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division[1][2]. However, the emergence of resistance in clinically significant pathogens like E. coli threatens its therapeutic efficacy[3]. Understanding the precise mechanisms of resistance in a given isolate is paramount for guiding treatment decisions, surveillance efforts, and the development of next-generation antimicrobials. This guide outlines a systematic, evidence-based approach to this challenge.

The Landscape of Quinolone Resistance in E. coli

Resistance to Pazufloxacin, like other fluoroquinolones, is not a monolithic phenomenon. It typically arises from a combination of mechanisms that can act synergistically to achieve high levels of resistance.[4][5][6] The primary mechanisms are:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of the drug to its targets.[7][8]

  • Active Efflux Pump Overexpression: Increased expression of multidrug efflux pumps, such as the AcrAB-TolC system, which actively expel fluoroquinolones from the bacterial cell, preventing them from reaching their intracellular targets.[9][10][11]

  • Plasmid-Mediated Quinolone Resistance (PMQR): Acquisition of resistance genes on mobile genetic elements (plasmids). These genes can encode proteins that protect DNA gyrase, modify the antibiotic, or act as efflux pumps.[12][13][14]

This guide will systematically explore the experimental confirmation of each of these mechanisms.

Experimental Workflow: A Step-by-Step Characterization

The following workflow provides a logical progression from initial susceptibility testing to detailed molecular analysis.

G cluster_0 Phase 1: Phenotypic Characterization cluster_1 Phase 2: Molecular Analysis cluster_2 Phase 3: Data Integration & Interpretation A Isolate E. coli from clinical sample B Perform Antimicrobial Susceptibility Testing (AST) for this compound (MIC Determination) A->B C Assess Efflux Pump Activity (MIC with/without Efflux Pump Inhibitor) B->C If resistant G RNA Extraction & RT-qPCR for Efflux Pump Gene Expression (e.g., acrB) B->G If resistant D DNA Extraction C->D E PCR and Sequencing of gyrA and parC QRDRs D->E F Multiplex PCR for PMQR Genes D->F H Correlate Genotype with Phenotype E->H F->H G->H I Determine Primary Resistance Mechanism(s) H->I

Figure 1. A systematic workflow for the characterization of this compound resistance in E. coli.

Part 1: Foundational Phenotypic Analysis

The initial step is to quantitatively determine the level of resistance and to probe the contribution of efflux systems.

Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC is the foundational metric that defines the level of resistance. By quantifying the minimum concentration of this compound required to inhibit the visible growth of an E. coli isolate, we can classify it as susceptible, intermediate, or resistant based on established clinical breakpoints. This quantitative data is essential for correlating with subsequent genotypic findings.

Protocol: Broth Microdilution MIC Test (CLSI/EUCAST Guidelines)

This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][12][15][16]

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • This compound stock solution.

    • Sterile 96-well microtiter plates.

    • E. coli isolate to be tested.

    • Quality control strain (e.g., E. coli ATCC 25922).

  • Prepare Pazufloxacin Dilutions:

    • Perform serial two-fold dilutions of this compound in CAMHB in the microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35±2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Efflux Pump Inhibition Assay

Causality: This assay differentiates resistance caused by target-site mutations from that contributed by efflux pump overexpression. Efflux pump inhibitors (EPIs), such as Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), are compounds that block the activity of efflux pumps.[3][17] A significant reduction (typically ≥4-fold) in the MIC of Pazufloxacin in the presence of an EPI strongly suggests that efflux is a contributing mechanism of resistance.[10]

Protocol: MIC with an Efflux Pump Inhibitor

  • Perform Parallel MIC Assays: Set up two parallel broth microdilution assays as described in section 1.1.

  • Add EPI to Test Plate: In the second plate, add a fixed, sub-inhibitory concentration of an EPI (e.g., 20 µg/mL of PAβN) to all wells containing the antibiotic dilutions and the bacterial inoculum.[18]

  • Incubate and Read: Incubate both plates under the same conditions.

  • Compare MICs: Determine the MIC of Pazufloxacin in the absence (MICPaz) and presence (MICPaz+EPI) of the inhibitor. A ≥4-fold decrease in the MICPaz+EPI compared to MICPaz is considered indicative of significant efflux pump activity.

Isolate TypeExpected MICPaz (µg/mL)Expected MICPaz+EPI (µg/mL)Fold ReductionInterpretation
Susceptible≤1≤1-No significant resistance.
Resistant (Efflux)16≤4≥4Efflux is a major contributor.
Resistant (Target Mutation)16161Resistance is likely due to target mutation.
Resistant (Mixed)>328≥4Both efflux and other mechanisms contribute.

Part 2: Definitive Molecular Identification

Following phenotypic assessment, molecular methods are employed to identify the specific genetic determinants of resistance.

Analysis of Target-Site Mutations in gyrA and parC

Causality: The most common and significant mechanism of high-level fluoroquinolone resistance is the accumulation of mutations in the QRDRs of gyrA and parC.[8][19][20] Sequencing these regions allows for the direct identification of amino acid substitutions known to confer resistance.

Protocol: PCR Amplification and Sanger Sequencing

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the E. coli isolate.

  • PCR Amplification:

    • Amplify the QRDRs of gyrA and parC using specific primers.

    • Example Primers for gyrA:

      • gyrA-F: 5'-CAGAGTAACGATGCCATGAC-3'

      • gyrA-R: 5'-GTAATTTTCATCAGCACCCT-3'

    • Example Primers for parC:

      • parC-F: 5'-GATAACGCCATCCGTGATAA-3'

      • parC-R: 5'-TCAGCGGATTCTGATAGGTT-3'

    • Use a standard PCR protocol with an annealing temperature appropriate for the primers (e.g., 55°C).[9]

  • Purification and Sequencing:

    • Purify the PCR products to remove primers and dNTPs.

    • Sequence the purified products using the Sanger sequencing method.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type gyrA and parC sequences from a susceptible reference strain (e.g., E. coli K-12).

    • Identify any nucleotide changes that result in amino acid substitutions in key codons (e.g., Ser-83 and Asp-87 in GyrA; Ser-80 and Glu-84 in ParC).[8][19]

GeneCommon Resistance Mutations
gyrASer83→Leu, Ser83→Ala, Asp87→Asn, Asp87→Gly
parCSer80→Ile, Ser80→Arg, Glu84→Gly, Glu84→Val
Detection of Plasmid-Mediated Quinolone Resistance (PMQR) Genes

Causality: While typically conferring low-level resistance, PMQR genes are significant because they are horizontally transferable, facilitating the spread of resistance.[12][14] Their presence can also promote the selection of higher-level resistance mutations.[21] A multiplex PCR approach is an efficient method to screen for the most common PMQR genes simultaneously.

Protocol: Multiplex PCR for PMQR Genes

This protocol screens for qnrA, qnrB, qnrS, aac(6')-Ib-cr, and qepA.

  • DNA Template: Use the same genomic DNA extracted previously.

  • Primer Mix: Prepare a mix of primers for the target genes. Primer design is crucial for successful multiplexing.[2][7][9][21]

  • Multiplex PCR Amplification: Perform PCR using a multiplex PCR kit and a thermal cycling protocol optimized for the simultaneous amplification of all targets.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The size of the resulting bands will indicate the presence of specific PMQR genes.

G cluster_0 Molecular Investigation Pathways cluster_1 Target-Site Mutations cluster_2 Plasmid-Mediated Resistance A Genomic DNA from E. coli Isolate B PCR of gyrA QRDR A->B C PCR of parC QRDR A->C F Multiplex PCR for PMQR Genes (qnr, aac(6')-Ib-cr, qepA) A->F D Sanger Sequencing B->D C->D E Identify Amino Acid Substitutions D->E G Agarose Gel Electrophoresis F->G H Identify Presence/Absence of PMQR Genes G->H

Figure 2. Molecular workflow for identifying genetic determinants of resistance.

Quantifying Efflux Pump Gene Expression

Causality: If the efflux pump inhibition assay suggests the involvement of efflux, quantifying the transcription level of key efflux pump genes, such as acrB, can provide definitive evidence of overexpression.[22][23] Reverse Transcription-Quantitative PCR (RT-qPCR) is the gold standard for this analysis.

Protocol: RT-qPCR for acrB Expression

  • RNA Extraction: Grow the E. coli isolate to mid-log phase and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.[24]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using primers specific for the acrB gene and a housekeeping gene (e.g., gapA) for normalization.

    • Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

  • Data Analysis:

    • Calculate the relative expression of acrB in the resistant isolate compared to a susceptible control strain using the ΔΔCt method. An increase in the relative quantity (RQ) indicates upregulation.[25]

Synthesizing the Evidence: A Comparative Analysis

By integrating the data from these experiments, a comprehensive picture of the resistance mechanism in a given E. coli isolate can be formed.

Resistance MechanismMIC AssayEfflux Inhibition AssaygyrA/parC SequencingPMQR PCRacrB RT-qPCR
Target-Site Mutation High MICNo significant MIC reductionMutations detectedNegativeNormal expression
Efflux Overexpression Moderate to High MIC≥4-fold MIC reductionWild-type sequenceNegativeIncreased expression
PMQR Low to Moderate MICVariableWild-type sequencePositiveNormal expression
Hybrid Mechanism Very High MIC≥4-fold MIC reductionMutations detectedPositive/NegativeIncreased expression

This multi-faceted approach ensures a self-validating system. For instance, a ≥4-fold MIC reduction with an EPI should correlate with increased acrB expression. Similarly, the absence of target-site mutations in a highly resistant strain would point towards other mechanisms like efflux or PMQR genes. This integrated analysis provides the robust, trustworthy data required for high-impact research and clinical decision-making.

References

A Senior Application Scientist's Guide to the Synergistic Effect of Pazufloxacin Mesilate with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates innovative strategies to preserve the efficacy of our existing antibiotic arsenal. Combination therapy, a cornerstone of this effort, aims to achieve synergy—an effect where the combined antimicrobial activity is greater than the sum of the individual agents. This guide provides an in-depth technical analysis of the synergistic relationship between Pazufloxacin Mesilate, a potent fluoroquinolone, and various β-lactam antibiotics. We will explore the mechanistic rationale, present robust experimental data, and provide detailed protocols for validation.

The Rationale for Combination: Targeting Bacterial Defenses on Multiple Fronts

Pazufloxacin (PZFX), a fourth-generation quinolone, exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] This disruption of DNA replication and repair is a powerful mechanism of action.[1] β-lactam antibiotics, on the other hand, target the bacterial cell wall, a structure critical for maintaining cell integrity. They achieve this by inhibiting penicillin-binding proteins (PBPs) responsible for the synthesis of peptidoglycan.

The core hypothesis for synergy rests on a multi-pronged attack: the β-lactam antibiotic weakens the cell wall, potentially increasing the intracellular penetration of Pazufloxacin. Concurrently, Pazufloxacin's inhibition of DNA repair mechanisms may render the bacterium more susceptible to the cell wall damage induced by the β-lactam. This dual assault can be particularly effective against multidrug-resistant (MDR) organisms that have developed sophisticated defense mechanisms.[2]

Mechanisms of Synergy: A Deeper Look

The synergistic interaction between Pazufloxacin and β-lactams is not merely additive; it involves a complex interplay of biochemical events.

  • Enhanced Permeability: The primary proposed mechanism involves the disruption of the outer membrane and peptidoglycan layer by β-lactams. This structural damage is thought to facilitate the entry of Pazufloxacin, allowing it to reach its intracellular targets—DNA gyrase and topoisomerase IV—at higher concentrations than it could achieve alone.

  • Sequential Pathway Inhibition: By targeting two distinct and vital cellular processes (cell wall synthesis and DNA replication), the combination effectively creates a sequential blockade. The bacterium's ability to respond to and repair the damage caused by one agent is crippled by the action of the other.

  • Overcoming Resistance: In some resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), the expression of altered PBPs (like PBP2a) confers resistance to β-lactams. The combination with a fluoroquinolone can sometimes overcome this by placing overwhelming stress on other cellular systems, leading to cell death despite the presence of the resistance mechanism.[3]

Quantitative Analysis of Synergy: Experimental Evidence

The gold standard for quantifying synergy in vitro is the checkerboard microdilution assay, which allows for the calculation of the Fractional Inhibitory Concentration Index (FICI). The FICI provides a quantitative measure of the interaction between two drugs.

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Below are comparative data from studies evaluating the synergy of Pazufloxacin with various β-lactams against clinically significant pathogens.

Table 1: Synergistic Activity of Pazufloxacin (PZFX) and β-Lactams against Pseudomonas aeruginosa

β-Lactam AntibioticNumber of StrainsSynergy (FICI ≤ 0.5)Additive/SynergyAntagonismReference
Ceftazidime (CAZ)2711.1% (3 strains)>50%None Observed[4]
Meropenem (MEPM)2711.1% (3 strains)>50%None Observed[4]
Cefozoprane (CZOP)273.7% (1 strain)>50%None Observed[4]
Panipenem/betamipron (PAPM/BP)273.7% (1 strain)>50%None Observed[4]

Table 2: Activity of Pazufloxacin (PZFX) in Combination with Anti-MRSA Agents

Combination AgentNumber of StrainsAdditive/Synergistic EffectAntagonismReference
Teicoplanin (a glycopeptide with a mode of action similar to β-lactams)2696% (25 strains)None Observed[5][6]
Vancomycin (VCM)2650% (13 strains)None Observed[5][6]

These data clearly indicate that combinations of Pazufloxacin with β-lactams frequently result in additive or synergistic effects, particularly against challenging pathogens like P. aeruginosa and MRSA.[4] Importantly, antagonism is rarely observed, suggesting a favorable safety profile for this combination approach.[4]

Experimental Protocols for Synergy Assessment

To ensure scientific rigor and reproducibility, detailed and well-controlled experimental protocols are paramount.

Checkerboard Microdilution Assay

This method is the most common technique for evaluating antimicrobial synergy in vitro.[7][8][9]

Principle: The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of antibiotic concentrations in a 96-well microtiter plate. This allows for the simultaneous testing of multiple combinations of two drugs.

Detailed Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the chosen β-lactam antibiotic in an appropriate solvent (e.g., sterile deionized water, DMSO) at a concentration at least 10x the highest concentration to be tested.[8]

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select an isolated colony of the test organism.

    • Inoculate the colony into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate at 35±2°C until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Pazufloxacin.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the β-lactam antibiotic.

    • The resulting plate will contain a gradient of concentrations for both drugs, alone and in combination.

    • Essential Controls:

      • Row H: Serial dilutions of Pazufloxacin alone.[9]

      • Column 11: Serial dilutions of the β-lactam alone.[10]

      • Column 12: Growth control (bacteria, no antibiotic) and sterility control (broth only).[9][10]

  • Inoculation and Incubation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Scientist's Note: The choice of broth is critical. Cation-adjusted Mueller-Hinton broth is recommended as divalent cations can affect the activity of fluoroquinolones.

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_assay Assay Execution & Analysis A Prepare Antibiotic Stock Solutions C Create 2D Serial Dilutions of Drug A & B in Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Bacterial Suspension B->E D Add Controls (Growth, Sterility, Single Drug) C->D D->E F Incubate (35°C, 16-20h) E->F G Read MICs Visually or with Plate Reader F->G H Calculate FICI G->H I Determine Interaction (Synergy, Additive, Antagonism) H->I

Caption: Workflow for the Checkerboard Microdilution Assay.

Time-Kill Curve Analysis

While the checkerboard assay measures inhibition of growth (bacteriostatic activity), the time-kill assay provides dynamic information about the rate of bacterial killing (bactericidal activity).[11][12]

Principle: This method involves exposing a bacterial culture to fixed concentrations of antibiotics (alone and in combination) and measuring the number of viable bacteria over time.

Detailed Protocol:

  • Preparation: Prepare bacterial inoculum and antibiotic solutions as described for the checkerboard assay. Concentrations are typically based on the MIC values obtained previously (e.g., 0.5x MIC, 1x MIC).[12]

  • Experiment Setup:

    • In flasks containing CAMHB, set up the following conditions:

      • Growth Control (no antibiotic)

      • Pazufloxacin alone

      • β-lactam alone

      • Pazufloxacin + β-lactam combination

    • Inoculate each flask with the bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Incubate the flasks in a shaking incubator at 35°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[11]

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

  • Data Analysis:

    • After incubation of the plates, count the colonies to determine the CFU/mL at each time point.

    • Plot log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. [13]

Scientist's Note: Drug carryover can inhibit growth on the agar plates, leading to falsely low counts. It is crucial to ensure adequate dilution or use techniques like adding an equal volume of a charcoal suspension to neutralize the drug before plating.[13]

Mechanism_of_Synergy cluster_bacterium Bacterial Cell cell_wall Bacterial Cell Wall Peptidoglycan Synthesis pazufloxacin Pazufloxacin cell_wall->pazufloxacin Enhanced Permeability dna Bacterial DNA DNA Replication & Repair DNA Gyrase Topoisomerase IV beta_lactam β-Lactam Antibiotic beta_lactam->cell_wall Inhibits PBP (Weakens Cell Wall) pazufloxacin->dna:gyrase Inhibits pazufloxacin->dna:topo Inhibits

Caption: Proposed Mechanism of Pazufloxacin/β-Lactam Synergy.

Concluding Remarks for the Modern Researcher

The combination of this compound with β-lactam antibiotics represents a promising strategy, grounded in a sound mechanistic rationale and supported by in vitro data. The observed synergy, particularly against resistant pathogens like P. aeruginosa and MRSA, underscores the potential of this approach to enhance therapeutic efficacy. For drug development professionals, these findings suggest that co-formulations or fixed-dose combinations could provide significant advantages over monotherapy.

The protocols detailed herein provide a robust framework for the continued investigation of this and other antibiotic combinations. Rigorous, standardized testing is the bedrock upon which future successful antimicrobial therapies will be built.

References

A Comparative In Vitro Analysis of Pazufloxacin Mesilate and Ceftazidime: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial research and development, a nuanced understanding of the in vitro characteristics of antibacterial agents is paramount. This guide provides a detailed comparative analysis of two prominent broad-spectrum antibiotics: Pazufloxacin Mesilate, a fluoroquinolone, and Ceftazidime, a third-generation cephalosporin. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative in vitro activity against key clinical pathogens, and the standardized methodologies for their evaluation.

Introduction to the Antimicrobial Agents

This compound is a potent, injectable fluoroquinolone antibacterial agent.[1][2] Its bactericidal activity stems from the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting both, Pazufloxacin disrupts these vital processes, leading to bacterial cell death.[3][4] This dual-target mechanism contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4]

Ceftazidime , a member of the third-generation cephalosporin class, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5] It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[6] This disruption of peptidoglycan synthesis leads to a compromised cell wall and subsequent cell lysis. Ceftazidime is particularly noted for its potent activity against many Gram-negative bacteria, including Pseudomonas aeruginosa.[7][8]

Comparative In Vitro Activity

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical utility. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the comparative in vitro activities of Pazufloxacin and Ceftazidime against a range of clinically significant bacterial isolates, expressed as MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively).

Bacterial SpeciesPazufloxacin MIC50/MIC90 (µg/mL)Ceftazidime MIC50/MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)0.25 / 4Moderate Activity
Staphylococcus aureus (Methicillin-Resistant)16Resistant
Streptococcus pneumoniae0.5 / 1High Activity
Haemophilus influenzae≤0.06 / 0.12≤0.25 / ≤0.25
Escherichia coli0.025 / 0.10≤0.25 / 0.5
Klebsiella pneumoniae0.12 / 0.50.25 / 1
Pseudomonas aeruginosa0.78 / 12.52 / 8
Enterobacter spp.≤0.25 / 1≤0.25 / >32
Acinetobacter spp.0.5 / 44 / >32

Note: The data presented is a synthesis from multiple in vitro studies and should be interpreted as a general comparison. Actual MIC values can vary depending on the specific strains and testing methodologies.

Methodologies for In Vitro Susceptibility Testing

Accurate and reproducible in vitro susceptibility data is foundational to antimicrobial research. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized standards for these methodologies.[3][5][6][9][10]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing. It involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound and Ceftazidime in a suitable solvent as recommended by the manufacturer. Sterilize by filtration.

  • Preparation of Microtiter Plates: Using a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: From a pure, overnight culture of the test organism on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Stock Solutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Serial Dilutions in 96-Well Plates prep_antibiotic->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end_point End read_mic->end_point

Workflow for Broth Microdilution MIC Determination

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent. It involves placing paper disks impregnated with a known concentration of an antibiotic onto an agar plate that has been uniformly inoculated with the test organism.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Application of Antibiotic Disks: Using sterile forceps, place paper disks impregnated with Pazufloxacin and Ceftazidime onto the inoculated agar surface. The disks should be firmly pressed down to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. The zone diameters are then interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to the established breakpoints provided by CLSI or EUCAST.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Antibiotic Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results using CLSI/EUCAST Breakpoints measure_zones->interpret end_point End interpret->end_point

Workflow for Kirby-Bauer Disk Diffusion Testing

Mechanisms of Resistance

The emergence of antimicrobial resistance is a significant global health challenge. Understanding the mechanisms by which bacteria develop resistance to Pazufloxacin and Ceftazidime is crucial for the development of new therapeutic strategies.

Pazufloxacin Resistance: Resistance to fluoroquinolones, including Pazufloxacin, primarily arises from:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms of high-level resistance.[11][12] These mutations reduce the binding affinity of the drug to its target enzymes.

  • Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in outer membrane porins or increased efflux of the drug from the bacterial cell via efflux pumps.[12][13]

  • Plasmid-Mediated Resistance: The acquisition of plasmid-borne genes, such as qnr, which encodes a protein that protects DNA gyrase from fluoroquinolones, can confer low-level resistance.[12]

Ceftazidime Resistance: Resistance to Ceftazidime and other β-lactam antibiotics is most commonly mediated by:

  • β-Lactamase Production: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of cephalosporins is a major mechanism of resistance.[1] This includes the expression of AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs).

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for Ceftazidime, thereby diminishing its inhibitory effect.[5]

  • Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of Ceftazidime into the cell.

  • Efflux Pumps: The overexpression of efflux pumps can actively transport Ceftazidime out of the bacterial cell.

Conclusion

This compound and Ceftazidime are both potent, broad-spectrum antimicrobial agents with distinct mechanisms of action and in vitro activity profiles. Pazufloxacin demonstrates excellent activity against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other classes of antibiotics. Ceftazidime exhibits robust activity against many Gram-negative pathogens, particularly Pseudomonas aeruginosa. The choice between these agents in a research or clinical setting will depend on the target pathogen, local resistance patterns, and the specific application. The standardized methodologies outlined in this guide provide a framework for the accurate and reproducible in vitro evaluation of these and other antimicrobial compounds.

References

Assessing the Clinical Relevance of Pazufloxacin Mesilate Resistance Mutations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of infectious diseases, understanding the nuances of antibiotic resistance is paramount. This guide provides an in-depth analysis of Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic, with a focus on the clinical relevance of resistance mutations. By comparing its performance with other widely used fluoroquinolones and providing detailed experimental methodologies, this document serves as a crucial resource for assessing its potential in the face of evolving bacterial resistance.

Introduction: The Enduring Challenge of Fluoroquinolone Resistance

This compound, an injectable fluoroquinolone, has demonstrated significant efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair, and their disruption leads to bacterial cell death.[1][3] However, the clinical utility of the entire fluoroquinolone class is threatened by the emergence of resistance. This guide will dissect the molecular underpinnings of this resistance, provide practical experimental workflows for its characterization, and contextualize these findings to inform future drug development and clinical application.

Molecular Mechanisms of Pazufloxacin Resistance

Bacterial resistance to Pazufloxacin and other fluoroquinolones is primarily driven by two key mechanisms: alterations in the drug's target enzymes and the active removal of the drug from the bacterial cell.

Target Site Mutations: The Role of gyrA and parC

The most significant mechanism of high-level fluoroquinolone resistance is the accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These genes encode the A subunit of DNA gyrase and the C subunit of topoisomerase IV, respectively.[4]

  • gyrA Mutations: Alterations in the gyrA gene are often the first step in the development of fluoroquinolone resistance.[5] Common mutations, such as those leading to amino acid substitutions at Ser-83 and Asp-87 in Escherichia coli, can significantly reduce the binding affinity of fluoroquinolones to DNA gyrase.[1][4][6]

  • parC Mutations: While gyrA mutations are the primary driver of resistance in many Gram-negative bacteria, mutations in parC, often at positions analogous to Ser-80 and Glu-84 in E. coli, are frequently observed in conjunction with gyrA mutations.[4] This combination of mutations in both genes typically results in a higher level of resistance.[5] In some Gram-positive bacteria, such as Staphylococcus aureus, mutations in parC (or its homolog grlA) can be the initial step in resistance development.

Efflux Pumps: The Bacterial Defense System

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[7] Overexpression of these pumps can prevent fluoroquinolones from reaching their intracellular targets in sufficient concentrations to be effective. In Pseudomonas aeruginosa, a pathogen known for its intrinsic and acquired resistance, several efflux pumps from the Resistance-Nodulation-Division (RND) family, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, are known to contribute to fluoroquinolone resistance.[7][8] The MexAB-OprM system, in particular, has a broad substrate specificity that includes fluoroquinolones.[8]

Experimental Workflow for Assessing Pazufloxacin Resistance

A systematic approach is crucial for accurately characterizing Pazufloxacin resistance. The following workflow outlines the key experimental steps, from phenotypic susceptibility testing to genotypic characterization.

G cluster_0 Phenotypic Analysis cluster_1 Genotypic Analysis A Isolate Bacterial Strain B Perform MIC Determination (Broth Microdilution) A->B Inoculum C Genomic DNA Extraction B->C Resistant Isolates D PCR Amplification of gyrA and parC QRDRs C->D E Sanger Sequencing D->E F Sequence Analysis (Mutation Identification) E->F F->B Correlate Genotype with Phenotype

Figure 1. Experimental workflow for assessing Pazufloxacin resistance.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and comparator fluoroquinolone stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilution

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Create a serial two-fold dilution of Pazufloxacin and comparator antibiotics in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should span the expected susceptible and resistant MIC values.

  • Prepare Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plates:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

Protocol: PCR Amplification and Sequencing of gyrA and parC QRDRs

Materials:

  • Genomic DNA extraction kit

  • PCR thermal cycler

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Primers specific for the QRDRs of gyrA and parC (see Table 1)

  • Agarose gel electrophoresis system

  • DNA sequencing service or in-house sequencing platform

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from the bacterial isolates of interest using a commercial kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction for each gene using the primers listed in Table 1. A standard reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Typical PCR Cycling Conditions:

      • Initial denaturation: 94-95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 94-95°C for 30-60 seconds

        • Annealing: 50-60°C for 30-60 seconds (primer-dependent)

        • Extension: 72°C for 60-90 seconds

      • Final extension: 72°C for 5-10 minutes

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.

  • Sanger Sequencing:

    • Purify the remaining PCR product to remove primers and dNTPs.

    • Send the purified product for Sanger sequencing using the same forward and reverse primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequences with a wild-type reference sequence (e.g., from a susceptible reference strain) to identify any nucleotide changes that result in amino acid substitutions within the QRDR.

Table 1. Example PCR Primers for QRDR Amplification

Target Gene Organism Primer Sequence (5' - 3') Amplicon Size (bp)
gyrA P. aeruginosa F: GTGTGCTTTATGCCATGAGR: GGTTTCCTTTTCCAGGTC ~287
parC P. aeruginosa F: CATCGTCTACGCCATGAGR: AGCAGCACCTCGGAATAG ~267
gyrA S. aureus F: CAGGACCTTCaatatcctccR: GCGATGAGTGTTATCGTTGCT ~574

| parC | S. aureus | F: GTTGGAAAATCGGACCTTR: GATGAGGAGGAAATCTAG | ~664 |

Comparative Performance of Pazufloxacin

The clinical relevance of resistance mutations is best understood by comparing the in vitro activity of Pazufloxacin with that of other commonly used fluoroquinolones, such as Ciprofloxacin and Levofloxacin, against strains with well-characterized resistance mechanisms.

G Fluoroquinolones Fluoroquinolones (e.g., Pazufloxacin) DNA_Gyrase DNA Gyrase (gyrA/gyrB) Fluoroquinolones->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC/parE) Fluoroquinolones->Topo_IV Inhibits Replication DNA Replication & Repair DNA_Gyrase->Replication Topo_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to GyrA_Mutation gyrA Mutation (e.g., S83L, D87N) GyrA_Mutation->DNA_Gyrase Alters target ParC_Mutation parC Mutation (e.g., S80F) ParC_Mutation->Topo_IV Alters target

Figure 2. Fluoroquinolone mechanism of action and resistance.

Comparative MIC Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Pazufloxacin and comparator fluoroquinolones against various resistant bacterial isolates.

Table 2. Comparative MIC Values (µg/mL) of Fluoroquinolones Against Resistant Isolates

Organism Resistance Profile (Mutations) Pazufloxacin Ciprofloxacin Levofloxacin
N. gonorrhoeae Wild-type gyrA 0.013 - -
N. gonorrhoeae gyrA (Ser91Phe)[9] 0.86 - -
P. aeruginosa Fluoroquinolone-Resistant 16-64 >32 - >64 >16 - >32
E. coli Ciprofloxacin-Resistant (gyrA S83L, D87N)[4] - 16->64 8-32

| S. aureus (MRSA) | Fluoroquinolone-Resistant (gyrA S84L, parC S80F)[10][11] | - | >32 - >64 | 16-32 |

As the data indicates, the Ser91Phe mutation in the gyrA gene of N. gonorrhoeae leads to a significant (approximately 66-fold) increase in the MIC of Pazufloxacin, which has been correlated with clinical treatment failure.[9] Against highly resistant strains of P. aeruginosa and E. coli, where double mutations in gyrA are common, both Pazufloxacin and other fluoroquinolones exhibit substantially elevated MICs, often exceeding clinically achievable concentrations.[4][5]

Clinical Relevance and Interpretation

The interpretation of MIC data is crucial for predicting clinical outcomes. This is done by comparing the MIC value to established clinical breakpoints, which are the concentrations that define an organism as susceptible, intermediate, or resistant to a particular antibiotic.

While comprehensive, universally accepted clinical breakpoints for Pazufloxacin from CLSI or EUCAST are not as widely published as for other fluoroquinolones, data from the Japanese Society of Chemotherapy provides some guidance. For P. aeruginosa, a sepsis breakpoint for Pazufloxacin has been suggested, which can aid in interpreting MIC results in a clinical context.[12] For other organisms, the breakpoints for similar fluoroquinolones like Levofloxacin can sometimes be used as a preliminary guide, though this should be done with caution.[3]

The presence of specific mutations, particularly in combination, is a strong indicator of clinically significant resistance. For instance, an E. coli isolate with both S83L and D87N mutations in gyrA is highly likely to be resistant to most fluoroquinolones, including Pazufloxacin.[4][6] Therefore, molecular characterization of resistance mechanisms provides valuable information that complements phenotypic susceptibility testing.

Conclusion and Future Directions

The emergence of resistance mutations in gyrA and parC, along with the activity of efflux pumps, presents a significant challenge to the clinical efficacy of this compound and the broader fluoroquinolone class. This guide has provided a framework for understanding and assessing this resistance through a combination of phenotypic and genotypic methods.

For researchers and drug development professionals, the key takeaways are:

  • The necessity of comprehensive susceptibility testing: Relying solely on older fluoroquinolones as predictors of Pazufloxacin susceptibility may be misleading.

  • The importance of molecular surveillance: Identifying the prevalence of specific resistance mutations in clinical isolates is crucial for guiding treatment decisions and informing the development of next-generation antibiotics.

  • The potential for combination therapies: Investigating the use of efflux pump inhibitors in conjunction with Pazufloxacin could be a promising strategy to overcome resistance in certain pathogens.

As bacterial genomes continue to evolve, a diligent and multifaceted approach to understanding resistance is essential to preserve the utility of vital antibiotics like this compound.

References

A Preclinical Researcher's Guide to Quinolone Safety: Comparative Analysis of Adverse Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

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Executive Summary

Quinolones are a cornerstone of antibacterial therapy, yet their clinical application is shadowed by a distinct profile of adverse effects. Preclinical animal studies are indispensable for characterizing these toxicities and predicting clinical risk. This guide synthesizes findings from a broad range of animal studies to offer a comparative analysis of the most significant adverse effects associated with this drug class: tendinopathy, cardiotoxicity, neurotoxicity, phototoxicity, and dysglycemia. By examining the differential toxicities of various quinolones and elucidating the underlying mechanisms, we aim to equip researchers with the knowledge to design safer, next-generation antimicrobial agents.

Tendinopathy: The Achilles' Heel of Quinolones

Quinolone-associated tendinopathy, including the risk of tendon rupture, is a well-documented adverse effect. Animal studies, particularly in juvenile animals, have been pivotal in understanding this dose- and structure-dependent toxicity.

Comparative Tendotoxicity in Animal Models:

QuinoloneAnimal Model(s)Key Findings & Comparative Risk
PefloxacinJuvenile animalsHigh propensity to induce cartilage damage.[1]
CiprofloxacinDogs, RatsAssociated with an elevated risk of tendinitis and tendinopathy.[2]
LevofloxacinNot SpecifiedLinked to tendon ruptures.[2]
NorfloxacinNot SpecifiedImplicated in a case of Achilles tendinopathy in a renal transplant patient.[3]

Mechanistic Insights: The pathophysiology of quinolone-induced tendinopathy is not fully elucidated but is thought to involve direct cytotoxic effects on musculoskeletal tissues.[3] It is hypothesized that quinolones may chelate magnesium in cartilage, which is not easily replaced due to poor vascular supply, leading to cartilage damage.[4] Fluoroquinolones have been shown to decrease the synthesis of collagen and proteoglycans and disrupt tendon regeneration by downregulating metalloproteinases, which are crucial for collagen remodeling.[2]

TendinopathyMechanism cluster_quinolone_action Quinolone Action cluster_cellular_response Cellular & Matrix Effects cluster_outcome Clinical Outcome Quinolone Quinolone Administration Chelation Magnesium Chelation in Cartilage Quinolone->Chelation Cytotoxicity Direct Cytotoxicity on Tenocytes Quinolone->Cytotoxicity Collagen_Synthesis Decreased Collagen & Proteoglycan Synthesis Cytotoxicity->Collagen_Synthesis MMP_Downregulation MMP Downregulation Cytotoxicity->MMP_Downregulation Collagen_Degradation Collagen Degradation MMP_Downregulation->Collagen_Degradation Tendinopathy Tendinopathy Collagen_Degradation->Tendinopathy Tendon_Rupture Tendon Rupture Tendinopathy->Tendon_Rupture

Caption: Proposed mechanism of quinolone-induced tendinopathy.

Experimental Protocol: Rodent Model of Quinolone-Induced Tendinopathy

  • Model: Juvenile Sprague-Dawley rats (3-4 weeks old).

  • Dosing: Administer test quinolone orally for 7-14 days. Include vehicle and positive control (e.g., pefloxacin) groups.

  • Endpoints: Daily clinical observation for lameness and gait abnormalities. Histopathological analysis of Achilles and other weight-bearing tendons for signs of degeneration, inflammation, and cellular changes.

Cardiotoxicity: Focus on QT Prolongation

Certain quinolones can prolong the QT interval on an electrocardiogram (ECG), a risk factor for the potentially fatal arrhythmia, Torsades de Pointes (TdP).[5][6] Animal models are critical for assessing this proarrhythmic potential.[5]

Comparative Cardiotoxicity in Animal Models:

QuinoloneAnimal Model(s)Key Findings on QT Prolongation
SparfloxacinCanineProlongs cardiac repolarization, which may predispose to Torsades de Pointes.[7]
GrepafloxacinNot SpecifiedWithdrawn from the market due to cases of sudden death and TdP.[5]
MoxifloxacinMicrominipigs, CanineInduces mild QT interval prolongation and is used as a positive control in QT/QTc studies.[8]
GatifloxacinCanineProlonged ventricular effective refractory period and repolarization period.[8]
CiprofloxacinRabbitShowed a prolongation of the QTc interval.[6]
EnrofloxacinCanineProlonged QTc interval and shortened TpTe interval, increasing the risk of ventricular arrhythmia.[9]
PradofloxacinCanineProlonged QTc but is considered safer as it does not alter TpTe and TpTe/QT values.[9]

Mechanistic Insights: The primary mechanism for quinolone-induced QT prolongation is the blockade of the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel. This leads to delayed ventricular repolarization.

QT_Prolongation_Mechanism cluster_channel_interaction Molecular Interaction cluster_electrophysiology Electrophysiological Consequence cluster_ecg_manifestation ECG Manifestation & Clinical Risk Quinolone Quinolone hERG hERG K+ Channel Quinolone->hERG Blocks IKr_Blockade IKr Current Blockade hERG->IKr_Blockade Repolarization_Delay Delayed Ventricular Repolarization IKr_Blockade->Repolarization_Delay QT_Prolongation QT Interval Prolongation Repolarization_Delay->QT_Prolongation TdP_Risk Increased Risk of Torsades de Pointes QT_Prolongation->TdP_Risk

Caption: Mechanism of quinolone-induced QT prolongation.

Experimental Protocol: In Vivo Cardiovascular Telemetry in Dogs

  • Model: Conscious, telemetered Beagle dogs.

  • Dosing: Administer single or multiple doses of the test quinolone.

  • Endpoints: Continuous ECG monitoring to assess heart rate, PR interval, QRS duration, and QT interval. Correction of QT for heart rate (e.g., using Bazett's or Fridericia's formula) is critical.

Neurotoxicity: A Spectrum of CNS Effects

Quinolones can cross the blood-brain barrier and induce a range of central nervous system (CNS) adverse effects, from dizziness and insomnia to convulsions.[1][10]

Comparative Neurotoxicity in Animal Models:

QuinoloneAnimal Model(s)Key CNS Effects Observed
CiprofloxacinRatsAt pharmacological doses, induced depression-like and anxiety-like behaviors, associated with decreased brain serotonin and GABA levels and increased oxidative stress.[11]
Nalidixic AcidMiceLowered the threshold for electroshock-induced seizures.[12]
Oxolinic AcidMiceLowered the threshold for electroshock-induced seizures.[12]
EnrofloxacinZebrafish, HorsesCan elicit anxiety-like behaviors in zebrafish.[13] Rapid IV administration of high doses in horses can cause transient neurological signs.[4]
SparfloxacinMurine modelsHas been observed to elevate anxiety levels.[13]

Mechanistic Insights: The neurotoxic effects of quinolones are believed to stem from their interaction with CNS receptors.[13] They can act as GABA receptor antagonists, leading to increased neuronal excitability and, in some cases, seizures.[4][14] Some studies also suggest involvement of excitatory amino acid receptors.[12] Additionally, mitochondrial damage and oxidative stress in the brain may contribute to neurotoxicity.[11][13]

Phototoxicity: A Light-Induced Reaction

Certain quinolones can cause phototoxic reactions, manifesting as exaggerated sunburn upon exposure to UV light.[1][10]

Comparative Phototoxicity in Animal Models:

QuinoloneAnimal Model(s)Relative Phototoxic Potential
LomefloxacinBalb/c miceHigh[15]
EnoxacinBalb/c mice, Guinea pigsHigh[15][16]
Nalidixic AcidBalb/c mice, Guinea pigsModerate to High[15][16]
OfloxacinBalb/c mice, Guinea pigsModerate[15][16]
CiprofloxacinBalb/c mice, Guinea pigsLow to Moderate[15][16]
TosufloxacinGuinea pigsModerate[16]
NorfloxacinGuinea pigsLow[16]
GatifloxacinMouseDid not induce any phototoxicity.[17]
MoxifloxacinMouseDid not induce any phototoxicity.[17]
LevofloxacinMouseMild (transient and reversible) phototoxicity.[17]

Mechanistic Insights: The phototoxic potential of quinolones is influenced by the substituent at position 8 of their chemical structure, with a halogen atom at this position being associated with severe phototoxicity.[17] The substituent at position 1 also plays a role.[17]

Dysglycemia: Perturbations in Glucose Homeostasis

Some quinolones have been linked to disturbances in blood glucose levels, causing both hypoglycemia and hyperglycemia.[18][19]

Comparative Effects on Blood Glucose in Animal Models:

QuinoloneAnimal Model(s)Key Effects on Blood Glucose
GatifloxacinRatsCan cause both hypoglycemia and hyperglycemia.[18][19] In diabetic rats, lower doses can induce hyperglycemia.[18]

Mechanistic Insights: Gatifloxacin can acutely stimulate insulin secretion from pancreatic islets, potentially leading to hypoglycemia.[20] This is thought to occur through the inhibition of ATP-sensitive K+ (KATP) channels in pancreatic beta-cells.[20] Chronic treatment, however, may decrease islet insulin content by inhibiting insulin biosynthesis, which could be associated with hyperglycemia.[20] Gatifloxacin-induced histamine release may also contribute to hyperglycemia by increasing serum epinephrine concentrations.[18]

Conclusion: Charting a Course for Safer Quinolones

The body of evidence from animal studies clearly demonstrates that the adverse effect profile of quinolones is not a class-wide phenomenon but rather is dependent on the specific chemical structure of each agent. This comparative analysis highlights the critical role of preclinical safety studies in identifying and characterizing these toxicities. A thorough understanding of the structure-toxicity relationships and the underlying mechanisms is paramount for the development of future quinolones with improved safety margins. As we continue to rely on this important class of antibiotics, a commitment to rigorous preclinical evaluation will be essential to ensure patient safety.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Pazufloxacin Mesilate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of Pazufloxacin Mesilate. As a potent fluoroquinolone antibiotic, its proper handling and disposal are paramount not only for laboratory safety but also for environmental stewardship. Improper disposal of antibiotics is a significant contributor to environmental contamination and the proliferation of antimicrobial resistance (AMR)[1][2][3]. This document outlines the necessary safety protocols, regulatory frameworks, and step-by-step disposal procedures to ensure your laboratory practices are safe, compliant, and scientifically responsible.

Hazard Identification and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the compound's hazards is critical. This compound is classified with specific risks that mandate careful handling at all times.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • H315: Causes skin irritation[4][5][6].

  • H319: Causes serious eye irritation[4][5][6].

  • H335: May cause respiratory irritation[4][5][6].

These classifications necessitate stringent adherence to safety protocols to protect laboratory personnel. The causality is clear: direct contact or inhalation can lead to immediate physical harm. Therefore, all handling and disposal operations must be performed with the appropriate Personal Protective Equipment (PPE) in a controlled environment.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassificationRequired PPE & Handling Precautions
Skin Irritant (Category 2) Wear protective gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
Serious Eye Irritant (Category 2A) Wear chemical safety goggles with side-shields. Ensure an eyewash station is readily accessible.
Respiratory Tract Irritant (Category 3) Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid dust or aerosol formation[4].

Spill Management Protocol: In the event of a spill, immediate and correct action is required to prevent exposure and environmental release.

  • Evacuate Personnel: Ensure all non-essential personnel leave the immediate area.

  • Ensure Ventilation: Work in a well-ventilated space or fume hood.

  • Contain Spill: Prevent the substance from entering drains or water courses[4][7].

  • Absorb Material: Use an inert, finely-powdered, liquid-binding material (e.g., diatomite, universal binders) to absorb the spill[4]. Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly with a suitable solvent like alcohol, followed by soap and water[4].

  • Dispose: Treat all cleanup materials as contaminated waste and dispose of them according to the procedures outlined in Section 3.

The Regulatory Landscape: Ensuring Compliance

The disposal of pharmaceutical waste is a highly regulated process governed by multiple federal and state agencies to protect public health and the environment[8]. The primary federal authority in the United States is the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8][9][10].

Key Regulatory Points:

  • EPA and RCRA: The EPA classifies pharmaceutical waste as hazardous if it is specifically listed (P- or U-lists) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[8][10][11]. While this compound is not explicitly on a P- or U-list, any investigational or waste chemical must be evaluated against these characteristics. Your institution's Environmental Health & Safety (EHS) office is responsible for making this determination[12].

  • Subpart P "Management Standards for Hazardous Waste Pharmaceuticals": Finalized in 2019, this EPA rule strictly prohibits the sewering (flushing or drain disposal) of hazardous waste pharmaceuticals by healthcare facilities[9][11]. This is the cardinal rule of pharmaceutical disposal.

  • State and Local Regulations: Many states have regulations that are more stringent than federal law[9][10]. It is imperative to consult with your local EHS department to ensure compliance with all applicable rules.

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion[11][13]. This compound is not a controlled substance; therefore, DEA-specific disposal regulations (such as the use of DEA Form 41) do not apply.

The foundational principle of compliance is that no pharmaceutical waste, especially an antibiotic, should ever be disposed of down the drain [7][9][14]. This practice introduces active pharmaceutical ingredients into waterways, where they are often not fully removed by wastewater treatment plants, contributing to ecological harm and the rise of antibiotic-resistant bacteria[2][3].

Core Disposal Workflow for Research Professionals

For researchers in a laboratory or clinical setting, the disposal of unused, expired, or contaminated this compound must follow a systematic and documented process. The institutional EHS department is your primary partner and the definitive authority in this workflow[12].

Step-by-Step Disposal Protocol:

  • Waste Characterization and Segregation:

    • Identify the waste stream. This includes:

      • Unused or expired pure this compound powder.

      • Contaminated materials (e.g., weighing boats, gloves, vials, absorbent pads).

      • Partially used solutions or formulations.

    • Segregate this pharmaceutical waste from regular trash, sharps containers, and other chemical waste streams into a dedicated, approved waste container[10].

  • Consult Your Institutional EHS Office:

    • This is a mandatory step. Contact your EHS department to declare the waste[12].

    • Provide them with the Safety Data Sheet (SDS) and an estimate of the quantity to be disposed of.

    • EHS professionals will determine if the waste qualifies as RCRA hazardous and will provide you with the correct container and specific instructions for accumulation[12].

  • Proper Packaging and Labeling:

    • Use only the containers provided or approved by your EHS office. These containers must meet regulatory standards for pharmaceutical waste[10].

    • Label the container clearly with "Hazardous Waste" (or as directed by EHS) and list the contents, including "this compound." Ensure the label includes the accumulation start date.

    • Keep the container securely closed except when adding waste[4].

  • Arrange for Licensed Disposal:

    • Your EHS office will coordinate the pickup of the waste by a licensed and certified pharmaceutical waste disposal provider[10][12].

    • These vendors ensure the waste is transported and destroyed in compliance with all regulations. The standard and required method for treating such pharmaceutical waste is incineration at a permitted facility[9][12][13]. This high-temperature destruction process is designed to break down the active pharmaceutical ingredient, rendering it inert.

  • Maintain Meticulous Documentation:

    • Retain all records related to the disposal, including waste characterization, pickup manifests, and certificates of destruction provided by the vendor[12].

    • These records are critical for regulatory inspections and demonstrate your laboratory's commitment to compliant practices. Destruction records should be kept for a minimum of three years[12].

Visualizing the Disposal Pathway

To ensure clarity, the following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.

G start This compound Waste Generated (Unused drug, contaminated labware) characterize Step 1: Characterize & Segregate Waste (Into dedicated pharmaceutical waste stream) start->characterize no_drain ABSOLUTELY NO DRAIN DISPOSAL start->no_drain consult_ehs Step 2: Consult Institutional EHS (Provide SDS and quantity) characterize->consult_ehs package Step 3: Package & Label (In EHS-approved container) consult_ehs->package pickup Step 4: Arrange Pickup by Licensed Vendor (Coordinated by EHS) package->pickup destroy Step 5: Compliant Destruction (Incineration) pickup->destroy document Step 6: Document Destruction (Retain manifests & records) destroy->document

Caption: Disposal workflow for this compound.

The Scientific Rationale: Environmental Impact of Fluoroquinolones

The strict adherence to these disposal protocols is grounded in well-established scientific principles regarding the environmental fate of antibiotics. Fluoroquinolones like Pazufloxacin are known to be persistent in the environment and are not effectively removed by conventional wastewater treatment processes[2]. When disposed of improperly, they enter aquatic ecosystems where they can exert toxic effects on algae, bacteria, and other organisms essential for environmental balance[2][15].

Most critically, the continuous presence of sub-lethal concentrations of antibiotics in the environment creates selective pressure on microbial communities, which is a primary driver for the development and spread of antimicrobial resistance (AMR)[2][3]. By ensuring that every molecule of waste this compound is destroyed via high-temperature incineration, you are directly participating in the global effort to combat AMR and protect ecological and public health.

References

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Reactant of Route 1
Reactant of Route 1
Pazufloxacin Mesilate
Reactant of Route 2
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